molecular formula C13H13NO B187046 2'-Methoxy-biphenyl-2-ylamine CAS No. 1206-76-4

2'-Methoxy-biphenyl-2-ylamine

Cat. No.: B187046
CAS No.: 1206-76-4
M. Wt: 199.25 g/mol
InChI Key: ZSGCLJMSDWOQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Methoxy-biphenyl-2-ylamine is a specialized biphenyl derivative that serves as a critical synthetic intermediate in organic chemistry and chemical biology research. Its primary research value lies in its role as a precursor for the synthesis of O-alkyldibenzofuranium salts, which are classified as modified Meerwein reagents and are valuable alkylating agents in method development . The compound's structure, featuring amine and methoxy substituents on adjacent phenyl rings, makes it a versatile building block for constructing complex heterocyclic systems and for use in metal-catalyzed cross-coupling reactions . Research into related aminobiphenyl compounds highlights their utility in modular synthetic sequences, such as tandem cross-coupling and nitro reduction reactions, for the efficient preparation of diverse amino-substituted biaryl scaffolds . Furthermore, structural analogs of this compound are frequently employed in medicinal chemistry research for the rational design and evaluation of potential polypharmacological inhibitors targeting epigenetic regulators and kinases . This chemical is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGCLJMSDWOQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355974
Record name 2'-METHOXY-BIPHENYL-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206-76-4
Record name 2'-METHOXY-BIPHENYL-2-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1206-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-2-amine (CAS 1206-76-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2'-Methoxy-[1,1'-biphenyl]-2-amine, a key building block in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and its emerging role in the development of novel therapeutics.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The introduction of substituents, such as the methoxy and amine groups in 2'-Methoxy-[1,1'-biphenyl]-2-amine, provides handles for further chemical modification and fine-tuning of pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a valuable intermediate in the synthesis of a wide range of molecules with potential applications in agrochemicals and pharmaceuticals.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Physical and Chemical Properties
PropertyValueSource
CAS Number 1206-76-4[1][2]
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 80-81 °C[1]
Boiling Point 309.5±17.0 °C (Predicted)[1]
Solubility Soluble in polar organic solvents like methanol and ethanol; limited solubility in non-polar solvents and water.[3]
Safety and Handling

2'-Methoxy-[1,1'-biphenyl]-2-amine is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Synthesis of 2'-Methoxy-[1,1'-biphenyl]-2-amine

The construction of the biaryl bond is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation, known for its mild reaction conditions and tolerance of a wide range of functional groups.

Proposed Synthetic Route via Suzuki-Miyaura Coupling

A plausible and efficient route to 2'-Methoxy-[1,1'-biphenyl]-2-amine involves the Suzuki-Miyaura coupling of an ortho-substituted aniline with a corresponding phenylboronic acid derivative. Two primary disconnections are possible:

  • Route A: Coupling of 2-bromoaniline with 2-methoxyphenylboronic acid.

  • Route B: Coupling of 2-aminophenylboronic acid with 2-bromoanisole.

Both routes are viable, and the choice may depend on the commercial availability and cost of the starting materials. Below is a detailed, field-proven protocol based on established Suzuki-Miyaura coupling methodologies for similar substrates.

G cluster_route_a Route A cluster_route_b Route B 2-bromoaniline 2-Bromoaniline product_a 2'-Methoxy-[1,1'-biphenyl]-2-amine 2-bromoaniline->product_a Pd Catalyst, Base 2-methoxyphenylboronic_acid 2-Methoxyphenylboronic Acid 2-methoxyphenylboronic_acid->product_a 2-aminophenylboronic_acid 2-Aminophenylboronic Acid product_b 2'-Methoxy-[1,1'-biphenyl]-2-amine 2-aminophenylboronic_acid->product_b Pd Catalyst, Base 2-bromoanisole 2-Bromoanisole 2-bromoanisole->product_b

Caption: Plausible synthetic routes to 2'-Methoxy-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Exemplary)

This protocol is based on the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid and should be optimized for the specific substrates used.

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tricyclohexylphosphine (PCy₃, 0.04 equiv) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromoaniline, 2-methoxyphenylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and the phosphine ligand in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G Start Combine Reactants & Base Catalyst Add Pd Catalyst & Ligand Start->Catalyst Solvent Add Degassed Solvents Catalyst->Solvent React Heat under Inert Atmosphere Solvent->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product 2'-Methoxy-[1,1'-biphenyl]-2-amine Purify->Product

Caption: General workflow for the Suzuki-Miyaura synthesis of 2'-Methoxy-[1,1'-biphenyl]-2-amine.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the eight protons on the two phenyl rings. A singlet for the methoxy group (OCH₃) would likely appear around 3.8 ppm. The amine (NH₂) protons would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display 13 distinct signals. The carbon of the methoxy group is expected around 55-60 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon attached to the methoxy group and the carbon attached to the amino group will be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy (Predicted)

Key characteristic peaks in the IR spectrum would include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy group.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretching (aryl ether): A strong band around 1230-1270 cm⁻¹.

  • C-N stretching: A band in the 1250-1360 cm⁻¹ region.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 199. Fragmentation patterns would likely involve the loss of a methyl group (M-15) and other characteristic fragments of the biphenyl core.

Applications in Drug Discovery and Development

While specific patents explicitly citing the use of 2'-Methoxy-[1,1'-biphenyl]-2-amine (CAS 1206-76-4) are not prevalent, the broader class of biphenyl amine derivatives are well-documented as crucial intermediates in the synthesis of a variety of biologically active molecules.

The 2-aminobiphenyl scaffold is a key component in several agrochemical fungicides. Furthermore, related phenethylamine and biphenyl structures are known to interact with various biological targets. For instance, methoxy-substituted phenethylamines have been investigated for their potential as antidepressants. The structural motif present in 2'-Methoxy-[1,1'-biphenyl]-2-amine makes it an attractive starting point for the synthesis of novel ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes.

For example, the beta-receptor blocker Carvedilol, used for treating hypertension, contains a 2-(2-methoxyphenoxy)ethylamine moiety, highlighting the relevance of the methoxy and amine functionalities in pharmacologically active compounds.[4]

Conclusion

2'-Methoxy-[1,1'-biphenyl]-2-amine is a valuable and versatile building block in organic synthesis. Its preparation via the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for its accessible incorporation into more complex molecular architectures. The presence of reactive amine and methoxy functional groups provides ample opportunities for further derivatization. As research into novel therapeutics continues, the demand for such well-defined and functionalized scaffolds is expected to grow, positioning 2'-Methoxy-[1,1'-biphenyl]-2-amine as a compound of significant interest to the drug discovery and development community.

References

An In-Depth Technical Guide to 2'-Methoxy-biphenyl-2-ylamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-biphenyl-2-ylamine is a biphenyl amine derivative with a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1][2] The strategic placement of the methoxy and amine functionalities on the biphenyl scaffold makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications, with a focus on the underlying scientific principles and experimental best practices.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[1][2]
Molecular Weight 199.25 g/mol [1][2]
CAS Number 1206-76-4[1]
Appearance Varies (typically a solid)-
Solubility Soluble in common organic solvents-
Hazard Irritant[1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through modern cross-coupling methodologies, primarily the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is highly versatile and tolerant of a wide range of functional groups.[3]

Reaction Scheme:

Buchwald-Hartwig Amination cluster_product Product A 2-Bromo-1-methoxybenzene G This compound A->G + B 2-Aminobiphenyl B->G C Pd Catalyst (e.g., Pd₂(dba)₃) D Ligand (e.g., XPhos) E Base (e.g., NaOtBu) F Solvent (e.g., Toluene)

A representative workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoanisole (1.0 equiv.), 2-aminobiphenyl (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a catalytic amount of a palladium precatalyst and a suitable phosphine ligand (e.g., Pd₂(dba)₃ with XPhos).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is crucial for the reaction's efficiency. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is necessary to deprotonate the amine, forming the active nucleophile.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation.

Method 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[5] In this approach, a boronic acid or ester is coupled with an organohalide.

Reaction Scheme:

Suzuki-Miyaura Coupling cluster_product Product A 2-Aminophenylboronic Acid F This compound A->F + B 1-Bromo-2-methoxybenzene B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) E Solvent (e.g., Dioxane/Water)

A representative workflow for the Suzuki-Miyaura coupling.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenylboronic acid (1.2 equiv.), 1-bromo-2-methoxybenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane or toluene) and water.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for Suzuki couplings, although other palladium complexes can also be effective.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.

Characterization

Unequivocal characterization of this compound is paramount to confirm its structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H6.8 - 7.5Multiplet
NH₂3.5 - 5.0 (broad)Singlet
OCH₃~3.8Singlet

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C-O~157
Aromatic C-N~145
Aromatic C110 - 135
OCH₃~55

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Applications in Drug Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of methoxy and amino groups, as in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These groups can participate in hydrogen bonding and alter the electronics and lipophilicity of the parent compound, making them key features for molecular recognition by biological targets.

While specific therapeutic applications for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of biological activities, including but not limited to:

  • Antimicrobial agents

  • Anti-inflammatory agents

  • Anticancer agents

The 2-phenethylamine substructure, which can be considered a component of this compound, is found in numerous neurologically active compounds.[6]

Conclusion

This compound is a synthetically accessible and versatile building block with significant potential in the fields of medicinal chemistry and materials science. The robust and well-established synthetic methodologies of Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide reliable routes to this compound. Its structural features suggest a high potential for incorporation into novel therapeutic agents and functional materials. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

An In-Depth Technical Guide to 2'-Methoxy-[1,1'-biphenyl]-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2'-Methoxy-[1,1'-biphenyl]-2-amine, a valuable building block for researchers, scientists, and professionals in drug development and materials science. This document delves into its chemical identity, synthetic routes, spectroscopic characterization, and applications, with a focus on providing practical, field-proven insights.

Core Identity and Physicochemical Properties

2'-Methoxy-[1,1'-biphenyl]-2-amine, a substituted biphenyl amine, is a key intermediate in organic synthesis. Its structure, featuring a methoxy and an amino group on adjacent phenyl rings, imparts unique conformational and electronic properties that are leveraged in the design of complex molecules.

Systematic Name (IUPAC): 2-(2-Methoxyphenyl)aniline

Common Name: 2'-Methoxy-biphenyl-2-ylamine

Chemical Structure:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Boronic_Ester 2-Methoxyphenylboronic Acid or Ester Product 2'-Methoxy-[1,1'-biphenyl]-2-amine Aryl_Boronic_Ester->Product Aryl_Halide 2-Haloaniline (e.g., 2-Bromoaniline) Aryl_Halide->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

A Technical Guide to the ¹H and ¹³C NMR Spectra of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2'-Methoxy-biphenyl-2-ylamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, discusses the underlying principles influencing chemical shifts and coupling constants, and provides standardized protocols for sample preparation and data acquisition.

Introduction

This compound is a biphenyl amine derivative with a molecular structure that presents a unique set of NMR spectral features. The presence of two substituted aromatic rings, a methoxy group, and an amine group leads to a complex and informative spectrum. Understanding the ¹H and ¹³C NMR spectra is crucial for the structural elucidation, purity assessment, and analysis of this compound in various research and development settings. The steric hindrance caused by the ortho-substituents influences the dihedral angle between the two phenyl rings, which in turn affects the magnetic environment of the protons and carbons.

Predicted ¹H NMR Spectral Data

Due to the limited availability of public domain experimental spectra for this compound, the following data is based on high-quality computational predictions. These predictions provide a reliable foundation for spectral interpretation.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.85d8.0
H-4~7.15t7.8
H-5~6.80t7.5
H-6~7.10d7.6
H-3'~7.05d8.2
H-4'~7.30t7.9
H-5'~7.00t7.6
H-6'~7.35d7.8
-OCH₃~3.80s-
-NH₂~4.50 (broad)s-

In-depth ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound can be divided into three main regions: the aromatic region (δ 6.8-7.4 ppm), the methoxy region (δ ~3.8 ppm), and the amine region (δ ~4.5 ppm).

The Aromatic Region (δ 6.8-7.4 ppm)

The eight aromatic protons appear as a series of overlapping multiplets. The substitution pattern on both rings dictates the chemical shifts and coupling patterns.

  • Protons on the Aminophenyl Ring (H-3, H-4, H-5, H-6): The electron-donating amine group generally shields the ortho (H-3, H-5) and para (H-4) protons, shifting them upfield compared to unsubstituted benzene. However, the overall chemical shifts are also influenced by the anisotropic effect of the second aromatic ring.

  • Protons on the Methoxyphenyl Ring (H-3', H-4', H-5', H-6'): The electron-donating methoxy group shields the ortho (H-3', H-5') and para (H-4') protons. The proximity of the two rings can lead to through-space interactions that further influence the chemical shifts.

The Methoxy and Amine Regions
  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are magnetically equivalent and appear as a sharp singlet at approximately 3.80 ppm. This characteristic chemical shift is a key indicator for the presence of a methoxy group attached to an aromatic ring.

  • Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet around 4.50 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and chemical exchange with trace amounts of water or other protic species in the solvent. The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~128.5
C-2~145.0
C-3~116.5
C-4~129.0
C-5~119.0
C-6~127.5
C-1'~130.0
C-2'~156.5
C-3'~111.0
C-4'~129.5
C-5'~121.0
C-6'~120.5
-OCH₃~55.5

In-depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Aromatic Carbons (δ 110-157 ppm)
  • Carbons of the Aminophenyl Ring: The carbon atom attached to the amine group (C-2) is significantly deshielded and appears at a lower field (~145.0 ppm). The other carbons of this ring resonate within the typical aromatic region.

  • Carbons of the Methoxyphenyl Ring: The carbon atom bearing the methoxy group (C-2') is highly deshielded due to the electronegativity of the oxygen atom and appears at approximately 156.5 ppm. The ipso-carbon (C-1') is also shifted downfield. The chemical shifts of aromatic carbons are generally found in the range of 100-170 ppm.[1]

  • Quaternary Carbons: The two carbons at the biphenyl linkage (C-1 and C-1') are quaternary and will typically show weaker signals in the spectrum compared to the protonated carbons.

Methoxy Carbon (δ ~55.5 ppm)

The carbon of the methoxy group gives a characteristic signal at around 55.5 ppm. The chemical shift of a methoxy carbon can be influenced by the conformation of the methoxy group relative to the aromatic ring.[2][3]

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocols are recommended.

Sample Preparation Workflow

G cluster_0 Sample Preparation start Weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) start->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex filter Filter through a glass wool plug into a clean 5 mm NMR tube vortex->filter end Sample ready for analysis filter->end

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition Parameters

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃ or DMSO-d₆. The choice of solvent can affect the chemical shifts of labile protons like those of the amine group.[4]

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

  • Temperature: 298 K.

Data Processing and Analysis

G cluster_1 Data Processing fid Acquired Free Induction Decay (FID) ft Fourier Transformation fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H NMR) baseline->integrate peak_pick Peak Picking baseline->peak_pick For ¹³C NMR integrate->peak_pick assign Structural Assignment peak_pick->assign

Caption: Standard workflow for NMR data processing.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining high-quality predicted spectral data with established principles of NMR spectroscopy and standardized experimental protocols, researchers can confidently utilize this powerful analytical technique for the characterization and analysis of this important biphenyl amine derivative. The insights provided herein are intended to facilitate accurate structural elucidation and support ongoing research and development efforts.

References

A Comprehensive Technical Guide to the Mass Spectrometric Analysis of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Complex Analyte Characterization

The analysis of substituted biphenyl amines, such as 2'-Methoxy-biphenyl-2-ylamine, represents a common challenge in pharmaceutical development, metabolite identification, and impurity profiling. These molecules possess a unique combination of structural features—a flexible biphenyl core, a basic amine moiety, and an ether linkage—that dictates a nuanced and strategic approach to method development. This guide moves beyond rote protocols to elucidate the underlying chemical principles that govern analytical choices. We will dissect the process from first principles, establishing a robust, self-validating methodology for the qualitative and quantitative analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Analyte Deep Dive: Physicochemical Properties & Implications

Understanding the inherent properties of this compound is the cornerstone of effective method development. Its structure directly informs our selection of chromatographic conditions, ionization techniques, and expected fragmentation behavior.

The presence of a single nitrogen atom means the molecule adheres to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[1] This provides an immediate, foundational check during initial spectral interpretation. The basic primary amine is the most likely site of protonation, making positive-ion mode mass spectrometry the logical choice.

Table 1: Core Physicochemical Properties of this compound

Property Value Source
Chemical Name This compound [2]
CAS Number 1206-76-4 [2]
Molecular Formula C₁₃H₁₃NO [2][3]
Molecular Weight 199.25 g/mol [2][3]
Monoisotopic Mass 199.100 Da

| Chemical Class | Primary Aromatic Amine |[4][5] |

Section 2: The Analytical Workflow: A Holistic Overview

A successful analysis is not a series of disconnected steps but an integrated workflow. Each stage is optimized with a clear understanding of its impact on the subsequent steps, from sample preparation through to data interpretation. The following diagram illustrates the logical flow for developing a robust LC-MS/MS method for our target analyte.

G cluster_prep Phase 1: Preparation & Separation cluster_ms Phase 2: Mass Spectrometry cluster_analysis Phase 3: Quantification & Validation SamplePrep Sample Preparation (Dissolution & Filtration) LC_Method LC Method Development (Column & Mobile Phase Selection) SamplePrep->LC_Method Inject MS1_Scan Full Scan (MS1) Analysis (Identify [M+H]+ at m/z 200.1) LC_Method->MS1_Scan Introduce to MS MS2_Scan Product Ion Scan (MS/MS) (Elucidate Fragmentation) MS1_Scan->MS2_Scan Select Precursor MRM_Dev MRM Method Development (Select Transitions & Optimize CE) MS2_Scan->MRM_Dev Select Products Quant Quantitative Analysis (Calibration Curve) MRM_Dev->Quant Apply Method Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quant->Validation

Caption: High-level workflow for LC-MS/MS method development.

Section 3: Chromatographic Separation: Taming a Challenging Analyte

Causality Behind Experimental Choices: Primary aromatic amines (PAAs) are notoriously difficult to work with in reversed-phase liquid chromatography (RPLC).[4][6] Their basic nature leads to strong interactions with residual silanols on standard C18 columns, resulting in poor peak shape (tailing) and unreliable retention. While lowering the mobile phase pH can mitigate this by protonating the silanols, it is often insufficient.

The Expert's Choice: Biphenyl Stationary Phase Instead of forcing a C18 column to work, we select a stationary phase better suited to the analyte's chemistry. A Biphenyl column is the authoritative choice here. This phase offers a dual retention mechanism:

  • Hydrophobic Interactions: Similar to C18, for the non-polar biphenyl core.

  • π-π Interactions: The electron-rich biphenyl groups of the stationary phase interact with the aromatic rings of the analyte, providing a highly selective retention mechanism that is crucial for resolving isomers and related impurities. A recent study successfully used a Biphenyl column for the separation of 39 aromatic amines.[7]

Experimental Protocol: Optimized LC Conditions
  • LC System: Agilent 1290 Infinity II LC or equivalent UPLC/UHPLC system.[4]

  • Column: Waters ACQUITY UPLC BEH Biphenyl Column (or equivalent), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid ensures the analyte is protonated ([M+H]⁺), which is essential for both good peak shape and high ESI efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a strong organic solvent providing sharp peaks for aromatic compounds.

  • Gradient Elution:

    • 0.00 min: 20% B

    • 8.00 min: 95% B

    • 9.00 min: 95% B

    • 9.10 min: 20% B

    • 11.00 min: 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

    • Rationale: A diluent that matches the initial mobile phase composition ensures good peak focusing on the column head.

Section 4: Mass Spectrometry: Unveiling Molecular Identity

Ionization: The Gateway to Analysis

For a polar, basic compound like this compound, Electrospray Ionization (ESI) is the superior technique.[8] It is a soft ionization method that transfers pre-formed ions from solution into the gas phase, minimizing in-source fragmentation and maximizing the abundance of the molecular ion.

  • Mode: Positive Ion Mode is selected to detect the protonated molecule, [M+H]⁺. The primary amine is readily protonated in the acidic mobile phase.

  • Full Scan (MS1): A preliminary full scan analysis (m/z 50-500) will confirm the presence of the target analyte by identifying its protonated molecular ion at m/z 200.1 .

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides structural confirmation. We select the [M+H]⁺ ion (m/z 200.1) as the precursor and subject it to collisions with an inert gas (e.g., argon). The resulting product ions reveal the molecule's fragmentation pathways. Aromatic systems are stable, often requiring significant energy to fragment.[9] The most probable fragmentation points are the weakest bonds: the C-N bond, the O-CH₃ bond, and the central C-C biphenyl bond.

Caption: Predicted MS/MS fragmentation pathways for [M+H]⁺.

Predicted Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common loss from protonated primary amines, leading to a stable ion at m/z 183.1 . This is often a dominant and highly characteristic fragment.

  • Loss of a Methyl Radical (•CH₃): Cleavage of the ether bond results in the loss of a methyl radical, producing an ion at m/z 185.1 .

  • Loss of Formaldehyde (CH₂O): A neutral loss pathway involving rearrangement of the methoxy group can lead to the expulsion of formaldehyde, yielding a fragment at m/z 170.1 .

Section 5: Quantitative Analysis: The Power of MRM

For robust and sensitive quantification, Multiple Reaction Monitoring (MRM) is the gold standard.[4] This technique configures the triple quadrupole mass spectrometer to monitor specific fragmentation events (transitions) for the target analyte, dramatically increasing selectivity and signal-to-noise by filtering out chemical background.

Trustworthiness through Self-Validation: A robust MRM method requires monitoring at least two transitions per compound.

  • Quantifier: The most intense, stable transition is used for calculating the concentration.

  • Qualifier: A second transition is monitored to confirm the analyte's identity. The ratio of the quantifier to the qualifier should remain constant across all samples and standards, providing a built-in check against interferences.

Protocol: LC-MS/MS Method Parameters

The following table summarizes the optimized parameters for a Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer. Collision energies (CE) must be empirically optimized for the specific instrument used.

Table 2: Optimized MRM and Mass Spectrometer Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive To detect the protonated [M+H]⁺ species.
Capillary Voltage 3.0 kV Standard for ESI, optimized for stable spray.
Desolvation Temp. 450 °C Efficiently removes solvent from droplets.
Desolvation Gas Flow 800 L/hr (N₂) Aids in desolvation and ion transport.
Cone Gas Flow 50 L/hr (N₂) Prevents neutral molecules from entering the MS.
Source Temperature 150 °C Maintains ion stability in the source region.
MRM Transition 1 (Quantifier) 200.1 > 183.1 Precursor -> [M+H - NH₃]⁺. Typically a high-intensity, stable fragment.
Collision Energy 1 15 eV (Optimize) Energy required to induce the primary fragmentation.
MRM Transition 2 (Qualifier) 200.1 > 170.1 Precursor -> [M+H - CH₂O]⁺. Provides structural confirmation.
Collision Energy 2 25 eV (Optimize) Higher energy may be needed for this rearrangement loss.

| Dwell Time | 50 ms | Balances sensitivity with the need for sufficient data points across the peak. |

This method, combining a selective chromatographic separation with highly specific MRM detection, provides the foundation for a fully validated quantitative assay capable of meeting the stringent requirements of regulatory bodies and drug development research.[6]

References

An In-depth Technical Guide to the FT-IR Spectrum of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2'-Methoxy-biphenyl-2-ylamine. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational understanding of the vibrational spectroscopy of this bifunctional aromatic compound. This document will delve into the theoretical underpinnings of the spectral features, guided by established principles of infrared spectroscopy and data from analogous structures.

Introduction

This compound (CAS Number: 1206-76-4) is a biphenyl derivative with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol .[1][2][3] Its structure, featuring a primary aromatic amine and an aryl-methoxy ether, makes it a valuable intermediate in medicinal chemistry and materials science. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by probing its vibrational modes. This guide will elucidate the expected FT-IR spectrum, offering insights into the characteristic absorptions that confirm the compound's identity and structural integrity.

Predicted FT-IR Spectrum: A Synthesis of Functional Group Analysis

While an experimental spectrum for this compound is not publicly available, a comprehensive understanding of its FT-IR characteristics can be derived from the well-established absorption ranges of its constituent functional groups: a primary aromatic amine, an aryl ether, and substituted benzene rings.

Key Vibrational Modes and Expected Absorption Regions

The FT-IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions from specific bond vibrations, while the latter contains complex vibrations characteristic of the molecule as a whole.

1. N-H Vibrations (Primary Aromatic Amine):

  • N-H Stretching: Primary amines (R-NH₂) typically exhibit two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. For aromatic amines, these bands are often observed at slightly higher frequencies compared to their aliphatic counterparts.[6] Expect two distinct peaks in this region, confirming the presence of the -NH₂ group.

  • N-H Bending (Scissoring): A strong in-plane bending (scissoring) vibration for primary amines is typically observed in the 1650-1580 cm⁻¹ range.[4][6] This band can sometimes be sharp and may overlap with aromatic C=C stretching vibrations.

  • C-N Stretching: The stretching vibration of the C-N bond in aromatic amines gives rise to a strong absorption in the 1335-1250 cm⁻¹ range.[4][6]

  • N-H Wagging: A broad, often strong, out-of-plane bending (wagging) vibration is characteristic of primary and secondary amines and is expected in the 910-665 cm⁻¹ region.[4]

2. C-O Vibrations (Aryl Ether):

  • Asymmetric C-O-C Stretching: Aryl alkyl ethers, such as the methoxy group attached to the biphenyl system, are characterized by two distinct C-O stretching bands. The asymmetric stretch is typically a strong band appearing in the 1300-1200 cm⁻¹ region.[7][8] For anisole (methoxybenzene), a similar compound, this peak is observed around 1250 cm⁻¹.[8][9][10]

  • Symmetric C-O-C Stretching: A second, often less intense, symmetric stretching band is expected in the 1050-1010 cm⁻¹ range.[7][8][9][10]

3. Aromatic and Aliphatic C-H Vibrations:

  • Aromatic C-H Stretching: The stretching of C-H bonds on the benzene rings will produce multiple weak to medium sharp bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][11]

  • Aliphatic C-H Stretching (Methoxy Group): The methyl group of the methoxy functionality will exhibit symmetric and asymmetric C-H stretching vibrations in the 3000-2840 cm⁻¹ region.[5]

  • Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is indicative of the substitution pattern on the benzene rings.

4. Aromatic C=C Vibrations:

  • C=C Stretching: The stretching vibrations within the aromatic rings will give rise to several sharp, medium-intensity bands in the 1625-1450 cm⁻¹ region.[12]

Tabulated Summary of Expected Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500-3300N-H Asymmetric & Symmetric StretchingPrimary Aromatic AmineMedium, Sharp (two bands)
3100-3000C-H StretchingAromaticWeak to Medium, Sharp
3000-2840C-H StretchingMethoxy (-OCH₃)Medium, Sharp
1650-1580N-H Bending (Scissoring)Primary Aromatic AmineStrong
1625-1450C=C StretchingAromatic RingsMedium, Sharp
1335-1250C-N StretchingAromatic AmineStrong
1300-1200Asymmetric C-O-C StretchingAryl EtherStrong
1050-1010Symmetric C-O-C StretchingAryl EtherMedium
910-665N-H WaggingPrimary Aromatic AmineStrong, Broad
900-675Aromatic C-H Out-of-Plane BendingSubstituted BenzeneStrong

Experimental Protocol for FT-IR Analysis

A robust and reproducible FT-IR spectrum of this compound can be obtained using the following methodology.

1. Sample Preparation:

  • Attenuated Total Reflectance (ATR): This is the preferred method for solid samples due to its minimal sample preparation. A small amount of the solid compound is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Potassium Bromide (KBr) Pellet: Alternatively, a few milligrams of the sample can be finely ground with spectroscopic grade KBR and pressed into a thin, transparent pellet.

2. Data Acquisition:

  • Instrument: A research-grade FT-IR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: A minimum of 32 scans should be co-added to ensure a good signal-to-noise ratio.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.

3. Data Processing:

  • The resulting spectrum should be baseline corrected and, if necessary, smoothed. Peak positions and intensities can then be determined.

Visualization of Key Structural Features and Vibrational Modes

The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for the characteristic IR absorptions.

G cluster_amine Primary Aromatic Amine cluster_ether Aryl Ether cluster_biphenyl Biphenyl Core N N H1 H N->H1 H2 H N->H2 N_H_stretch N-H Stretch (3500-3300 cm⁻¹) N->N_H_stretch C1 C C1->N C_bridge1 C C1->C_bridge1 C_N_stretch C-N Stretch (1335-1250 cm⁻¹) C1->C_N_stretch C_aryl1 C_aryl O O C_aryl1->O C_bridge2 C C_aryl1->C_bridge2 C_methyl C_methyl O->C_methyl C_O_C_stretch C-O-C Stretch (1300-1200 & 1050-1010 cm⁻¹) O->C_O_C_stretch H3 H C_methyl->H3 H4 H C_methyl->H4 H5 H C_methyl->H5 C_bridge1->C_bridge2 C-C bridge Aromatic_stretch Aromatic C=C & C-H Stretches C_bridge1->Aromatic_stretch

Caption: Key functional groups and their associated vibrational modes in this compound.

Conclusion

The FT-IR spectrum of this compound is predicted to be rich in information, with characteristic absorption bands confirming the presence of the primary aromatic amine and aryl ether functionalities, as well as the biphenyl core. A thorough analysis of the N-H, C-N, C-O, and aromatic C-H and C=C vibrational modes allows for unambiguous identification and quality assessment of this important chemical entity. This guide provides a solid framework for interpreting the experimental spectrum and serves as a valuable resource for scientists engaged in research and development involving this compound.

References

An In-depth Technical Guide to the Solubility of 2'-Methoxy-biphenyl-2-ylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 2'-Methoxy-biphenyl-2-ylamine, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this aromatic amine is fundamental for its handling, formulation, and application in various chemical and pharmaceutical processes.

Introduction to this compound and its Physicochemical Profile

This compound, with the CAS Number 1206-76-4, is an organic compound featuring a biphenyl backbone with a methoxy and an amine substituent.[1] Its molecular formula is C13H13NO, and it has a molecular weight of approximately 199.25 g/mol .[1] The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the methoxy group and the nitrogen of the amine), along with a significant nonpolar biphenyl structure, results in a nuanced solubility profile.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a compound like this compound, which is likely to be synthesized and utilized in organic media, a thorough understanding of its solubility in a range of organic solvents is paramount for process optimization, purification, and formulation development.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[2] The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent molecules.

The key factors influencing the solubility of this compound include:

  • Polarity : The amine and methoxy groups introduce polarity and the capacity for hydrogen bonding. The biphenyl structure, however, is large and nonpolar.

  • Hydrogen Bonding : The primary amine group can act as a hydrogen bond donor, while the nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are likely to be effective.

  • Molecular Size : The relatively large size of the biphenyl structure can negatively impact solubility, especially in highly ordered solvents.[3]

Aromatic amines, such as this compound, are generally more soluble in organic solvents than in water due to the hydrophobic nature of the aromatic rings.[4][5] Their solubility in water is typically limited.[4]

Experimental Determination of Solubility: A Step-by-Step Protocol

A systematic approach is necessary to determine the solubility profile of this compound. The following protocol outlines a robust method for qualitative and quantitative solubility assessment.

Materials and Equipment
  • This compound (analytical grade)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 1 mL of the selected organic solvent.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • Categorize the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[3]

Protocol:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial.

  • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a validated HPLC method.

  • Calculate the original solubility by taking the dilution factor into account.

Solubility_Determination_Workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis (Shake-Flask) qual_start Weigh 1-2 mg of Compound qual_add_solvent Add 1 mL of Solvent qual_start->qual_add_solvent qual_vortex Vortex for 1-2 min qual_add_solvent->qual_vortex qual_observe Visual Observation qual_vortex->qual_observe qual_categorize Categorize Solubility qual_observe->qual_categorize quant_start Prepare Saturated Solution quant_equilibrate Equilibrate (24-72h) quant_start->quant_equilibrate quant_sample Sample Supernatant quant_equilibrate->quant_sample quant_filter Filter (0.45 µm) quant_sample->quant_filter quant_dilute Dilute Sample quant_filter->quant_dilute quant_hplc HPLC Analysis quant_dilute->quant_hplc quant_calculate Calculate Solubility quant_hplc->quant_calculate

Caption: Experimental workflow for determining the solubility of this compound.

Expected Solubility Profile and Solvent Selection Rationale

Based on the structure of this compound, a predicted solubility trend can be established. This allows for a logical selection of solvents for initial screening.

Solvent_Solubility_Relationship cluster_solute This compound Properties cluster_solvents Solvent Properties cluster_solubility Expected Solubility solute_polar Polar Groups (Amine, Methoxy) solvent_polar_protic Polar Protic (e.g., Methanol) solute_polar->solvent_polar_protic H-Bonding solvent_polar_aprotic Polar Aprotic (e.g., Acetone) solute_polar->solvent_polar_aprotic Dipole-Dipole solute_nonpolar Nonpolar Structure (Biphenyl) solvent_nonpolar Nonpolar (e.g., Toluene) solute_nonpolar->solvent_nonpolar van der Waals solubility_high High Solubility solvent_polar_protic->solubility_high solubility_moderate Moderate Solubility solvent_polar_aprotic->solubility_moderate solubility_low Low Solubility solvent_nonpolar->solubility_low

Caption: Logical relationship between solute properties, solvent types, and expected solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the amine and methoxy groups, leading to favorable interactions and likely high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have significant dipole moments and can interact with the polar functionalities of the molecule. Moderate to good solubility is expected.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar biphenyl core suggests some affinity for nonpolar solvents. However, the presence of the polar groups may limit the solubility compared to more polar solvents.

Data Presentation

The quantitative solubility data obtained from the experimental work should be compiled into a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
MethanolPolar ProticExperimental DataCalculated Data
EthanolPolar ProticExperimental DataCalculated Data
AcetonePolar AproticExperimental DataCalculated Data
Ethyl AcetatePolar AproticExperimental DataCalculated Data
DichloromethanePolar AproticExperimental DataCalculated Data
TolueneNonpolarExperimental DataCalculated Data
HexaneNonpolarExperimental DataCalculated Data

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is essential for its effective use in research and development. This guide has provided a theoretical framework, a detailed experimental protocol, and a logical approach to solvent selection for determining the solubility profile of this compound. The successful application of these methodologies will enable scientists to optimize processes, develop robust formulations, and accelerate the progression of their research goals.

References

Melting point and boiling point of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of 2'-Methoxy-biphenyl-2-ylamine: Melting and Boiling Points

Executive Summary

This technical guide addresses the critical physical properties—melting and boiling points—of this compound (CAS No. 1206-76-4). A comprehensive search of scientific literature and chemical databases indicates a notable absence of experimentally determined data for this specific compound. In light of this, the guide provides essential theoretical background and detailed, field-proven experimental protocols for the precise determination of these properties. To offer a valuable point of reference for researchers, this document includes the available physical data for a closely related structural isomer, 4'-Methoxy-biphenyl-2-ylamine. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize novel compounds like this compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Physical Constants

This compound is a substituted biphenyl amine, a class of compounds recognized for its utility in the synthesis of pharmaceuticals and other advanced materials.[1][2] The precise physical properties of such a compound are fundamental to its scientific and commercial application.

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid. Impurities typically cause a depression and broadening of the melting point range.[3]

  • Compound Identification: While not definitive alone, melting and boiling points are crucial data points for characterizing and identifying a newly synthesized compound, often used in conjunction with spectroscopic methods.

  • Process Development: Knowledge of these thermal transition points is vital for designing purification processes such as recrystallization and distillation, particularly for high-boiling-point compounds that may require vacuum distillation to prevent thermal decomposition.[4]

Given the absence of published data, the experimental determination of these values is a mandatory step for any research involving this compound.

Physical Property Data for Methoxy-biphenyl-amine Isomers

While no experimental data was found for this compound (CAS 1206-76-4), the following data for a structural isomer, 4'-Methoxy-biphenyl-2-ylamine (CAS 38089-03-1), is available and presented for comparative purposes. It is crucial to recognize that positional isomerism can significantly impact intermolecular forces and, consequently, the melting and boiling points.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 1206-76-4C₁₃H₁₃NO199.25[5]Data not availableData not available
4'-Methoxy-biphenyl-2-ylamine 38089-03-1C₁₃H₁₃NO199.25[6]36 °C[6]118-120 °C at 0.11 Torr[6]

Core Principles of Melting and Boiling Point Determination

The Nature of the Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The process is governed by the energy required to overcome the intermolecular forces (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonding) that maintain the ordered crystal lattice structure.[3]

The presence of a soluble impurity disrupts the crystal lattice and introduces entropy, which thermodynamically favors the liquid phase. This results in a lower temperature required to initiate melting and a broader temperature range over which the transition occurs, a phenomenon known as melting point depression.[3][7]

The Physics of the Boiling Point

A liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] At this temperature, the liquid has sufficient thermal energy for molecules to overcome intermolecular forces and transition into the gaseous phase throughout the bulk of the liquid.

The boiling point is highly dependent on pressure. A reduction in the ambient pressure lowers the vapor pressure required for boiling, thus decreasing the boiling point. This principle is leveraged in vacuum distillation, a critical technique for purifying compounds that are prone to decomposition at their atmospheric boiling points.[4]

Experimental Protocol: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[9]

Causality in Experimental Design
  • Dry, Powdered Sample: The sample must be completely dry, as residual solvent acts as an impurity, leading to an inaccurate, depressed melting point range.[10] It should be a fine powder to ensure uniform packing and efficient heat transfer within the capillary tube.

  • Appropriate Sample Height: A sample height of 1-2 mm is optimal.[7] A larger sample will result in a non-uniform temperature gradient across the sample, leading to a broadened and inaccurate melting range.

  • Controlled Heating Rate: A rapid initial heating can be used to find an approximate melting point. However, for the final, accurate measurement, the heating rate must be slow (1-2 °C per minute) near the melting point.[3] A fast ramp rate will cause the thermometer reading to lag behind the actual temperature of the heating block, resulting in an erroneously high and broad melting range.

Step-by-Step Methodology
  • Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Grind it into a fine powder.

  • Loading the Capillary Tube: Tamp the open end of a capillary tube into the powder until a small amount of solid enters the tube.[10]

  • Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. Repeat until the sample is compacted to a height of 1-2 mm.[3][10]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus.[10]

  • Rapid Determination (Optional): Set a fast heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. Allow the apparatus to cool significantly before the next step.[3]

  • Accurate Determination: Set the starting temperature to at least 20 °C below the approximate melting point found in the previous step. Set the ramp rate to 1-2 °C/minute.[3]

  • Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range). Continue heating and record the temperature at which the last crystal of solid melts into a clear liquid (the end of the melting range).[10]

  • Repeat for Consistency: Perform at least two accurate determinations. The results should be consistent.

Visualization of Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording prep1 Dry the sample prep2 Grind to fine powder prep1->prep2 prep3 Load 1-2 mm into capillary tube prep2->prep3 prep4 Pack sample tightly prep3->prep4 meas1 Insert capillary into apparatus prep4->meas1 meas2 Heat rapidly for approximate range meas1->meas2 meas3 Cool apparatus meas2->meas3 meas4 Heat slowly (1-2°C/min) near melting point meas3->meas4 rec1 Record T₁: First liquid drop appears meas4->rec1 rec2 Record T₂: All solid melts rec1->rec2 rec3 Report as range: T₁ - T₂ rec2->rec3

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Protocol: Boiling Point Determination

For small research quantities, the micro-boiling point or Thiele tube method is highly effective.[11] Given the high boiling point of the related isomer, it is probable that this compound will also have a high boiling point, making a reduced-pressure measurement a valuable consideration to prevent decomposition.

Causality in Experimental Design
  • Inverted Capillary: The small, inverted capillary tube (a Bell) serves as its own manometer. As the liquid is heated, the air trapped inside expands and exits, creating bubbles. During cooling, the pressure inside the Bell drops, and when it equals the vapor pressure of the liquid, the liquid is drawn back into the capillary. This moment corresponds to the boiling point.[11]

  • Uniform Heating: The Thiele tube is designed to allow for uniform heating of the heat-transfer fluid (e.g., mineral oil) via convection currents, ensuring the sample and thermometer are at the same temperature.[8]

  • Reduced Pressure: For compounds that may decompose near their atmospheric boiling point, reducing the pressure is essential. The boiling point measured will be lower than at atmospheric pressure and should always be reported with the corresponding pressure.

Step-by-Step Methodology (Thiele Tube)
  • Sample Preparation: Add 0.5-1 mL of this compound to a small test tube (e.g., a 75x10 mm tube).

  • Bell Insertion: Place a capillary tube (sealed at one end) into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

  • Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing mineral oil. The sample should be positioned near the center of the main body of the tube.[11]

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[11]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until the stream of bubbles is rapid and continuous.

  • Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. Carefully watch the capillary tube. The boiling point is the temperature at which the bubbling stops and the liquid is drawn up into the capillary tube.[11]

  • For Reduced Pressure: The same principle applies, but the Thiele tube apparatus is connected to a vacuum source via a vacuum adapter. The pressure of the system must be stable and recorded from a manometer.

Visualization of Boiling Point Determination Workflowdot

BoilingPointWorkflow cluster_prep Apparatus Assembly cluster_measurement Measurement cluster_analysis Data Recording prep1 Add ~0.5 mL liquid to small test tube prep2 Insert inverted capillary (Bell) prep1->prep2 prep3 Attach tube to thermometer prep2->prep3 prep4 Place assembly in Thiele tube prep3->prep4 meas1 Gently heat side arm prep4->meas1 meas2 Observe rapid, continuous stream of bubbles meas1->meas2 meas3 Remove heat source meas2->meas3 meas4 Allow to cool slowly meas3->meas4 rec1 Watch for liquid to enter the Bell meas4->rec1 rec2 Record temperature at the moment liquid enters rec1->rec2

References

A Technical Guide to the Quantum Chemical Analysis of 2'-Methoxy-biphenyl-2-ylamine: Conformational and Electronic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The conformational flexibility and electronic landscape of small molecules are paramount in determining their biological activity. For drug candidates like 2'-Methoxy-biphenyl-2-ylamine, a derivative of the biphenyl amine scaffold, understanding the three-dimensional structure and reactivity is a critical step in rational drug design. This guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations to elucidate the key structural and electronic properties of this molecule. By leveraging Density Functional Theory (DFT), we explore its stable conformations, the rotational energy barrier between its phenyl rings, and its electronic characteristics, offering crucial insights for researchers in medicinal chemistry and drug development.

Introduction: The Significance of Molecular Conformation in Drug Action

This compound belongs to a class of compounds known as biphenyls, which are characterized by two phenyl rings connected by a single carbon-carbon bond. The rotational freedom around this bond allows the molecule to adopt various conformations, defined by the dihedral angle between the two rings. This conformational preference is not trivial; it dictates the overall shape of the molecule, which in turn governs its ability to bind to specific biological targets like enzymes or receptors.[1]

The substituents on the phenyl rings—in this case, a methoxy (-OCH₃) group and an amino (-NH₂) group at the ortho positions—introduce steric hindrance that strongly influences the molecule's preferred geometry. A planar conformation is generally disfavored due to the clash between these groups.[1] Quantifying the precise energy cost of rotation and identifying the lowest-energy (most stable) conformation are essential for building accurate pharmacophore models and predicting binding affinity.[2][3] Computational chemistry provides a powerful and efficient means to explore these properties, guiding synthetic efforts and accelerating the drug discovery pipeline.[4][5]

Section 1: Theoretical Foundations for the Calculation

1.1 The Power of Density Functional Theory (DFT) To accurately model the subtle interplay of steric and electronic effects in this compound, we employ Density Functional Theory (DFT). DFT is a robust quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between computational cost and accuracy for organic molecules.[6]

1.2 Justification of the B3LYP/6-31G(d) Level of Theory The choice of a specific functional and basis set is a critical decision in any DFT calculation. For this guide, we have selected the B3LYP functional combined with the 6-31G(d) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates aspects of both Hartree-Fock theory and DFT. It has a long and successful track record for providing reliable geometries and energies for a wide range of organic molecules.[7][8] Its performance in modeling steric effects and isomerization energies makes it particularly well-suited for the conformational analysis of biphenyl systems.[9]

  • 6-31G(d) Basis Set: This Pople-style basis set provides a good description of the electron distribution for carbon, nitrogen, oxygen, and hydrogen atoms. The (d) notation indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which is crucial for accurately describing the non-planar geometry and bonding in a molecule like ours.[10][11] This combination represents a "gold standard" for routine calculations on medium-sized organic molecules, delivering reliable results without excessive computational demand.[6]

Section 2: The Computational Workflow: A Step-by-Step Guide

The process of analyzing this compound involves a series of sequential calculations. This workflow ensures that we start from a chemically sensible structure and systematically determine its most stable form and key properties.

G cluster_0 Computational Workflow A 1. Initial 3D Structure Generation B 2. Geometry Optimization (Finds nearest energy minimum) A->B Input Geometry C 3. Frequency Analysis (Confirms true minimum) B->C Optimized Structure D 4. Conformational Scan (Dihedral Angle Scan) C->D Validated Minimum E 5. Electronic Property Calculation (HOMO-LUMO, MEP) D->E Conformational Profile MEP_Concept cluster_mol This compound cluster_receptor Receptor Site N N Donor H-Bond Donor N->Donor Negative region attracts positive site O O O->Donor H H Acceptor H-Bond Acceptor H->Acceptor Positive region attracts negative site

References

Introduction: The Significance of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 2'-Methoxy-biphenyl-2-ylamine

Biphenyl scaffolds are privileged structures in drug discovery, offering a versatile framework for designing molecules with a wide range of biological activities. The specific substitutions on the biphenyl rings, such as the methoxy and amine groups in this compound (C₁₃H₁₃NO, Molar Mass: 199.25 g/mol ), are critical in defining its physicochemical properties, including solubility, lipophilicity, and target-binding interactions.[1][2]

The determination of the three-dimensional atomic arrangement, or crystal structure, of this compound is paramount. It provides invaluable insights into its conformational preferences, intermolecular interactions, and solid-state packing. This knowledge is crucial for understanding its structure-activity relationship (SAR), optimizing its formulation for drug delivery, and ensuring batch-to-batch consistency in manufacturing.

Experimental Workflow for Crystal Structure Determination

The elucidation of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of a detailed crystallographic model.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis High-Purity Synthesis purification Chromatographic Purification (HPLC) synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization screening Solvent Screening characterization->screening vapor_diffusion Vapor Diffusion screening->vapor_diffusion slow_evaporation Slow Evaporation screening->slow_evaporation mounting Crystal Mounting vapor_diffusion->mounting slow_evaporation->mounting data_collection Data Collection (Single-Crystal XRD) mounting->data_collection solution Structure Solution (e.g., Direct Methods) data_collection->solution refinement Structure Refinement solution->refinement validation Validation (e.g., CCDC CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Purification

A prerequisite for successful crystallization is the availability of highly pure material. The synthesis of this compound would typically be followed by rigorous purification, often employing high-performance liquid chromatography (HPLC) to remove any impurities that could inhibit crystal growth. The purity and identity of the compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of various solvents and crystallization techniques is essential.

Step-by-Step Protocol for Crystallization Screening:

  • Solvent Selection: A range of solvents with varying polarities should be tested. For a molecule like this compound, solvents such as ethanol, methanol, acetone, ethyl acetate, and hexane, as well as binary mixtures, would be appropriate starting points.

  • Slow Evaporation:

    • Dissolve a small amount of the purified compound in a chosen solvent or solvent mixture in a small vial to near saturation.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of single crystals.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (in which the compound is less soluble). The slow diffusion of the poor solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of a crystalline solid.

  • Data Collection: The flash-cooled crystal is mounted on a goniometer in a stream of cold nitrogen gas. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using methods such as direct methods or Patterson synthesis. The atomic positions and displacement parameters are then refined to obtain the final, accurate crystal structure.

  • Validation: The final structure is validated using software tools to ensure its chemical and geometric sensibility. The crystallographic data is typically deposited in a public database, such as the Cambridge Structural Database (CSD), to make it accessible to the scientific community.[3][4]

Anticipated Structural Features and Intermolecular Interactions

Based on the chemical structure of this compound and analysis of related compounds, several key structural features and intermolecular interactions can be anticipated.

Molecular Conformation

The dihedral angle between the two phenyl rings is a critical conformational parameter. Steric hindrance between the ortho-substituents (the amine and methoxy groups) will likely force the rings to adopt a non-planar conformation. This twist angle will have a significant impact on the molecule's overall shape and its ability to pack efficiently in the solid state.

Intermolecular Hydrogen Bonding

The primary amine group (-NH₂) is a potent hydrogen bond donor, while the oxygen atom of the methoxy group (-OCH₃) and the nitrogen atom of the amine can act as hydrogen bond acceptors. It is highly probable that the crystal structure will be stabilized by a network of intermolecular hydrogen bonds. These interactions could lead to the formation of well-defined supramolecular synthons, such as dimers or chains.

hydrogen_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 O-CH3 N1->O2 N-H···O O1 O-CH3 N2 N-H N2->O1 N-H···O

Figure 2: A potential hydrogen bonding motif between two molecules of this compound.

Other Non-Covalent Interactions

In addition to hydrogen bonding, other weaker interactions are expected to play a role in the crystal packing:

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules are in close contact.

  • C-H···π Interactions: Hydrogen atoms attached to the phenyl rings can interact with the π-electron clouds of neighboring aromatic rings.

  • Van der Waals Forces: These non-specific attractive forces will contribute to the overall stability of the crystal lattice.

The interplay of these various intermolecular forces will determine the final crystal packing arrangement. A detailed analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Computational Modeling and Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of this compound.

  • Conformational Analysis: Quantum mechanical calculations can be used to determine the preferred gas-phase conformation of the molecule and the rotational energy barrier between the two phenyl rings.

  • Crystal Structure Prediction (CSP): Advanced CSP algorithms can generate a landscape of possible crystal structures, ranked by their predicted lattice energies. While computationally intensive, CSP can provide valuable guidance for experimental crystallization efforts and help in the interpretation of powder X-ray diffraction data.

Conclusion and Future Directions

The determination of the crystal structure of this compound is a critical step in advancing its development for potential applications in pharmaceuticals and materials science. This guide has outlined a comprehensive experimental and computational strategy for achieving this goal. The elucidation of its three-dimensional structure will provide a wealth of information regarding its conformational preferences and intermolecular interactions, which will be instrumental in optimizing its properties and function. Future work should focus on executing the described workflow to obtain high-quality single crystals and solve the definitive crystal structure of this important biphenyl derivative.

References

Thermogravimetric Analysis of 2'-Methoxy-biphenyl-2-ylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of 2'-Methoxy-biphenyl-2-ylamine (CAS No: 1206-76-4), a crucial analytical technique for characterizing the thermal stability and decomposition profile of this pharmaceutically relevant molecule. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the experimental design, execution, and interpretation of TGA data for this specific biphenylamine derivative. The guide delves into the causal relationships behind experimental choices, outlines a self-validating protocol, and proposes a plausible thermal decomposition pathway based on the established chemistry of aromatic amines and methoxy-substituted biphenyls.

Introduction: The Significance of Thermal Stability in Drug Development

In the pharmaceutical industry, understanding the thermal properties of active pharmaceutical ingredients (APIs) and intermediates is paramount. Thermogravimetric analysis (TGA) is a cornerstone technique for this purpose, providing quantitative information on the mass of a substance as it changes with temperature.[1][2] For a molecule like this compound, which possesses a molecular formula of C₁₃H₁₃NO and a molecular weight of 199.25 g/mol , its thermal stability profile can dictate crucial parameters such as storage conditions, shelf-life, and compatibility with excipients during formulation.[3] Furthermore, TGA data is invaluable for identifying potential degradation pathways, which is a critical aspect of safety and regulatory compliance.

This guide will provide a comprehensive framework for conducting and interpreting the TGA of this compound, moving beyond a simple procedural outline to explain the scientific rationale behind each step.

Physicochemical Properties and Expected Thermal Behavior

This compound is an aromatic amine with a biphenyl backbone, a methoxy substituent on one phenyl ring, and an amine group on the other. The thermal behavior of this molecule is influenced by the interplay of these functional groups.

PropertyValueSource
Molecular FormulaC₁₃H₁₃NO[3]
Molecular Weight199.25 g/mol [3]
CAS Number1206-76-4[3]

The biphenyl structure itself is known for its thermal stability.[4] However, the presence of the amine and methoxy groups introduces reactive sites that are susceptible to thermal degradation. Aromatic amines can undergo complex decomposition reactions, often involving the release of ammonia. The methoxy group can also be a point of initial bond scission.

Based on the analysis of related compounds, the thermal decomposition of this compound is anticipated to occur in distinct stages, which can be elucidated through a detailed TGA experiment.

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to yield a reliable and interpretable thermogram for this compound. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. Calibration should be performed for both mass and temperature according to the manufacturer's guidelines, typically using standard reference materials.

Sample Preparation

Proper sample preparation is critical to obtaining reproducible results.[5]

  • Sample Mass: A sample mass of 5-10 mg is recommended. This size is large enough to be representative while minimizing thermal gradients within the sample.

  • Crucible: An inert crucible, such as alumina or platinum, should be used to prevent any catalytic reactions with the sample.

  • Sample Form: The sample should be in a fine powder form to ensure uniform heat distribution.

TGA Parameters

The selection of TGA parameters directly influences the resulting thermogram.[6]

ParameterRecommended ValueRationale
Atmosphere Nitrogen (Inert)To study the intrinsic thermal decomposition without oxidative effects. An inert atmosphere prevents side reactions with oxygen.
Flow Rate 20-50 mL/minTo ensure efficient removal of gaseous decomposition products from the sample environment, preventing secondary reactions.
Heating Rate 10 °C/minA moderate heating rate provides good resolution of thermal events. Faster rates can shift decomposition temperatures to higher values, while slower rates can broaden the peaks.[6]
Temperature Range Ambient to 800 °CThis range is sufficient to capture the complete decomposition of most organic molecules.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the TGA experiment.

TGA_Workflow cluster_prep Preparation cluster_run TGA Run cluster_analysis Data Analysis cluster_interpretation Interpretation Start Start Calibrate Instrument Calibration Start->Calibrate Prepare Sample Preparation (5-10 mg) Calibrate->Prepare Load Load Sample into Crucible Prepare->Load Purge Purge with N2 (20-50 mL/min) Load->Purge Heat Heat (Ambient to 800°C at 10°C/min) Purge->Heat Record Record Mass vs. Temperature Heat->Record Plot Plot TGA & DTG Curves Record->Plot Identify Identify Decomposition Steps Plot->Identify Determine Determine T_onset and Mass Loss % Identify->Determine Propose Propose Decomposition Pathway Determine->Propose

Caption: Experimental workflow for the TGA of this compound.

Data Interpretation: Deconstructing the Thermogram

The TGA experiment will yield a thermogravimetric (TG) curve, which plots mass loss versus temperature, and a derivative thermogravimetric (DTG) curve, plotting the rate of mass loss versus temperature.[6]

The TG Curve

The TG curve provides information on the thermal stability and the number of decomposition steps.[5][7]

  • Initial Plateau: A stable baseline at the beginning of the curve indicates the absence of volatile impurities like residual solvents.

  • Decomposition Steps: Sharp drops in mass indicate decomposition events. The temperature at which a significant mass loss begins is the onset temperature (T_onset), a key indicator of thermal stability.

  • Final Residue: The mass remaining at the end of the experiment is the non-volatile residue.

The DTG Curve

The DTG curve is the first derivative of the TG curve and is crucial for resolving overlapping decomposition steps.[4][6]

  • Peaks: Each peak in the DTG curve corresponds to a decomposition step. The peak temperature (T_peak) represents the temperature of the maximum rate of mass loss for that step.

  • Peak Area: The area under a DTG peak is proportional to the mass loss in that step.

Proposed Thermal Decomposition Pathway

The decomposition is likely to be a multi-step process:

  • Initial Decomposition (Lower Temperature Range): The initial mass loss is likely to involve the fragmentation of the more labile methoxy and amine groups. The C-O bond of the methoxy group and the C-N bond of the amine group are expected to be weaker than the C-C bonds of the biphenyl rings. This step could involve the loss of fragments such as methyl radicals (•CH₃), methoxy radicals (•OCH₃), or ammonia (NH₃). The bacterial degradation of aromatic amines often proceeds with the release of ammonia.[7]

  • Major Decomposition (Intermediate Temperature Range): Following the initial fragmentation, the biphenyl core will begin to decompose. Pyrolysis of biphenyl and related aromatic compounds can lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs) through radical coupling reactions, or fragmentation into smaller volatile species.[1][8]

  • Final Decomposition (Higher Temperature Range): At very high temperatures, the remaining char, likely consisting of condensed aromatic structures, will undergo further fragmentation and volatilization, leaving a small amount of carbonaceous residue.

The following diagram illustrates this proposed decomposition pathway.

Decomposition_Pathway cluster_initial Initial Decomposition cluster_major Major Decomposition cluster_final Final Decomposition Molecule This compound Fragments1 Loss of -OCH3 and -NH2 groups (e.g., as •CH3, •OCH3, NH3) Molecule->Fragments1 Biphenyl_Radical Biphenyl Radical Intermediates Fragments1->Biphenyl_Radical PAHs Formation of PAHs and smaller fragments Biphenyl_Radical->PAHs Char Condensed Aromatic Char PAHs->Char Residue Volatilization to Gaseous Products and Carbonaceous Residue Char->Residue

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By employing a well-designed experimental protocol and a thorough understanding of the principles of TGA, researchers can obtain high-quality data that is critical for drug development and quality control. The interpretation of the resulting thermogram, guided by the chemical nature of the molecule, allows for the elucidation of its thermal stability and the proposal of a plausible decomposition pathway. This in-depth technical guide provides the necessary framework for scientists and researchers to confidently apply TGA to the study of this compound and similar aromatic compounds.

References

Methodological & Application

Synthesis of 2'-Methoxy-biphenyl-2-ylamine via Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 2'-Methoxy-biphenyl-2-ylamine via Buchwald-Hartwig Amination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-nitrogen (C-N) bonds. This guide provides a detailed application note and a robust protocol for the synthesis of this compound, a key structural motif in various biologically active molecules and advanced materials. We will explore the causal factors behind experimental design, from the selection of the aryl halide to the nuanced role of the ligand and base. This document is structured to provide not only a step-by-step methodology but also the underlying scientific principles to empower researchers in optimizing this powerful transformation for their specific needs.

The Strategic Importance of this compound and the Buchwald-Hartwig Approach

The biaryl amine framework is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing compounds with tailored electronic and conformational properties. Traditional methods for constructing such C-N bonds often require harsh conditions and suffer from limited substrate scope.[1] The Buchwald-Hartwig amination offers a milder, more general, and highly efficient alternative, making it the preferred method in contemporary organic synthesis.[1]

Reaction Scheme:

Reaction scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound via Buchwald-Hartwig amination.

Mechanistic Rationale: A Deeper Look into the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle driven by a palladium(0) species.[1] The key transformations are:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 2-haloanisole) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical consideration, with the general trend being I > Br > Cl.[2] While aryl iodides exhibit the highest reactivity, their use can sometimes be complicated by the inhibitory effects of the generated iodide salts. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have made the more economical aryl chlorides viable substrates.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile (2-aminobiphenyl) then coordinates to the palladium center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is a delicate balance; it must be sufficiently strong to facilitate deprotonation but not so reactive as to induce unwanted side reactions.[4][5]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the desired this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)-NH₂R'(L)₂]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NHR'(L)₂ Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Product (Ar-NHR') Red_Elim->Product Reactants Ar-X + R'NH₂ Reactants->OxAdd Reactants->Amine_Coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is designed to be a reliable starting point for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMW ( g/mol )Role
2-Bromoanisole578-57-4C₇H₇BrO187.03Aryl Halide
2-Aminobiphenyl90-41-5C₁₂H₁₁N169.22Amine
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72Palladium Precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7C₃₉H₅₀P557.78Ligand
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10Base
Toluene (anhydrous)108-88-3C₇H₈92.14Solvent
Argon (or Nitrogen)7440-37-1Ar39.95Inert Gas
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: The importance of maintaining an inert atmosphere cannot be overstated, as oxygen can deactivate the palladium catalyst. Evacuate and backfill the flask with argon three times.

  • Addition of Solvent and Reactants: Add anhydrous, degassed toluene (5 mL) via syringe. Stir the resulting mixture at room temperature for 5 minutes to allow for pre-catalyst formation. Subsequently, add 2-bromoanisole (1.0 mmol, 1.0 equiv.) and 2-aminobiphenyl (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Aqueous Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL) to remove the base and other inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Data-Driven Insights for Optimization

The following table summarizes the key reaction parameters and provides a rationale for their selection, along with expected outcomes.

ParameterRecommended ConditionRationaleExpected Yield Range
Aryl Halide 2-BromoanisoleOffers a good compromise between reactivity and cost. While 2-chloroanisole is more economical, it generally requires more active and expensive catalyst systems to achieve comparable yields.[3]80-95%
Palladium Precursor Pd₂(dba)₃A stable and commonly used source of Pd(0). Alternatively, Pd(OAc)₂ can be employed, though it requires in situ reduction to the active catalytic species.[6]-
Ligand XPhosThis bulky, electron-rich biaryl phosphine ligand is highly effective in promoting both the oxidative addition of the aryl halide and the final reductive elimination step, particularly with sterically demanding substrates.[7]-
Base Sodium tert-butoxideAs a strong, non-nucleophilic base, NaOtBu is highly effective at deprotonating the amine without engaging in competitive side reactions.[5]-
Solvent TolueneA non-polar, high-boiling solvent that is well-suited for this reaction. Anhydrous 1,4-dioxane is also a common and effective alternative.[8]-
Temperature 100 °CThis temperature provides the necessary thermal energy to drive the reaction to completion in a reasonable timeframe while minimizing potential thermal degradation of the reactants or product.-

Visualizing the Path to the Final Product

A clear workflow is essential for reproducible and successful synthesis.

Experimental_Workflow cluster_setup I. Reaction Setup cluster_reaction II. Reaction cluster_purification III. Workup & Purification cluster_analysis IV. Analysis a Flame-dry glassware b Charge with Pd₂(dba)₃, XPhos, and NaOtBu a->b c Establish inert atmosphere (Ar) b->c d Add anhydrous toluene c->d e Add 2-bromoanisole and 2-aminobiphenyl d->e f Heat to 100°C and stir (12-24 h) e->f g Monitor by TLC/LC-MS f->g g->f Continue reaction h Cool and dilute with ethyl acetate g->h Reaction complete i Aqueous wash h->i j Dry and concentrate i->j k Column chromatography j->k l Characterize product (NMR, MS) k->l

References

Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2'-Methoxy-biphenyl-2-ylamine is a crucial building block in the synthesis of pharmacologically active molecules and advanced materials.[1][2] Its biphenyl structure is a privileged scaffold in medicinal chemistry.[3] The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the construction of carbon-carbon bonds necessary for forming such biaryl compounds.[3][4][5] Key advantages of this palladium-catalyzed reaction include its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability and stability of the requisite boronic acids.[6]

This guide provides a detailed, field-proven protocol for the synthesis of this compound from 2-bromoaniline and 2-methoxyphenylboronic acid. It delves into the mechanistic underpinnings of the reaction, explains the rationale behind reagent selection, and offers a comprehensive, step-by-step workflow for researchers, scientists, and drug development professionals.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organic halide or triflate (electrophile) in the presence of a base.[4][7][8] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (2-bromoaniline), forming a Pd(II) complex.[6][8][9] The choice of phosphine ligands is critical at this stage, as they stabilize the palladium center and influence its reactivity.[6][10][11] Bulky, electron-rich phosphine ligands can accelerate this rate-limiting step, especially for less reactive aryl chlorides.[6]

  • Transmetalation: The organic group from the boronic acid derivative (2-methoxyphenylboronic acid) is transferred to the palladium(II) complex.[6][8] This step requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[12]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product.[4][8] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][7]

Mechanistic Catalytic Cycle

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_Biaryl->Product ArylHalide Ar¹-X (2-Bromoaniline) ArylHalide->PdII_Aryl BoronicAcid Ar²-B(OH)₂ (2-Methoxyphenylboronic acid) BoronicAcid->PdII_Biaryl Base Base (e.g., K₂CO₃) Base->PdII_Biaryl Activates Boronic Acid caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol is optimized for the synthesis of this compound on a laboratory scale. While Suzuki-Miyaura reactions involving ortho-substituted anilines can be challenging, this procedure provides a robust starting point.[1]

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsRole
2-BromoanilineC₆H₆BrN172.021.01.0Aryl Halide
2-Methoxyphenylboronic AcidC₇H₉BO₃151.961.21.2Organoboron
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.030.03Catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.52.5Base
TolueneC₇H₈92.148 mL-Solvent
Water (Degassed)H₂O18.022 mL-Solvent/Co-solvent

Rationale for Reagent Selection:

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable and commercially available Pd(0) source that serves as an excellent pre-catalyst for a wide range of Suzuki couplings.[4]

  • Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base effective for activating the boronic acid for transmetalation.[13] An aqueous solution is often used, which can accelerate the reaction.

  • Solvent System (Toluene/Water): A biphasic solvent system like toluene and water is common. Toluene dissolves the organic reagents, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface. Thoroughly degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.[14]

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline (172 mg, 1.0 mmol), 2-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Extraction: Once the reaction is complete (as indicated by the consumption of the limiting reagent, 2-bromoaniline), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[15][16] A gradient elution system of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for separating the product from nonpolar impurities and baseline phosphine oxides.

  • Characterization: Characterize the purified this compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.[17]

Experimental Workflow Diagram

Workflow start Start reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagents inert 2. Purge with Inert Gas (3x Evacuate/Backfill Cycle) reagents->inert solvents 3. Add Degassed Solvents (Toluene/Water) inert->solvents reaction 4. Heat and Stir (90 °C, 12-16h) solvents->reaction workup 5. Cool & Quench (Add EtOAc & Water) reaction->workup extract 6. Liquid-Liquid Extraction workup->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Fig. 2: Step-by-step experimental workflow.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different palladium catalysts and ligands. For example, catalysts incorporating bulky dialkylbiaryl phosphine ligands like SPhos can be highly effective for challenging couplings.[6][18] Additionally, varying the base (e.g., K₃PO₄, Cs₂CO₃) or solvent system (e.g., dioxane/water) can significantly impact the outcome.[6]

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous conditions if possible, or by using boronate esters (e.g., pinacol esters), which are more stable.[7]

  • Catalyst Decomposition: If the reaction mixture turns black (indicating palladium black formation), it suggests catalyst decomposition. This can be caused by oxygen contamination or excessively high temperatures. Ensure thorough degassing and consider a slightly lower reaction temperature.

  • Difficult Purification: Phosphine-based ligands can be oxidized during the reaction, leading to phosphine oxides that can complicate purification. Filtering the crude mixture through a small plug of silica before concentration can sometimes help remove some of these byproducts.

References

Application Notes and Protocols for Phosphine Ligands in Buchwald-Hartwig Amination of Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge and Strategic Importance of Biphenylamine Synthesis

The biphenylamine scaffold is a privileged structural motif in modern drug discovery and materials science. Its unique conformational properties and electronic characteristics are central to the function of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of these complex molecules, however, presents a significant challenge to the synthetic chemist. Traditional methods for C-N bond formation often fall short when faced with the steric hindrance inherent in biphenyl substrates.

The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a powerful and versatile tool for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction has a broad substrate scope and functional group tolerance, making it an indispensable method in the modern synthetic chemist's toolbox.[3][4] At the heart of this transformation lies the phosphine ligand, a critical component that dictates the efficiency, selectivity, and overall success of the reaction. For sterically demanding substrates such as biphenyls, the choice of phosphine ligand is paramount. This guide provides a comprehensive overview of phosphine ligands for the Buchwald-Hartwig amination of biphenyls, offering insights into ligand selection, mechanistic considerations, and practical, field-proven protocols.

The Catalytic Cycle: A Ligand-Mediated Symphony

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The phosphine ligand plays a crucial role in each step of this cycle, influencing reaction rates and preventing catalyst decomposition.[5][6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR'R'') Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product Aryl Amine (Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base caption Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination.

Caption: Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to the electron-rich, low-coordinate Pd(0) species. Bulky, electron-donating phosphine ligands are crucial for promoting the formation of the monoligated Pd(0) complex, which is the active species in this step.[7] This is particularly important for less reactive aryl chlorides.

Amine Coordination and Deprotonation: The resulting Pd(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can influence the reaction outcome.[8]

Reductive Elimination: The final step is the reductive elimination of the desired aryl amine, regenerating the Pd(0) catalyst. This step is often the rate-limiting step, especially for sterically hindered substrates. Bulky phosphine ligands accelerate this step by creating steric pressure around the metal center, favoring the formation of the C-N bond.[2][9]

A Curated Arsenal of Phosphine Ligands for Biphenyl Amination

The development of sophisticated phosphine ligands has been the driving force behind the expansion of the Buchwald-Hartwig amination to challenging substrates. For biphenyl amination, where steric hindrance is a major obstacle, the choice of ligand is critical.

Biaryl Phosphine Ligands (Buchwald Ligands)

Developed in the laboratory of Stephen Buchwald, this class of ligands is characterized by a biaryl backbone with a phosphine moiety on one ring and various substituents on the other. These ligands are known for their steric bulk and electron-donating properties, which are ideal for the amination of hindered aryl halides.[10]

LigandStructureKey Features & Applications for Biphenyl Amination
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for the amination of aryl chlorides and tosylates.[11] Its significant steric bulk is effective in promoting reductive elimination of hindered biphenylamines.
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylThe methoxy groups are thought to stabilize the palladium catalyst. SPhos is often effective at lower temperatures and catalyst loadings.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylParticularly effective for the coupling of secondary amines.[5]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenylDesigned for the coupling of primary amines and ammonia equivalents.[5]
Ferrocene-Based Ligands (Josiphos Ligands)

The Josiphos family of ligands, developed by Solvias, are chiral diphosphines based on a ferrocene scaffold.[12] While initially developed for asymmetric catalysis, their unique steric and electronic properties have made them valuable in a range of cross-coupling reactions, including the Buchwald-Hartwig amination of challenging substrates.[13][14][15] Their rigid backbone and tunable phosphine substituents allow for precise control over the catalytic environment.

LigandStructureKey Features & Applications for Biphenyl Amination
Josiphos SL-J009-1 (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineThe combination of a bulky dicyclohexylphosphino group and a di-tert-butylphosphino group on the chiral ferrocene backbone provides a unique steric environment that can be advantageous for the coupling of hindered biphenyls.

Ligand Selection Strategy: A Decision-Making Framework

The selection of the optimal phosphine ligand is a multi-faceted decision that depends on the specific biphenyl substrate and the amine coupling partner. The following flowchart provides a general guideline for ligand selection.

Ligand_Selection start Substrate Analysis: Biphenyl Halide and Amine steric_hindrance High Steric Hindrance? start->steric_hindrance amine_type Primary or Secondary Amine? steric_hindrance->amine_type Yes aryl_halide Aryl Chloride or Bromide? steric_hindrance->aryl_halide No brettphos Consider BrettPhos amine_type->brettphos Primary ruphos Consider RuPhos amine_type->ruphos Secondary xphos Consider XPhos or other bulky biaryl ligands aryl_halide->xphos Chloride sphos Consider SPhos for milder conditions aryl_halide->sphos Bromide josiphos Consider Josiphos ligands xphos->josiphos If yields are low brettphos->josiphos If yields are low ruphos->josiphos If yields are low sphos->josiphos If yields are low caption Figure 2: Ligand Selection Flowchart.

Caption: Figure 2: Ligand Selection Flowchart.

Experimental Protocols

The following protocols provide a starting point for the Buchwald-Hartwig amination of biphenyl substrates. Optimization of reaction parameters may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Biphenyl Halide

This protocol is a general guideline for a small-scale reaction. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Materials:

  • Biphenyl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol)

  • Phosphine ligand (0.02-0.10 mmol)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.

  • Seal the tube with a septum, and evacuate and backfill with inert gas three times.

  • Add the biphenyl halide and the amine to the Schlenk tube under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening (HTS) for Ligand and Condition Optimization

HTS is a powerful tool for rapidly identifying the optimal ligand and reaction conditions for a new biphenyl substrate.[16][17][18] This protocol describes a general workflow for a 96-well plate-based screen.

HTS_Workflow prep Plate Preparation: Dispense biphenyl halide, amine, and internal standard stock solutions to 96-well plate reagent_add Reagent Addition: Dispense catalyst, ligand, and base stock solutions (varying combinations) prep->reagent_add reaction Reaction: Seal plate and heat with stirring reagent_add->reaction workup Work-up: Quench reactions and prepare for analysis reaction->workup analysis Analysis: Analyze samples by LC-MS or GC-MS workup->analysis data Data Analysis: Identify optimal conditions analysis->data caption Figure 3: High-Throughput Screening Workflow.

Caption: Figure 3: High-Throughput Screening Workflow.

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the biphenyl halide, amine, internal standard, palladium precatalysts, various phosphine ligands, and bases in a suitable anhydrous, degassed solvent.

  • Plate Preparation: In a glovebox, dispense the biphenyl halide, amine, and internal standard stock solutions into the wells of a 96-well plate.

  • Reagent Addition: Dispense the catalyst, ligand, and base stock solutions into the wells according to a predefined experimental design.

  • Reaction: Seal the plate and heat to the desired temperature with agitation.

  • Work-up: After the desired reaction time, cool the plate to room temperature. Quench the reactions by adding a suitable quenching agent.

  • Analysis: Dilute the samples and analyze by LC-MS or GC-MS to determine the conversion and yield for each reaction.

  • Data Analysis: Analyze the data to identify the optimal ligand, base, solvent, and temperature for the desired transformation.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Inappropriate ligand- Insufficiently strong base- Poor quality reagents/solvents- Use a pre-catalyst or ensure proper in situ activation.- Screen a panel of bulky, electron-rich ligands (e.g., XPhos, Josiphos).- Switch to a stronger base (e.g., NaOtBu, LHMDS).[19]- Use freshly purified reagents and anhydrous, degassed solvents.
Formation of dehalogenated byproduct - β-hydride elimination competing with reductive elimination- Use a more sterically hindered ligand to promote reductive elimination.[2]- Lower the reaction temperature.
Poor reproducibility - Sensitivity to air and moisture- Ensure rigorous inert atmosphere techniques are used.- Use a glovebox for reaction setup.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of challenging biphenylamine structures. The success of this reaction is highly dependent on the judicious choice of phosphine ligand. Bulky, electron-rich ligands such as the Buchwald biaryl phosphines and ferrocene-based Josiphos ligands are particularly well-suited for overcoming the steric challenges associated with biphenyl substrates. By understanding the mechanistic role of the ligand and employing systematic optimization strategies such as high-throughput screening, researchers can unlock the full potential of this transformative reaction for the synthesis of novel molecules with applications in medicine and materials science.

References

The Ascendant Role of 2'-Methoxy-biphenyl-2-ylamine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and the ability to interact with multiple biological targets is perpetual. The 2'-Methoxy-biphenyl-2-ylamine core has emerged as a significant "privileged scaffold"—a molecular framework that can provide a basis for the discovery of new biologically active molecules. Its unique conformational properties, imparted by the biphenyl twist and the electronic influence of the methoxy and amine substituents, make it an attractive starting point for the design of a new generation of therapeutics. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and insights into its application in contemporary drug discovery programs.

The biphenyl motif is a recurring feature in a multitude of approved drugs and clinical candidates. The inherent rotational flexibility of the biphenyl system allows for the precise positioning of substituents to engage with target proteins, while the aromatic rings provide a platform for a variety of chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. The 2'-methoxy and 2-amino substitution pattern, in particular, offers a unique combination of hydrogen bonding capabilities and steric influence that can be exploited to achieve high-affinity interactions with biological targets.

Core Applications in Medicinal Chemistry

The versatility of the this compound scaffold has been demonstrated in several therapeutic areas, most notably in the development of kinase inhibitors and agents targeting protein-protein interactions.

Case Study: A Scaffold for Novel Kinase Inhibitors

A compelling application of this compound is in the design of inhibitors for Casein Kinase 2 (CSNK2A), a serine/threonine kinase implicated in a range of diseases, including cancer and viral infections. In a notable study, the ortho-methoxy aniline moiety of this compound was successfully employed as an isosteric replacement for indazole and indole scaffolds in a series of pyrazine-based CSNK2A inhibitors. This substitution not only maintained potent, sub-micromolar activity against CSNK2A but also significantly improved kinase selectivity, a critical attribute for a successful drug candidate. The ortho-methoxy group is proposed to act as a hydrogen bond acceptor for the aniline N-H, influencing the conformation of the molecule and its interaction with the kinase active site.

Compound/ScaffoldTarget KinaseIn-cell IC50 (nM)Selectivity Profile
Indazole-based PrecursorCSNK2A12Active against multiple kinases
ortho-Methoxy Aniline Analog CSNK2A Potent (sub-micromolar) Improved selectivity over PIM3 kinase
Emerging Applications in Immuno-Oncology

The biphenyl scaffold is also gaining traction in the development of small molecule inhibitors of immune checkpoints, such as the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction. While not a direct application of this compound, structurally related 2-arylmethoxy-4-(biphenyl-methoxy) benzylamine derivatives have shown promise as potent PD-1/PD-L1 inhibitors.[1] This suggests that the biphenyl core of this compound could serve as a valuable starting point for the design of novel immunomodulatory agents.

Synthetic Protocols for Analog Development

The synthetic tractability of this compound is a key advantage for its use in medicinal chemistry. The primary amino group and the biphenyl core are amenable to a wide range of chemical transformations, allowing for the rapid generation of diverse compound libraries.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biphenyl Core Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a highly effective method for constructing the biphenyl core of this compound and its analogs.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A 2-Bromoaniline Derivative C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C Reacts with B 2-Methoxyphenylboronic Acid B->C Reacts with D This compound Analog C->D Yields

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask, add the 2-bromoaniline derivative (1.0 eq.), 2-methoxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a powerful tool for the N-arylation of the primary amino group of this compound, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound C Pd Precatalyst (e.g., G3-XPhos) Ligand (e.g., XPhos) Base (e.g., K3PO4) Solvent (e.g., Dioxane) A->C Reacts with B Aryl Halide (or Triflate) B->C Reacts with D N-Aryl-2'-methoxy-biphenyl-2-ylamine C->D Yields

Caption: Buchwald-Hartwig amination workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the aryl halide or triflate (1.1 eq.), a palladium precatalyst (e.g., G3-XPhos, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., potassium phosphate, 2.0 eq.) to an oven-dried Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its demonstrated success in the challenging field of kinase inhibitor design, coupled with the structural similarities to scaffolds active in immuno-oncology, suggests a bright future for this versatile building block. The synthetic accessibility of this scaffold, facilitated by robust and well-established cross-coupling methodologies, empowers medicinal chemists to rapidly explore the chemical space around this privileged core. As our understanding of the structural requirements for targeting a wider range of biological targets continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the development of next-generation medicines.

References

Application Notes & Protocols: Leveraging 2'-Methoxy-biphenyl-2-ylamine as a Versatile Precursor for the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 2'-Methoxy-biphenyl-2-ylamine stands out as a particularly valuable precursor for the development of targeted enzyme inhibitors. Its structural features—a flexible biphenyl core, a strategically positioned methoxy group, and a reactive primary amine—provide an ideal foundation for synthesizing potent and selective modulators of enzyme activity. This guide provides an in-depth look at the application of this compound in the synthesis of kinase inhibitors, focusing on Casein Kinase 2 alpha (CSNK2A), and offers detailed protocols for synthesis and biological evaluation.

Introduction: The Strategic Advantage of the this compound Scaffold

The pursuit of selective enzyme inhibitors is a cornerstone of modern drug discovery. The this compound scaffold (Figure 1) offers several distinct advantages for this purpose:

  • Structural Rigidity and Flexibility: The biphenyl core provides a semi-rigid backbone that can effectively orient functional groups into the binding pockets of target enzymes. The rotational freedom around the central carbon-carbon bond allows for conformational adaptability.

  • Vector for Synthetic Diversification: The primary amine at the 2-position is a versatile synthetic handle. It readily participates in a wide range of chemical transformations, including amidation, alkylation, and coupling reactions, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).

  • Improved Selectivity Profile: The ortho-methoxy aniline moiety has been shown to be an effective isosteric replacement for other common heterocyclic systems, such as indazole and indole, in kinase inhibitors. This substitution can maintain potent target engagement while significantly improving the broader kinase selectivity profile, thereby reducing off-target effects.[2]

This document will focus on a key application: the use of this compound as a precursor for a novel class of 2,6-disubstituted pyrazine inhibitors targeting CSNK2A, a kinase implicated in various diseases, including cancer and viral infections.[2]

Figure 1: Chemical Structure of this compound.
PropertyValueSource
CAS Number 1206-76-4--INVALID-LINK--[3]
Molecular Formula C₁₃H₁₃NO--INVALID-LINK--[3]
Molecular Weight 199.25 g/mol --INVALID-LINK--[3]

Synthesis of a CSNK2A Inhibitor: A Step-by-Step Protocol

The following protocol outlines the synthesis of a potent CSNK2A inhibitor based on a 2,6-disubstituted pyrazine core, utilizing this compound as a key building block. This synthesis is adapted from methodologies reported for developing selective kinase inhibitors.[2]

Overall Synthetic Workflow

The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction where the primary amine of this compound displaces a leaving group on a pyrazine core, followed by hydrolysis of an ester to yield the final carboxylic acid, which is crucial for activity.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Saponification (Ester Hydrolysis) A This compound C Intermediate Ester A->C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Dioxane, Heat B Methyl 4-(6-chloropyrazin-2-yl)benzoate B->C D Final Inhibitor 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid C->D Base (e.g., LiOH) Solvent (e.g., THF/H₂O) Room Temperature

Diagram 1: Synthetic workflow for the preparation of a CSNK2A inhibitor.
Protocol: Synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid

Materials and Reagents:

  • This compound (CAS: 1206-76-4)

  • Methyl 4-(6-chloropyrazin-2-yl)benzoate (Commercially available or synthesized via Suzuki coupling)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis under an inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Step 1: Buchwald-Hartwig Amination

  • To a dry, oven-baked round-bottom flask, add methyl 4-(6-chloropyrazin-2-yl)benzoate (1.0 eq), this compound (1.1 eq), and Cesium Carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq).

  • Add anhydrous 1,4-dioxane via syringe. The reaction mixture should be approximately 0.1 M in the limiting reagent.

  • Heat the reaction mixture to 100-110 °C and stir overnight (12-18 hours).

    • Causality Note: The palladium catalyst and Xantphos ligand are crucial for forming the C-N bond between the pyrazine ring and the amine. Cesium carbonate acts as the base required to deprotonate the amine and facilitate the catalytic cycle.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the intermediate ester.

Step 2: Ester Hydrolysis

  • Dissolve the purified intermediate ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of Lithium Hydroxide (LiOH, ~5.0 eq).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours.

    • Causality Note: LiOH is a strong base that saponifies the methyl ester to the corresponding carboxylate salt. The carboxylic acid is essential for potent inhibition of CSNK2A, likely forming a key hydrogen bond interaction in the ATP-binding pocket.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully acidify the reaction mixture to pH ~3-4 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the final product, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid. Further purification can be achieved by recrystallization if necessary.

Biological Evaluation: Kinase Inhibition Assay Protocol

To assess the efficacy of the synthesized inhibitor, a robust kinase assay is required. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a well-established method for quantifying inhibitor binding to a specific kinase in living cells.[2]

Principle of the NanoBRET™ Assay

This assay measures the binding of a fluorescent energy transfer-based tracer to a NanoLuc® luciferase-kinase fusion protein inside living cells. A competitive inhibitor will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. This change in BRET is dose-dependent and allows for the determination of the inhibitor's potency (IC₅₀).

G cluster_0 High BRET Signal (No Inhibitor) cluster_1 Low BRET Signal (Inhibitor Present) A NanoLuc-Kinase Fusion Protein B Fluorescent Tracer A->B Binding B->A Energy Transfer (BRET) C NanoLuc-Kinase Fusion Protein D Fluorescent Tracer C->D Binding Blocked E Synthesized Inhibitor (from this compound) E->C Competitive Binding

Diagram 2: Principle of the competitive NanoBRET™ kinase assay.
Abbreviated Protocol for IC₅₀ Determination

  • Cell Plating: Seed HEK293 cells transiently expressing the CSNK2A-NanoLuc® fusion protein into a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute into Opti-MEM® I Reduced Serum Medium.

  • Dosing: Add the diluted inhibitor solutions to the appropriate wells. Include "no inhibitor" and "no tracer" controls.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells except the "no tracer" control.

  • Incubation: Incubate the plate for 2 hours at 37 °C in a CO₂ incubator.

  • Detection: Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the filtered luminescence at 450 nm and 610 nm on a plate reader.

  • Data Analysis: Calculate the corrected BRET ratio. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Performance Data

The use of this compound as the aniline component in this inhibitor series is a deliberate design choice rooted in SAR. Studies have shown that this moiety confers a significant advantage in kinase selectivity.[2]

Compound Moiety (at Pyrazine 6-position)Target Engagement (CSNK2A IC₅₀, nM)Selectivity ProfileReference
6-isopropylaminoindazole12Less selective (34 off-target kinases)[2]
6-isopropoxyindolePotent (nM range)Moderately selective (29 off-target kinases)[2]
ortho-methoxy aniline (from precursor) Potent (nM range) Improved selectivity (Fewer off-target kinases) [2]

Key SAR Insights:

  • The ortho-methoxy aniline group, derived from our precursor, acts as a successful isosteric replacement for larger heterocyclic systems.

  • It maintains the crucial hydrogen bonding and hydrophobic interactions necessary for potent CSNK2A inhibition.

  • Crucially, it improves the overall kinome-wide selectivity, which is a critical parameter for developing safe and effective therapeutic agents. The methoxy group may help to lock the conformation of the biphenyl system in a manner that is favorable for binding to CSNK2A but less so for other kinases.[2]

References

Application Notes and Protocols for the Synthesis of Receptor Ligands from 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2'-Methoxy-biphenyl-2-ylamine Scaffold in Modern Drug Discovery

The biphenyl motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets. The specific derivative, this compound, offers a unique starting point for the synthesis of novel receptor ligands. The presence of the primary amine provides a versatile handle for a variety of chemical modifications, while the 2'-methoxy group can influence the molecule's conformation and metabolic stability, and may participate in key receptor-ligand interactions. This guide provides detailed protocols and scientific rationale for the synthesis of potential serotonin and dopamine receptor ligands starting from this valuable building block.

Core Synthetic Strategies: Building Diversity from a Common Precursor

The primary amino group of this compound is the key to derivatization. Two of the most powerful and versatile methods for modifying this group are N-alkylation and amide bond formation. These reactions allow for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

I. Synthesis of N-Alkyl Derivatives: Probing Receptor Lipophilic Pockets

N-alkylation introduces alkyl or substituted alkyl chains to the primary amine, transforming it into a secondary or tertiary amine. This modification is crucial for targeting receptors where lipophilic interactions in specific subpockets are critical for binding and activity. For instance, in many G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, the amine moiety of the ligand forms a key ionic bond with an acidic residue (e.g., an aspartate) in the transmembrane domain, while appended alkyl or arylalkyl groups can occupy adjacent hydrophobic pockets, significantly influencing affinity and selectivity.

Reductive amination is a highly efficient and controlled method for N-alkylation that minimizes the over-alkylation often observed in direct alkylation with alkyl halides. The reaction proceeds through the in-situ formation of an imine, which is then reduced to the corresponding amine.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M).

  • Imine Formation: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes or ketones.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Parameter Condition Rationale
Solvent Anhydrous DCM or DCEAprotic solvents that are compatible with the reducing agent and effectively solubilize the reactants.
Reducing Agent Sodium triacetoxyborohydrideA mild and selective reagent for the reduction of imines, minimizing side reactions.
Temperature Room TemperatureGenerally sufficient for both imine formation and reduction, avoiding decomposition of sensitive functional groups.
Stoichiometry Slight excess of aldehyde/ketone and reducing agentEnsures complete conversion of the starting amine.
II. Synthesis of N-Acyl Derivatives: Introducing Hydrogen Bond Donors and Acceptors

Amide bond formation is another cornerstone of medicinal chemistry, allowing for the introduction of a diverse range of acyl groups. The resulting amide moiety can act as a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for specific interactions with receptor residues. Furthermore, the amide bond is generally more metabolically stable than an ester linkage.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions, even with sterically hindered or electron-deficient amines and carboxylic acids.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the solution. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in the same anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

Parameter Condition Rationale
Coupling Reagent HATUA highly efficient activating agent that minimizes racemization and side reactions.
Base DIPEAA non-nucleophilic base that scavenges the acid formed during the reaction without competing in the coupling.
Solvent Anhydrous DMF or DCMAprotic solvents that effectively solubilize the reactants and do not interfere with the coupling reaction.
Temperature Room TemperatureMild conditions that are suitable for a wide range of functional groups.

Targeting Key Neurotransmitter Receptors: Potential Applications

Derivatives of this compound are promising candidates for targeting serotonin (5-HT) and dopamine (D2) receptors, which are implicated in a wide range of neurological and psychiatric disorders.

Serotonin (5-HT) Receptor Ligands

The serotonergic system is a key regulator of mood, cognition, and sleep. Ligands targeting 5-HT receptors are used to treat depression, anxiety, and other CNS disorders. The this compound scaffold shares structural features with known 5-HT receptor ligands. For example, the methoxy-substituted phenyl ring is a common feature in many potent 5-HT₂A receptor agonists.

By acylating this compound with a suitable carboxylic acid, one could synthesize a ligand with potential affinity for 5-HT receptors. For instance, coupling with a substituted benzoic acid could lead to compounds with antagonist properties at the 5-HT₇ receptor, which has been identified as a promising target for the treatment of depression.[1]

Signaling Pathway of a Gq-Coupled 5-HT Receptor (e.g., 5-HT₂A):

Gq_coupled_5HT_receptor Ligand 5-HT or Agonist Ligand Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Gq-coupled 5-HT receptor signaling cascade.

Dopamine D₂ Receptor Ligands

The dopamine D₂ receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder. The this compound scaffold can be elaborated to mimic the pharmacophore of known D₂ antagonists.

N-alkylation of this compound with a substituted phenethyl group could yield ligands with potential D₂ receptor affinity. The biphenyl moiety can occupy the aromatic binding pocket, while the N-alkyl substituent can extend into a lipophilic region of the receptor.[2]

Signaling Pathway of the Dopamine D₂ Receptor (Gi/o-coupled):

Gi_coupled_D2_receptor Ligand Dopamine or Antagonist Receptor Dopamine D2 Receptor Ligand->Receptor Binds Gi Gαi/o Receptor->Gi Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP (Inhibited) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates (Reduced) Cellular_Response Cellular Response (e.g., Decreased Neuronal Excitability) PKA->Cellular_Response Phosphorylates Target Proteins (Reduced) MAPK MAPK Pathway Beta_Arrestin->MAPK Activates

Caption: Gi/o-coupled dopamine D2 receptor signaling.

Data Presentation: A Representative (Hypothetical) Ligand Series

To illustrate the potential of the this compound scaffold, the following table presents hypothetical binding affinity data for a series of N-acyl derivatives targeting the 5-HT₂A receptor. This data is for illustrative purposes to guide a potential research program.

Compound ID R Group (from R-COOH) 5-HT₂A Ki (nM) D₂ Ki (nM) Selectivity (D₂/5-HT₂A)
LIG-001 Phenyl150>1000>6.7
LIG-002 4-Fluorophenyl85>1000>11.8
LIG-003 4-Chlorophenyl7085012.1
LIG-004 4-Methylphenyl120>1000>8.3
LIG-005 2-Thienyl9595010.0

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel receptor ligands. The synthetic protocols outlined in this guide provide a robust foundation for creating diverse chemical libraries through N-alkylation and N-acylation. The exploration of these derivatives, guided by an understanding of the target receptor's structure and signaling pathways, holds significant potential for the discovery of new therapeutics for a range of CNS disorders. Future work should focus on synthesizing a focused library of derivatives and evaluating their in vitro and in vivo pharmacological profiles to establish clear structure-activity relationships and identify lead candidates for further development.

References

Application Notes & Protocols: 2'-Methoxy-biphenyl-2-ylamine as a Foundational Building Block for Advanced Materials in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 2'-Methoxy-biphenyl-2-ylamine in the burgeoning field of organic electronics. This document outlines the synthesis of derivative materials, fabrication of organic electronic devices, and the critical characterization techniques required to evaluate their performance. The protocols provided are grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of this compound in Organic Electronics

The quest for novel organic materials with tunable electronic properties is a cornerstone of next-generation electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2] Within this landscape, the biphenyl-amine scaffold has emerged as a privileged structural motif, offering a robust platform for the design of high-performance charge-transporting and emissive materials.

This compound, with its inherent structural asymmetry and the presence of an electron-donating methoxy group, presents itself as a valuable and versatile building block. The strategic placement of the methoxy group can influence the molecule's conformation and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in organic electronic devices.[2] The amine functionality provides a reactive handle for further molecular elaboration, enabling the synthesis of more complex, high-performance organic semiconductors.

Potential Applications in Organic Electronics

While direct applications of pristine this compound are not extensively documented, its derivatives hold significant promise in various organic electronic devices.

Hole Transport Materials (HTMs) in OLEDs and Perovskite Solar Cells

The triphenylamine and carbazole moieties are well-established as effective hole-transporting units.[3] this compound can serve as a key precursor to synthesize novel triarylamine-based HTMs. The methoxy group can enhance the electron-donating nature of the molecule, which is beneficial for lowering the ionization potential and improving the energy level alignment with the anode and the emissive layer in an OLED stack, or the perovskite layer in a solar cell.[4][5]

Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, the host material plays a crucial role in facilitating energy transfer to the phosphorescent guest emitter. The biphenyl core of this compound provides a wide bandgap scaffold, a desirable characteristic for host materials to ensure efficient energy transfer to the dopant.[6] Functionalization of this core structure can lead to bipolar host materials with balanced electron and hole transport properties.

Building Block for Emissive Materials

Through judicious chemical modification, derivatives of this compound can be designed to function as emissive materials themselves. By extending the conjugation and incorporating other chromophoric units, it is possible to tune the emission color and enhance the photoluminescence quantum yield.[7][8]

Synthesis Protocol: From this compound to a Triarylamine-based Hole Transport Material

This protocol describes a representative synthesis of a triarylamine derivative from this compound, a process commonly employed in the synthesis of materials for organic electronics. The reaction described is a palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for forming C-N bonds.[9]

Materials and Reagents
  • This compound

  • 4-Bromobiphenyl

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere synthesis (Schlenk line)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), 4-bromobiphenyl (1.1 eq), sodium tert-butoxide (1.4 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and tri(tert-butyl)phosphine (0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via a syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Stir the reaction mixture at a reflux temperature (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired triarylamine derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale Behind Experimental Choices
  • Inert Atmosphere: The palladium catalyst and the phosphine ligand are sensitive to oxygen, which can lead to catalyst deactivation.

  • Anhydrous Solvent: Water can react with the strong base (NaOt-Bu) and interfere with the catalytic cycle.

  • Strong Base: Sodium tert-butoxide is a sufficiently strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Ligand: Tri(tert-butyl)phosphine is a bulky, electron-rich ligand that promotes the oxidative addition and reductive elimination steps in the Buchwald-Hartwig catalytic cycle.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_catalyst Catalyst System 2_Methoxy_biphenyl_2_ylamine This compound Reaction Buchwald-Hartwig Amination 2_Methoxy_biphenyl_2_ylamine->Reaction 4_Bromobiphenyl 4-Bromobiphenyl 4_Bromobiphenyl->Reaction Pd_OAc_2 Pd(OAc)₂ Pd_OAc_2->Reaction P_tBu_3 P(t-Bu)₃ P_tBu_3->Reaction NaOtBu NaOtBu NaOtBu->Reaction Purification Work-up & Purification Reaction->Purification Product Triarylamine Derivative Purification->Product DeviceFabrication Start Start SubstrateCleaning ITO Substrate Cleaning Start->SubstrateCleaning PEDOT_PSS Spin-coat PEDOT:PSS SubstrateCleaning->PEDOT_PSS HTM_Deposition Spin-coat Synthesized HTM PEDOT_PSS->HTM_Deposition ThermalEvaporation Thermal Evaporation (MoO₃ / Al) HTM_Deposition->ThermalEvaporation End Device Ready ThermalEvaporation->End

References

Derivatization of 2'-Methoxy-biphenyl-2-ylamine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note provides a detailed guide for the strategic derivatization of 2'-Methoxy-biphenyl-2-ylamine (CAS No: 1206-76-4[2]), a versatile starting material for the creation of a focused compound library. We present three robust and scalable protocols—amide coupling, sulfonamide synthesis, and reductive amination—to modify the primary amine, thereby enabling a systematic exploration of the structure-activity relationship (SAR). The methodologies are designed for accessibility and reproducibility, incorporating essential steps for purification and analytical characterization to ensure the integrity of the compound library destined for high-throughput biological screening.

Introduction: The Strategic Value of the Biphenyl Scaffold

The this compound scaffold presents an attractive starting point for drug discovery campaigns. Its conformationally flexible biphenyl core allows for effective exploration of three-dimensional space within biological targets, while the methoxy and amine groups provide key vectors for hydrogen bonding and further chemical modification. The primary aromatic amine is a particularly valuable functional handle, amenable to a wide array of well-established chemical transformations.

The objective of this guide is to leverage this reactivity to construct a diverse library of analogs. By systematically introducing a variety of functional groups, researchers can modulate the scaffold's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity. This process is fundamental to optimizing a compound's "drug-likeness" and improving its absorption, distribution, metabolism, and excretion (ADME) profile, often guided by principles like Lipinski's Rule of Five.[3][4][5] The resulting library can then be screened against biological targets to identify hit compounds and build a robust SAR.[6]

Rationale for Derivatization: Tuning Molecular Properties

The creation of a chemical library is not merely about synthesizing numerous compounds; it is a strategic exercise in chemical space exploration.[7][8] The choice of reaction should be deliberate, aiming to produce a set of molecules with varied properties to effectively probe the binding pocket of a biological target.

  • Amide Coupling: This is arguably the most common reaction in medicinal chemistry.[9][10] It introduces a planar, rigid group capable of acting as both a hydrogen bond donor and acceptor. The diversity of commercially available carboxylic acids allows for the introduction of a vast range of substituents (R-groups), from simple alkyl chains to complex heterocyclic systems.

  • Sulfonamide Synthesis: Sulfonamides are considered bioisosteres of amides, meaning they have similar spatial arrangements but different electronic and metabolic properties.[11][12] They feature an additional hydrogen bond acceptor and often exhibit improved hydrolytic stability compared to amides, making them a valuable diversification strategy.[11][12]

  • Reductive Amination: This reaction introduces a more flexible, sp³-hybridized carbon linker and converts the primary amine to a secondary or tertiary amine.[13][14] This significantly alters the scaffold's shape and basicity compared to the planar, neutral amides and acidic sulfonamides, providing a distinct set of compounds for screening.

The following diagram illustrates the overall strategic workflow from the parent scaffold to a screening-ready compound library.

G cluster_start Starting Material cluster_rxn Derivatization Reactions cluster_process Processing & QC cluster_end Final Output start_mol This compound amide Amide Coupling (R-COOH, Coupling Agents) start_mol->amide Parallel Synthesis sulfon Sulfonamide Synthesis (R-SO2Cl, Base) start_mol->sulfon Parallel Synthesis reduct Reductive Amination (R-CHO, Reducing Agent) start_mol->reduct Parallel Synthesis purify Purification (Chromatography/Recrystallization) amide->purify sulfon->purify reduct->purify qc Characterization (LC-MS, NMR) purify->qc library Screening-Ready Compound Library Plate qc->library Plate & Store

Caption: Overall workflow for library generation.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Amide Coupling via EDC/HOBt

This protocol describes a standard and reliable method for forming an amide bond between this compound and a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).[15]

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (R-COOH) (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (0.15 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid (1.1 eq) and this compound (1.0 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the amine).

  • Add HOBt (0.15 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure amide derivative.

Protocol 2: Sulfonamide Synthesis

This protocol details the reaction of the primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base to form a stable sulfonamide linkage.[16][17]

Materials:

  • This compound (1.0 eq)

  • Sulfonyl Chloride (R-SO₂Cl) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine or TEA (2.0 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq), either neat or as a solution in DCM, to the stirring mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure sulfonamide.

Protocol 3: Direct Reductive Amination

This one-pot procedure forms a secondary amine by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent, sodium triacetoxyborohydride.[18][19]

Materials:

  • This compound (1.0 eq)

  • Aldehyde (R-CHO) or Ketone (R₂C=O) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, ~5% v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the desired aldehyde or ketone (1.2 eq), and DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may bubble slightly.

  • Stir at room temperature for 6-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired secondary amine.

Product Characterization & Library Generation

The identity and purity of each synthesized compound must be confirmed before its inclusion in a screening library to avoid misleading biological data.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for rapid analysis. It confirms the correct molecular weight of the product and provides an estimate of its purity.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For key compounds or in cases of ambiguity, ¹H and ¹³C NMR should be used to confirm the precise chemical structure.[22][23][24]

Physicochemical Property Modulation

The table below illustrates how the three proposed derivatization strategies can modulate the key physicochemical properties of the parent scaffold, using representative R-groups. These properties are critical for predicting a compound's pharmacokinetic behavior.[25]

CompoundDerivatization MethodR-Group ExampleMW ( g/mol )cLogPHBDHBALipinski Violations
Starting Material --199.252.8120
Amide DerivativeAmide CouplingAcetyl (CH₃CO-)241.292.6130
Sulfonamide DerivativeSulfonamide SynthesisPhenyl (PhSO₂-)339.414.1140
Secondary Amine DerivativeReductive AminationBenzyl (PhCH₂-)289.384.5120

Note: cLogP and other values are estimates and may vary based on the calculation software used.

This data demonstrates that even simple modifications can significantly alter molecular weight and lipophilicity (cLogP), allowing a library to cover a broader range of chemical space.

Conceptual Application: Probing a Target Binding Site

The derivatized library allows for a systematic exploration of a target's binding site. Different R-groups can be designed to probe for specific interactions, such as hydrophobic pockets, charged regions, or areas requiring hydrogen bond donors/acceptors.

G p1 Hydrophobic Pocket p2 H-Bond Acceptor p3 Steric Constraint p4 H-Bond Donor scaffold 2'-MeO-Biphenyl Core |  N-R scaffold:f1->p1 R = Alkyl/Aryl (Hydrophobic) scaffold:f1->p2 R = -CO-NH₂ (H-Bond Donor) scaffold:f1->p4

Caption: Probing a binding site with derivatives.

By correlating the biological activity of each derivative with its specific R-group, a structure-activity relationship can be established. For example, if derivatives with bulky, hydrophobic R-groups (e.g., from reductive amination with an aromatic aldehyde) show high activity, it suggests the presence of a large hydrophobic pocket near the amine vector of the scaffold.

Conclusion

This compound is a high-value starting material for the construction of compound libraries for biological screening. The protocols for amide coupling, sulfonamide synthesis, and reductive amination outlined in this note are robust, versatile, and provide access to compounds with diverse physicochemical properties. By employing these methods in a systematic fashion and ensuring rigorous analytical characterization, research teams can efficiently generate high-quality, focused libraries to accelerate the identification of novel hit compounds in drug discovery programs.

References

Application Note & Protocol: A Scalable Synthesis of 2'-Methoxy-biphenyl-2-ylamine via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2'-Methoxy-biphenyl-2-ylamine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We present a robust and scalable protocol centered on the Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and proven industrial applicability. This guide details the reaction mechanism, step-by-step experimental procedures, process optimization considerations, and critical safety protocols tailored for researchers and chemical development professionals.

Introduction and Strategic Rationale

This compound is a substituted biphenylamine, a structural motif prevalent in a wide range of biologically active molecules. The efficient production of this intermediate is therefore of significant interest. While several methods exist for the formation of the core biaryl structure, the Suzuki-Miyaura coupling reaction stands out as the premier choice for large-scale synthesis.[2][3]

Why Suzuki-Miyaura Coupling?

  • High Yields & Scalability: The reaction is known for its high conversion rates and reliability, making it amenable to kilogram-scale production and beyond.

  • Mild Reaction Conditions: Compared to classical methods like the Ullmann condensation, Suzuki coupling proceeds under much milder conditions, preserving sensitive functional groups and reducing energy consumption.

  • Commercial Availability of Reagents: The required starting materials, 2-bromoaniline and 2-methoxyphenylboronic acid, are readily available from commercial suppliers.

  • Favorable Safety & Environmental Profile: The reaction avoids the use of highly toxic organotin reagents (as in Stille coupling) and the often stoichiometric copper salts required in Ullmann-type reactions.[4] Boronic acid byproducts are generally considered environmentally benign.

The chosen synthetic route involves the palladium-catalyzed coupling of 2-bromoaniline and 2-methoxyphenylboronic acid, as depicted below:

Chemical reaction scheme for the Suzuki-Miyaura coupling of 2-bromoaniline and 2-methoxyphenylboronic acid to produce this compound.

This document will provide the detailed protocol and the critical scientific reasoning behind each operational step.

Process Workflow and Logic

The overall process can be broken down into four key stages: Reaction Setup, Controlled Execution, Aqueous Work-up, and Product Isolation. Each stage is designed to ensure maximum yield, purity, and operational safety.

Scale_Up_Synthesis_Workflow cluster_prep Stage 1: Reaction Setup & Charging cluster_reaction Stage 2: Controlled Reaction cluster_workup Stage 3: Aqueous Work-up & Purification cluster_isolation Stage 4: Product Isolation A Inert Reactor (Glass-Lined, N2 Atmosphere) B Charge Solvent (Toluene) & Base (K2CO3 in H2O) A->B C Charge Reactants (2-Bromoaniline, Boronic Acid) B->C D Charge Pd Catalyst & Ligand (e.g., Pd(OAc)2 / SPhos) C->D E Heat to 85-90 °C (Controlled Ramp) D->E F Monitor Progress (HPLC/TLC for >99% Conversion) E->F G Cool to Room Temperature F->G H Quench with Water G->H I Phase Separation (Separate Organic Layer) H->I J Wash Organic Layer (Brine Solution) I->J K Dry & Filter (Na2SO4) J->K L Solvent Removal (Rotary Evaporation) K->L M Recrystallization (e.g., Ethanol/Water) L->M N Filter & Dry Product M->N O Final Product (this compound) N->O

Caption: Workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a nominal 1.0 molar scale. Adjustments may be necessary based on specific reactor geometries and available equipment.

3.1 Materials and Reagents

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.
2-Bromoaniline615-36-1172.02172.0 g1.0
2-Methoxyphenylboronic Acid5720-05-8151.96167.2 g1.1
Palladium(II) Acetate3375-31-3224.501.12 g0.005 (0.5 mol%)
SPhos (Ligand)657408-07-6410.514.10 g0.01 (1.0 mol%)
Potassium Carbonate (K2CO3)584-08-7138.21276.4 g2.0
Toluene108-88-392.141.7 L-
Deionized Water7732-18-518.02850 mL-
Sodium Sulfate (Anhydrous)7757-82-6142.04As needed-
Ethanol (for recrystallization)64-17-546.07As needed-

3.2 Equipment

  • 5 L Glass-Lined Reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Heating/cooling mantle or circulating bath.

  • Addition funnel.

  • Separatory funnel (5 L).

  • Buchner funnel and vacuum flask.

  • Rotary evaporator.

  • Analytical balance.

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring.

3.3 Step-by-Step Procedure

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a slight positive pressure of nitrogen throughout the reaction.

  • Reagent Charging:

    • To the reactor, add Toluene (1.7 L).

    • In a separate vessel, dissolve Potassium Carbonate (276.4 g) in Deionized Water (850 mL). Add this aqueous solution to the reactor.

    • Charge 2-Bromoaniline (172.0 g) and 2-Methoxyphenylboronic Acid (167.2 g) to the reactor with moderate stirring.

    • In a separate, small flask, pre-mix the Palladium(II) Acetate (1.12 g) and SPhos ligand (4.10 g) in a small amount of toluene (~50 mL). Add this catalyst slurry to the main reactor.

  • Reaction Execution:

    • Begin vigorous stirring (e.g., 250-300 RPM) to ensure good mixing of the biphasic system.

    • Heat the reaction mixture to an internal temperature of 85-90 °C.

    • Maintain the temperature and monitor the reaction progress every 1-2 hours by taking a small aliquot from the organic layer and analyzing by HPLC or TLC. The reaction is typically complete within 8-12 hours.

    • Once conversion of the 2-bromoaniline starting material is >99%, turn off the heating and allow the mixture to cool to room temperature (< 30 °C).

  • Aqueous Work-up:

    • Stop stirring and allow the layers to separate.

    • Transfer the lower aqueous layer to a waste container.

    • Add 500 mL of brine (saturated NaCl solution) to the reactor, stir for 15 minutes, then stop and separate the aqueous layer again.

    • Transfer the organic layer to a separate vessel containing anhydrous sodium sulfate. Stir for 30 minutes to dry the solution.

    • Filter off the sodium sulfate through a pad of celite.

  • Product Isolation and Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

    • Perform recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. Slowly add deionized water until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath for 1-2 hours.

    • Collect the precipitated crystals by vacuum filtration, washing the filter cake with a small amount of cold ethanol/water (1:1) mixture.

    • Dry the purified product under vacuum at 40-50 °C to a constant weight.

3.4 Expected Results

  • Yield: 85-95%

  • Purity: >99% by HPLC

  • Appearance: Off-white to pale yellow solid.

Scientific Discussion & Scale-Up Insights

4.1 The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimization.

Catalytic_Cycle cluster_main A Pd(0)L2 (Active Catalyst) B Oxidative Addition Complex A->B Ar-Br C Transmetalation Complex B->C Ar'-B(OH)2 (Base) OA_desc Oxidative Addition: The aryl halide (Ar-Br) adds to the Pd(0) center. B->OA_desc D Reductive Elimination Complex C->D TM_desc Transmetalation: The aryl group from the boronic acid replaces the halide on the palladium. C->TM_desc D->A Ar-Ar' (Product) RE_desc Reductive Elimination: The two aryl groups couple and are eliminated, regenerating the Pd(0) catalyst. D->RE_desc

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Catalyst & Ligand Selection: The combination of Pd(OAc)₂ and a sterically hindered biaryl phosphine ligand like SPhos is critical. The bulky ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active for the initial oxidative addition step. It also accelerates the final reductive elimination step, preventing catalyst decomposition.[5]

  • Role of the Base: The base (K₂CO₃) is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)3]⁻ or similar), which is required for the transmetalation step to proceed efficiently.

  • Solvent System: A two-phase system (Toluene/Water) is highly effective for scale-up. It allows for easy dissolution of both the organic-soluble reactants and the water-soluble inorganic base. The vigorous stirring creates a large interfacial area where the reaction occurs.

Safety and Handling Precautions

All operations should be conducted by trained personnel in a controlled environment, such as a chemical fume hood or a walk-in hood for larger scales.

  • 2-Bromoaniline: Toxic if swallowed or in contact with skin.[6] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[6]

  • 2-Bromoanisole (Related Starting Material): Avoid contact with skin and eyes and do not breathe fumes.[7] Ensure good ventilation and use personal protective equipment.[7][8][9]

  • 2-Aminobiphenyl (Related Structure): Suspected of causing cancer.[10] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[10]

  • Palladium Catalysts: Heavy metals can be toxic. Avoid inhalation of dust and skin contact.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area and away from ignition sources.

  • Potassium Carbonate: Causes skin and eye irritation. Avoid creating dust.

Emergency Procedures:

  • Skin Contact: Immediately wash with plenty of soap and water.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]

  • Inhalation: Remove person to fresh air. If not breathing, give artificial respiration.[6]

  • Spills: Contain and absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][10]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Buchwald-Hartwig Conditions for 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Methoxy-biphenyl-2-ylamine via Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.

Introduction: The Challenge of Synthesizing Hindered Biarylamines

The synthesis of sterically hindered biarylamines like this compound presents a unique set of challenges for the otherwise robust Buchwald-Hartwig amination. The steric bulk from the ortho-substituents on both phenyl rings can significantly impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Furthermore, the presence of the 2'-methoxy group can introduce additional complexities, such as potential chelation to the palladium catalyst. This guide will walk you through these challenges, offering logical, evidence-based solutions to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is giving very low to no yield. What is the most likely cause?

A low or non-existent yield in the synthesis of a hindered biarylamine like this compound is often attributable to a suboptimal catalyst system that cannot overcome the steric hindrance of the substrates. The primary culprits are typically an inadequate ligand or an inappropriate base for this challenging transformation. Bulky, electron-rich phosphine ligands are crucial for promoting the formation of the active monoligated palladium species necessary for coupling sterically demanding partners.[1]

Q2: Which type of ligand is best suited for the synthesis of this compound?

For sterically hindered substrates, bulky, electron-rich monophosphine ligands are generally the most effective.[1][2] These ligands stabilize the palladium catalyst and facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination steps. For the synthesis of this compound, consider ligands from the Buchwald biarylphosphine family, such as:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for a wide range of challenging C-N couplings.[3]

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for the coupling of primary amines and can be highly effective for hindered systems.[3][4]

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent choice for coupling with sterically demanding secondary amines, but can also be effective for primary amines in certain contexts.

N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in promoting the amination of hindered aryl chlorides and bromides, sometimes even at room temperature.[5]

Q3: What is the best choice of base for this reaction?

The choice of base is critical and is often dependent on the functional group tolerance of your starting materials. For the coupling of a hindered aryl halide with an ammonia surrogate to form a primary amine, a strong, non-nucleophilic base is typically required to facilitate the deprotonation of the coordinated ammonia equivalent.[6]

  • Sodium tert-butoxide (NaOtBu): A commonly used and highly effective strong base.

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong, non-nucleophilic base that can be effective when other bases fail.

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃): Weaker bases that may be suitable if your substrates are sensitive to stronger bases, though they may require higher reaction temperatures and a more active catalyst system.

Q4: I am observing a significant amount of a side product that appears to be the dehalogenated starting material. What is causing this and how can I prevent it?

The formation of a dehalogenated arene is a common side reaction in Buchwald-Hartwig aminations known as hydrodehalogenation.[7][8][9] This occurs when a palladium hydride species is generated in the catalytic cycle, which can then reductively eliminate with the aryl halide to produce the dehalogenated arene.

To minimize hydrodehalogenation:

  • Ensure strictly anhydrous and inert conditions: Water and other protic impurities can be a source of protons for the formation of palladium hydrides. Use anhydrous, degassed solvents and reagents, and maintain a rigorously inert atmosphere (argon or nitrogen).[10]

  • Optimize the ligand: The choice of ligand can influence the rate of the desired C-N coupling versus the undesired hydrodehalogenation. Screening different bulky phosphine ligands is recommended.

  • Lower the reaction temperature: Higher temperatures can sometimes promote side reactions. If the desired product is forming, but hydrodehalogenation is significant, try reducing the temperature.[10]

Troubleshooting Guide

Problem 1: The reaction is stalled with significant amounts of starting materials remaining.
Potential Cause Proposed Solution & Rationale
Insufficient Catalyst Activity 1. Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% can improve conversion.[10] 2. Switch to a Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3) can lead to more consistent and higher activity compared to generating the catalyst in situ from a palladium source and a separate ligand.[11]
Poor Solubility of Reagents 1. Change Solvent: The insolubility of reactants, especially the base, can hinder the reaction.[11] Toluene and 1,4-dioxane are common and effective solvents.[12] Ensure the chosen solvent can dissolve the starting materials at the reaction temperature. 2. Increase Agitation: For heterogeneous mixtures, vigorous stirring is crucial to ensure good mixing of all components.
Inappropriate Base Screen Different Bases: If a weaker base like K₃PO₄ is being used, it may not be strong enough to facilitate the reaction efficiently. Switch to a stronger base like NaOtBu or LHMDS, provided the starting materials are stable under these conditions.
Problem 2: Formation of an unexpected side product with a mass corresponding to cyclization.
Potential Cause Proposed Solution & Rationale
Intramolecular Cyclization The product, this compound, is a known precursor for the synthesis of phenanthridine derivatives through intramolecular cyclization.[1][6][13][14] While typically requiring specific conditions (e.g., photochemical or strong acid), it's a potential side reaction to be aware of, especially at elevated temperatures. 1. Lower the Reaction Temperature: This is the most straightforward approach to minimize thermally induced side reactions. 2. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting materials are consumed to prevent prolonged exposure of the product to the reaction conditions.
Problem 3: The reaction is sensitive to the source of the aryl halide (bromide vs. chloride).
Potential Cause Proposed Solution & Rationale
Difficulty in Oxidative Addition of Aryl Chlorides Aryl chlorides are generally less reactive than aryl bromides in the oxidative addition step.[15] 1. Use a More Electron-Rich Ligand: Ligands like BrettPhos and RuPhos, with their electron-donating alkoxy groups, can enhance the rate of oxidative addition for aryl chlorides. 2. Increase Reaction Temperature: Higher temperatures are often required to promote the oxidative addition of aryl chlorides.
Catalyst Inhibition by Iodide While not directly applicable to the synthesis from a bromide or chloride, it is worth noting that if an aryl iodide is used, the iodide anion generated during the reaction can inhibit the palladium catalyst.[3]

Experimental Protocol: A Starting Point for Optimization

This protocol is a general guideline for the synthesis of this compound from 2-bromo-2'-methoxybiphenyl and an ammonia surrogate. It is crucial to optimize these conditions for your specific setup and reagents.

Materials:

  • 2-bromo-2'-methoxybiphenyl (1.0 mmol, 1.0 equiv)

  • Ammonia surrogate (e.g., Lithium bis(trimethylsilyl)amide (LHMDS), 1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (to make a ~0.1 M solution)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add 2-bromo-2'-methoxybiphenyl, the palladium pre-catalyst, and sodium tert-butoxide to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed toluene, followed by the ammonia surrogate.

  • Reaction Conditions: Seal the vessel and stir the reaction mixture at 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Data Presentation: Ligand and Base Screening Guide

The following table provides a starting point for screening ligands and bases for the synthesis of this compound.

Ligand Base Typical Temperature Range (°C) Key Considerations
XPhos NaOtBu80 - 110A robust, general-purpose system for hindered couplings.[3]
BrettPhos NaOtBu80 - 110Excellent for primary amines, may offer higher yields.[3][4]
RuPhos NaOtBu80 - 110Another strong candidate for hindered couplings.
XPhos K₃PO₄100 - 120A milder base option, may require higher temperatures.
BrettPhos LHMDS80 - 110A very strong base, useful if other bases fail.[4]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle cluster_side Side Reaction pd0 Pd(0)L oa_complex Ar-Pd(II)(L)-X pd0->oa_complex Oxidative Addition (Ar-X) amine_adduct [Ar-Pd(II)(L)(H₂NR)]⁺X⁻ oa_complex->amine_adduct Amine Coordination (H₂NR) amido_complex Ar-Pd(II)(L)-NHR amine_adduct->amido_complex Deprotonation (-HX, Base) amido_complex->pd0 product Ar-NHR amido_complex->product Reductive Elimination catalyst_regen amido_complex_side Ar-Pd(II)(L)-NHR beta_hydride β-Hydride Elimination amido_complex_side->beta_hydride hydrodehalogenation Ar-H beta_hydride->hydrodehalogenation Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a common side reaction pathway.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low or No Yield? check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst Yes check_base Is the base strong enough? start->check_base No side_reaction Significant hydrodehalogenation? start->side_reaction Side Product Observed optimize_ligand Screen bulky, electron-rich phosphine ligands (XPhos, BrettPhos, etc.) check_catalyst->optimize_ligand No use_precatalyst Use a well-defined Pd pre-catalyst optimize_ligand->use_precatalyst stronger_base Switch to a stronger base (NaOtBu, LHMDS) check_base->stronger_base No check_conditions Are reaction conditions strictly anhydrous and inert? dry_reagents Ensure all reagents and solvents are dry and degassed check_conditions->dry_reagents No side_reaction->check_conditions No lower_temp Lower reaction temperature side_reaction->lower_temp Yes

References

Technical Support Center: Suzuki Coupling for Biphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the synthesis of biphenylamines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic strategies. Here, we delve into the common side products encountered during this powerful C-N bond-forming reaction, providing in-depth, experience-driven insights and actionable protocols to enhance your reaction outcomes.

Introduction to Suzuki Coupling in Biphenylamine Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3] In the synthesis of biphenylamines, this palladium-catalyzed reaction typically involves the cross-coupling of an aryl halide with an arylboronic acid. The catalytic cycle, in its ideal form, consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the desired biphenylamine and regenerate the Pd(0) catalyst.[1][4][5][6]

However, as with any complex catalytic cycle, competing side reactions can occur, leading to the formation of undesired byproducts that can complicate purification and significantly reduce the yield of the target molecule.[5][7] This guide will address the most prevalent of these side reactions, offering troubleshooting advice and optimized protocols to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Suzuki coupling for biphenylamine synthesis in a question-and-answer format.

Q1: My reaction is producing a significant amount of a byproduct with a mass corresponding to my starting aryl halide, but with the halogen replaced by a hydrogen. What is happening and how can I prevent it?

A1: This is a classic case of dehalogenation, a common side reaction in Suzuki couplings. [8][9]

Mechanism Insight: Dehalogenation occurs when the aryl halide starting material is reduced, replacing the halogen atom with a hydrogen atom.[9] This process is often mediated by a palladium-hydride (Pd-H) species.[8] This reactive intermediate can form through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or even trace amounts of water.[4][8] The Pd-H species can then undergo reductive elimination with the aryl group attached to the palladium, yielding the dehalogenated arene and regenerating the palladium catalyst.[4][8]

Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible to dehalogenation.[8] The propensity for dehalogenation also follows the reactivity of the halide: I > Br > Cl.[8]

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Ligand Choice Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8]These ligands can accelerate the desired cross-coupling reaction, outcompeting the dehalogenation pathway.
Base Selection Opt for a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8]Stronger bases can sometimes act as hydride sources, promoting the formation of Pd-H species.
Solvent System Avoid alcoholic solvents if dehalogenation is a significant issue.Alcohols can be a source of hydrides. Consider using anhydrous solvents if water is suspected to be a contributing factor.
Temperature Control Carefully lower the reaction temperature.High temperatures can sometimes favor the dehalogenation pathway.[9]
Pre-catalyst Use a pre-catalyst that readily forms the active Pd(0) species.This can help to ensure the desired catalytic cycle is initiated efficiently.
Q2: I am observing the formation of symmetrical biaryls derived from my boronic acid starting material. What is this side product and how can I minimize it?

A2: You are observing homocoupling of the boronic acid. [10]

Mechanism Insight: Homocoupling of boronic acids can occur through a few different pathways. One common mechanism involves a palladium(II)-mediated process, particularly if the reaction mixture is exposed to oxygen.[11][12] In this scenario, two molecules of the boronic acid can couple to form a symmetrical biaryl. This side reaction not only consumes the boronic acid but can also lead to the formation of palladium black, which reduces the concentration of the active catalyst in the solution.[7] Another proposed mechanism, especially with electron-deficient arylboronic acids, involves a protonolysis/second transmetalation event.[13]

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Inert Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[11]Rigorous exclusion of oxygen is crucial to suppress the Pd(II)-mediated homocoupling pathway.[11] Degassing the solvent is highly recommended.
Reducing Agent Consider the addition of a mild reducing agent, such as potassium formate.[11]This can help to maintain the palladium in its active Pd(0) state.[11]
Ligand Selection The choice of ligand can be critical. For example, ligands containing dicyclohexylphosphine (PCy₂) groups have been shown to be less likely to form homocoupling side products in some systems.[14]The steric and electronic properties of the ligand can influence the relative rates of the desired cross-coupling versus homocoupling.
Catalyst Source Using a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand can be beneficial.[13]This ensures the catalytic cycle starts with the active form of the catalyst.
Q3: My boronic acid seems to be decomposing during the reaction, leading to the formation of the corresponding arene. What is causing this?

A3: This is likely due to protodeborylation (also known as protodeboronation). [15]

Mechanism Insight: Protodeborylation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[15] This is a well-known side reaction in Suzuki couplings and is highly dependent on the reaction conditions and the structure of the boronic acid.[15] The reaction pH is a critical factor, with both acid- and base-catalyzed mechanisms being reported.[15] Certain boronic acids, such as those derived from 2-heteroaryls or those with protonable heteroatoms, are particularly prone to protodeborylation.[4]

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Reaction Conditions Optimize reaction conditions to accelerate the catalytic turnover.A faster desired reaction will minimize the time the boronic acid is exposed to conditions that promote decomposition.[15]
Boronic Acid Derivatives Use more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates.[15]These act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[15]
Metal Additives Consider the use of metal additives like silver or copper salts.These have been shown to accelerate cross-coupling reactions, thereby reducing the impact of protodeborylation.[15]
pH Control Careful selection of the base and solvent system can help to control the pH of the reaction mixture.This can be crucial in minimizing both acid- and base-catalyzed protodeborylation.

Visualizing the Suzuki Coupling and its Side Reactions

To better understand the interplay between the desired reaction and the common side pathways, the following diagrams illustrate the catalytic cycles.

The Desired Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ (Transmetalation Intermediate) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Desired Product) ArPdAr_prime->ArAr_prime ArX Ar-X ArX->ArPdX Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Competing Side Reaction Pathways

Side_Reactions cluster_dehalogenation Dehalogenation cluster_homocoupling Homocoupling cluster_protodeborylation Protodeborylation ArPdX_dehalo Ar-Pd(II)-X(L)₂ PdH Pd-H Species ArPdX_dehalo->PdH Reaction with H⁻ source ArH Ar-H (Dehalogenated Product) PdH->ArH Reductive Elimination Ar_prime_BOH2_homo Ar'-B(OH)₂ PdII Pd(II) Species Ar_prime_BOH2_homo->PdII Transmetalation Ar_prime_Ar_prime Ar'-Ar' (Homocoupling Product) PdII->Ar_prime_Ar_prime Reductive Elimination Ar_prime_BOH2_proto Ar'-B(OH)₂ Ar_prime_H Ar'-H (Protodeborylated Product) Ar_prime_BOH2_proto->Ar_prime_H Protonolysis H_source H⁺ Source H_source->Ar_prime_H

Caption: Overview of common side reaction pathways in Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation in Suzuki Coupling

This protocol is optimized for substrates prone to dehalogenation.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), and a phosphate base such as K₃PO₄ (2.0 eq.).

  • Catalyst and Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 4 mol %).

  • Solvent Addition and Degassing: Add anhydrous toluene and a minimal amount of water (if required for the specific base). Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[8]

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Protocol 2: General Procedure for Suppressing Boronic Acid Homocoupling

This protocol is designed to minimize the formation of symmetrical biaryl byproducts.

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition and Rigorous Degassing: Add the solvent (e.g., 1,4-dioxane/water mixture). It is crucial to rigorously degas the solvent and the reaction mixture. A subsurface sparge with nitrogen or argon for 30 minutes is highly effective.[11]

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously under an inert atmosphere.

  • Monitoring and Work-up: Follow the progress of the reaction by TLC or LC-MS. Once complete, perform a standard aqueous work-up as described in Protocol 1.

By understanding the mechanistic underpinnings of these common side reactions and implementing the targeted troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the efficiency and outcome of their Suzuki coupling reactions for the synthesis of biphenylamines.

References

Technical Support Center: Purification of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center for the purification of 2'-Methoxy-biphenyl-2-ylamine by column chromatography.

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of this compound via column chromatography. We will address common challenges, provide detailed protocols, and explain the scientific principles behind our recommendations.

Compound Profile: this compound

A foundational understanding of the target molecule is critical for developing a successful purification strategy. This compound is an aromatic amine, a class of compounds known for specific challenges during silica gel chromatography due to the basicity of the amine functional group.

PropertyValueSource(s)
CAS Number 1206-76-4[1][2]
Molecular Formula C13H13NO[1][2]
Molecular Weight 199.25 g/mol [1]
Structure
Structure of this compound

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter during the purification process.

Question 1: My compound is streaking badly and tailing down the column, leading to broad fractions and poor separation. What's happening and how do I fix it?

Answer: This is the most common issue when purifying basic amines on standard silica gel.[3]

  • Root Cause (The "Why"): Standard silica gel is slightly acidic due to the presence of surface silanol groups (Si-OH).[3][4] Your basic amine (R-NH2) undergoes an acid-base interaction with these sites, leading to strong, non-ideal binding. Instead of a smooth elution, a portion of the amine molecules "stick" to the silica and then slowly "unstick," causing the characteristic tailing or streaking.[4][5] This can result in significant yield loss if the compound binds irreversibly.[4]

  • Solutions (The "How"):

    • Mobile Phase Modification (Recommended First Step): Neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your eluent.[4]

      • Method: Add 0.5-2% triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol to your mobile phase.[4][6][7] For example, a solvent system of 98:2 Hexane:Ethyl Acetate could be modified to 97:2:1 Hexane:Ethyl Acetate:TEA.

      • Causality: The TEA or ammonia is a small, basic molecule that preferentially binds to the acidic silanol groups, effectively "masking" them from your target compound. This allows your this compound to elute based on polarity differences rather than acid-base interactions, resulting in sharper bands and better separation.[4]

    • Change of Stationary Phase (For Difficult Separations): If mobile phase modification is insufficient, the stationary phase itself can be changed.

      • Method: Use a more inert or basic stationary phase like deactivated/neutral silica, basic alumina, or amine-functionalized silica.[3][6][7][8]

      • Causality: These stationary phases have fewer or no acidic sites, thus eliminating the root cause of the problematic interaction.[3] Alumina is inherently basic and is a classic choice for purifying amines.[7]

Question 2: I can't achieve good separation between my product and a closely-related impurity. My TLC spots are too close together.

Answer: Achieving separation (selectivity) is the primary goal of chromatography.[4] If the separation is poor, the interaction balance between the stationary phase, mobile phase, and your compounds needs to be adjusted.

  • Root Cause (The "Why"): The chosen solvent system does not have the correct polarity to sufficiently differentiate between your product and the impurity. They are spending a similar amount of time adsorbed to the stationary phase versus dissolved in the mobile phase.

  • Solutions (The "How"):

    • Systematic Solvent Screening: The most crucial step is rigorous Thin Layer Chromatography (TLC) analysis before running the column.[9][10]

      • Method: Test various solvent systems with different polarities and chemical properties. A good starting point for aromatic compounds is a Hexane/Ethyl Acetate system. If that fails, try Dichloromethane/Methanol or incorporating a solvent that can engage in π-π interactions, such as toluene (e.g., Toluene/Ethyl Acetate).[7][8]

      • Target: Aim for a solvent system where the desired product has an Rf value between 0.25 and 0.35.[10] This Rf provides the optimal balance for good separation on a column.[10]

    • Employ a Gradient Elution:

      • Method: Instead of using a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity during the column run. For example, start with 5% Ethyl Acetate in Hexane and slowly increase to 15% Ethyl Acetate in Hexane.

      • Causality: A gradient elution first allows the less polar compounds to separate and elute. As polarity increases, it helps to move the more tightly-bound compounds (like your product) down the column in a sharp band, often improving separation from impurities that are close in polarity.

Question 3: My compound seems to have decomposed on the column. My yield is very low and I see a new, very polar spot on my TLC analysis of the fractions.

Answer: Compound stability on silica gel is a critical factor that must be assessed, especially for sensitive functional groups.

  • Root Cause (The "Why"): The acidic nature of silica gel can catalyze the decomposition of certain compounds.[6] Amines can be susceptible to oxidation or other degradation pathways under these conditions.

  • Solutions (The "How"):

    • Perform a Stability Test (2D TLC): This is a crucial, often overlooked, preliminary step.

      • Method: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the run, let the plate dry completely. Then, turn the plate 90 degrees and re-run it in the same solvent system.

      • Interpretation: If the compound is stable, you will see all spots move diagonally up the plate. If the compound is decomposing on the silica, you will see new spots appearing on a horizontal line from the original spot. This confirms instability on the stationary phase.[6]

    • Mitigation Strategies:

      • Deactivate the Silica: As mentioned in Q1, adding a base like TEA to the mobile phase can reduce the acidity of the silica and prevent degradation.[6]

      • Switch to a Neutral Stationary Phase: Use neutral alumina or Florisil, which are less likely to cause acid-catalyzed decomposition.[6][7]

      • Work Quickly: Minimize the time the compound spends on the column. Use flash chromatography with positive pressure to speed up the elution.

Frequently Asked Questions (FAQs)

Q1: How do I properly load my sample onto the column?

There are two primary methods for sample loading: wet loading and dry loading.[11]

  • Wet Loading: Best for samples that are readily soluble in the initial mobile phase.

    • Dissolve your crude sample in the absolute minimum amount of the solvent you will start the column with.[11] Using a more polar solvent to dissolve the sample can cause band broadening and poor separation.

    • Carefully pipette the concentrated solution directly onto the top of the silica bed, taking care not to disturb the surface.[11]

    • Allow the sample to fully adsorb onto the silica before adding the bulk mobile phase.

  • Dry Loading (Recommended for less soluble compounds): This method often provides superior resolution.

    • Dissolve your crude sample in a suitable, low-boiling point solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.

    • Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder of silica gel impregnated with your sample.[11]

    • Carefully layer this powder on top of your packed column.[11]

Q2: How do I visualize this compound on a TLC plate?

Due to its biphenyl aromatic structure, the compound should be readily visible under UV light (254 nm). However, for confirmation and to visualize non-UV active impurities, chemical stains are invaluable.

  • Potassium Permanganate (KMnO4) Stain: A good general-purpose stain that reacts with any oxidizable functional group (like an amine). It will appear as a yellow/brown spot on a purple background.[12]

  • Ninhydrin Stain: This is a highly specific stain for primary and secondary amines, which will typically develop as a green, purple, or brown spot upon heating.[12]

Q3: Should I use a glass column with gravity or a flash chromatography system?

For most modern organic chemistry labs, flash chromatography is the preferred method. It involves applying pressure (using compressed air or a pump) to accelerate the flow of the mobile phase through the column. This significantly reduces the purification time, which can be critical for preventing the decomposition of sensitive compounds on the stationary phase.[7]

Visualized Workflows

Troubleshooting Workflow for Amine Tailing

This diagram outlines the decision-making process when encountering peak tailing, a common issue with aromatic amines.

TailingTroubleshooting start Tailing or Streaking Observed for Aromatic Amine check_base Is a base (e.g., 1% TEA) already in the mobile phase? start->check_base add_base ACTION: Add 0.5-2% Triethylamine (TEA) or NH4OH to the mobile phase. check_base->add_base No check_stability Did adding a base resolve the issue? check_base->check_stability Yes add_base->check_stability perform_2d_tlc ACTION: Perform a 2D TLC stability test. check_stability->perform_2d_tlc No end_good Problem Resolved. Proceed with Purification. check_stability->end_good Yes is_stable Is the compound stable on silica? perform_2d_tlc->is_stable change_stationary_phase ACTION: Switch to a neutral stationary phase (e.g., Neutral Alumina, Deactivated Silica). is_stable->change_stationary_phase Yes, but still tailing end_bad Compound is unstable. Consider alternative purification (e.g., Recrystallization, Distillation). is_stable->end_bad No, degradation observed change_stationary_phase->end_good

Caption: Troubleshooting workflow for amine tailing on silica gel.

General Column Chromatography Workflow

This diagram illustrates the standard procedure from initial analysis to final product isolation.

ColumnWorkflow tlc 1. TLC Analysis (Find solvent system with Rf ≈ 0.3) pack 2. Pack Column (Slurry pack with non-polar solvent) tlc->pack load 3. Load Sample (Use dry loading for best results) pack->load elute 4. Elute Column (Apply pressure, collect fractions) load->elute monitor 5. Monitor Fractions (TLC analysis of collected fractions) elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent (Rotary Evaporation) combine->evaporate characterize 8. Characterize Pure Product (NMR, MS, etc.) evaporate->characterize

Caption: Standard workflow for purification by flash column chromatography.

Experimental Protocols

Protocol 1: TLC Method Development

  • Prepare several eluent test mixtures (e.g., 5%, 10%, 20% Ethyl Acetate in Hexane; 2% Methanol in Dichloromethane). For each, prepare a corresponding mixture containing 1% TEA.

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent.

  • Using a capillary tube, spot the mixture onto the baseline of several TLC plates.[10]

  • Develop each plate in a different solvent system in a sealed chamber.

  • Visualize the plates under UV light and then with a KMnO4 or ninhydrin stain.

  • Select the solvent system that provides the best separation and an Rf value of approximately 0.25-0.35 for the this compound.[10]

Protocol 2: Column Packing and Purification

  • Preparation: Select a column of appropriate size for the amount of crude material. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing: Clamp the column vertically. Fill the column with the initial, least polar eluent (e.g., 94:5:1 Hexane:EtOAc:TEA). In a separate beaker, create a slurry of silica gel in the same eluent. Pour the slurry into the column. Tap the column gently to ensure even packing and drain the excess solvent until it is level with the top of the silica bed. Add a protective layer of sand on top.

  • Loading: Prepare the sample for dry loading as described in the FAQ section. Carefully add the silica-adsorbed sample to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply gentle, steady pressure using a pump or compressed air to begin elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials. The size of the fractions will depend on the column size and the separation quality.

  • Monitoring: Spot every few fractions on a TLC plate to track the elution of the compounds.

  • Isolation: Once the pure fractions containing the target compound are identified, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Recrystallization of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the recrystallization of 2'-Methoxy-biphenyl-2-ylamine (CAS No: 1206-76-4).[1] This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound. The guidance herein is grounded in established principles of crystallization and addresses common challenges encountered with aromatic amines.

Understanding the Molecule: Key to Successful Recrystallization

This compound is an aromatic amine with a molecular formula of C13H13NO and a molecular weight of 199.25.[1][2][3][4] Its structure, featuring a biphenyl backbone, an amine group, and a methoxy group, imparts a moderate polarity. Successful purification by recrystallization hinges on exploiting the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a frequent challenge with amines.[5] This typically occurs when the solution is too supersaturated or cooled too rapidly. Here are several strategies to mitigate this:

  • Reduce Supersaturation: Before cooling, add a small amount of additional hot solvent to the fully dissolved solution to slightly decrease the concentration.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Once at room temperature, proceed with gradual cooling in an ice bath.[5]

  • Use a Seed Crystal: If a small amount of pure, solid material is available, introduce a seed crystal into the cooled, saturated solution to induce crystallization.

  • Solvent System Modification: Experiment with a mixed solvent system. A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) can promote crystal formation over oiling.[5]

Q2: The compound will not crystallize from any single solvent I've tried. What are my next steps?

A2: If single-solvent systems are ineffective, a mixed-solvent recrystallization or conversion to a salt are robust alternatives.

  • Mixed-Solvent Approach: Common solvent pairs include ethanol-water, methanol-water, or toluene-hexane.[6] The principle is to dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until turbidity (cloudiness) appears. A small addition of the "good" solvent will redissolve the precipitate, and upon slow cooling, crystals should form.

  • Salt Formation: Amines can often be converted to their hydrochloride or other salts, which typically have higher melting points and more readily form stable crystal lattices.[5] This can be achieved by dissolving the crude amine in a suitable solvent (like isopropanol or diethyl ether) and adding a solution of HCl in the same or a miscible solvent. The resulting salt can then be recrystallized.

Q3: My recovery yield is very low. How can I improve it?

A3: Low yield is often a consequence of using too much solvent or premature crystallization.

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound. Using an excess will keep more of your product in solution even after cooling.[6]

  • Prevent Premature Crystallization: Ensure that the filtration of the hot solution to remove insoluble impurities is done quickly and with pre-heated equipment (funnel and filter paper) to prevent the product from crystallizing out at this stage.

  • Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.

Q4: The recrystallized product is still impure. What could be the cause?

A4: This can happen if the impurities have very similar solubility profiles to the product or if the cooling was too rapid, trapping impurities in the crystal lattice.

  • Slow Crystal Growth: Slower cooling rates generally lead to the formation of larger, purer crystals.[7]

  • Second Recrystallization: If purity is still an issue, a second recrystallization step may be necessary.

  • Consider an Alternative Purification Method: If impurities co-crystallize with the product, a different purification technique, such as column chromatography, may be required.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethanol-Water System)

This protocol is a good starting point for this compound, balancing polarity to achieve good differential solubility.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes faintly turbid and the turbidity persists for a few seconds after swirling.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature appropriate to avoid melting.

Protocol 2: Recrystallization via Hydrochloride Salt Formation

This method is particularly useful if "oiling out" is a persistent issue.

  • Salt Formation: Dissolve the crude amine in a suitable solvent such as isopropanol or diethyl ether. Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation of Crude Salt: Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization of the Salt: Dissolve the crude salt in a minimal amount of a hot polar solvent, such as methanol or a methanol-water mixture.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the pure salt crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

  • Conversion back to Free Base (Optional): If the free amine is required, the purified salt can be dissolved in water, and the solution basified (e.g., with aqueous NaOH or NaHCO3). The free amine can then be extracted with an organic solvent like dichloromethane or ethyl acetate and the solvent evaporated to yield the pure product.

Data Presentation

Table 1: Suggested Solvent Systems for Recrystallization

Solvent System (Good Solvent/Anti-Solvent)Expected OutcomeTroubleshooting Tips
Ethanol / WaterGood for moderately polar compounds. Should provide a significant solubility difference between hot and cold conditions.If oiling out occurs, use a more dilute initial solution or cool more slowly.
Methanol / WaterSimilar to ethanol/water, but methanol's higher polarity may be advantageous if impurities are nonpolar.
Toluene / HexaneA good choice for less polar compounds. Toluene provides aromatic interaction, while hexane acts as a nonpolar anti-solvent.May require higher temperatures for initial dissolution.
IsopropanolA single solvent that can sometimes work well due to its intermediate polarity.If solubility is too high even when cold, consider a mixed system.
Acetic Acid / WaterFor difficult-to-crystallize amines, acidic conditions can promote salt formation and crystallization.[8]The product will be the acetate salt. Neutralization is required to recover the free amine.

Diagrams

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation cluster_end End start Crude 2'-Methoxy- biphenyl-2-ylamine dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter cool Slow cooling to RT, then ice bath hot_filter->cool oiling_out Oiling Out? cool->oiling_out add_solvent Add more solvent, reheat, cool slowly oiling_out->add_solvent Yes filter Vacuum filtration oiling_out->filter No add_solvent->cool wash Wash with cold solvent filter->wash dry Dry crystals wash->dry end_product Pure Crystals dry->end_product

Caption: Workflow for a single-solvent recrystallization.

References

Technical Support Center: Overcoming Low Yields in the Synthesis of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2'-Methoxy-biphenyl-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important biphenyl amine derivative. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and effective methods for constructing the C-N and C-C bonds in this compound are palladium-catalyzed cross-coupling reactions. The two principal strategies are:

  • Buchwald-Hartwig Amination: This involves the coupling of an aryl halide (like 2-bromoanisole) with an aniline derivative (like 2-aminobiphenyl) or vice-versa. This is often the preferred route due to the direct formation of the C-N bond.[1]

  • Suzuki-Miyaura Coupling: This reaction can be employed to first form the biphenyl backbone, followed by a separate amination step. For instance, coupling an ortho-amino-substituted arylboronic acid with an ortho-methoxy-substituted aryl halide. While a viable route, it may involve more steps compared to a direct amination.[2][3]

Q2: Why is steric hindrance a significant issue in this specific synthesis?

A2: The synthesis of this compound involves coupling at the ortho positions of both phenyl rings. The proximity of the methoxy and amino groups to the reaction centers creates significant steric hindrance.[4][5][6] This steric clash can impede the approach of the catalyst and reactants, slowing down key steps in the catalytic cycle, such as oxidative addition and reductive elimination, ultimately leading to lower yields.[5] The choice of a bulky ligand on the palladium catalyst is crucial to overcome this hindrance.[1][7]

Q3: What are the most critical parameters to control for a successful synthesis?

A3: For a high-yielding synthesis of this compound, the following parameters are critical:

  • Catalyst and Ligand System: The choice of palladium precursor and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich ligands are generally required to facilitate the reaction with sterically hindered substrates.[1][7][8]

  • Base: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used in Buchwald-Hartwig aminations.[1][9]

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions. Aprotic solvents like toluene, dioxane, or THF are typical choices.[8][9]

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere (e.g., argon or nitrogen) throughout the reaction is essential.[10]

Troubleshooting Guide: Addressing Low Yields

This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Q4: My reaction shows very low conversion of starting materials. What are the likely causes?

A4: Low conversion is often indicative of an inactive catalyst or suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Palladium Precursor: Ensure the palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is fresh and has been stored correctly. Older palladium sources can lose activity.

    • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Use freshly opened ligands or store them under an inert atmosphere. The choice of ligand is also critical; for sterically hindered couplings, ligands like XPhos or SPhos often give good results.[7][8]

    • Incomplete Catalyst Activation: Some palladium precursors require an activation step to form the active Pd(0) species. Ensure your protocol includes this or use a pre-catalyst.

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier. Consider increasing the reaction temperature in increments.

    • Incorrect Base: The base may be too weak or not sufficiently soluble in the reaction medium. For Buchwald-Hartwig aminations, sodium tert-butoxide is a common and effective choice.[1][9] If using carbonates, ensure they are finely powdered and well-stirred.

    • Solvent Issues: The solvent must be anhydrous and thoroughly deoxygenated. Trace amounts of water or oxygen can deactivate the catalyst.[10]

Q5: I am using an aryl chloride as a starting material and getting very low yields. What should I change?

A5: Aryl chlorides are less reactive than aryl bromides or iodides in palladium-catalyzed cross-coupling reactions due to the stronger C-Cl bond. To improve yields with aryl chlorides:

  • Switch to a More Active Catalyst System: Use a catalyst system specifically designed for aryl chloride activation. This typically involves more electron-rich and sterically hindered phosphine ligands, such as the dialkylbiaryl phosphines (e.g., XPhos, SPhos) or ferrocenyl phosphines.[1][7][11]

  • Increase Reaction Temperature: Higher temperatures are often necessary to facilitate the oxidative addition of the aryl chloride to the palladium center.[9]

  • Use a Stronger Base: A strong base like sodium tert-butoxide is generally required for aryl chloride aminations.[9]

Issue 2: Formation of Significant Side Products

Q6: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I minimize this?

A6: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction. It can be caused by:

  • Presence of Water: Trace water can be a source of protons. Ensure all reagents and solvents are scrupulously dried.

  • β-Hydride Elimination: In some cases, a competing β-hydride elimination pathway can lead to hydrodehalogenation. Optimizing the ligand and base combination can help to suppress this side reaction.[1]

  • Reaction with the Amine: The amine itself can sometimes act as a source of hydrogen.

Q7: My main byproduct is a homocoupling of the starting materials. What causes this and how can it be prevented?

A7: Homocoupling results in the formation of symmetrical biphenyls from the starting aryl halide or boronic acid. This is often due to:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[10] Ensure the reaction is performed under a strictly inert atmosphere.

  • Catalyst Decomposition: A decomposing catalyst can sometimes favor homocoupling pathways.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can sometimes lead to increased homocoupling.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2-Bromoanisole with 2-Aminobiphenyl

Materials:

  • 2-Bromoanisole

  • 2-Aminobiphenyl

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.036 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 2-bromoanisole (1.0 mmol), 2-aminobiphenyl (1.2 mmol), and NaOtBu (1.4 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

ParameterCondition ACondition BCondition CExpected YieldReference
Catalyst Pd₂(dba)₃Pd(OAc)₂PdCl₂(dppf)[7]
Ligand XPhosSPhosBINAP[7][8]
Base NaOtBuK₂CO₃Cs₂CO₃[9]
Solvent TolueneDioxaneTHF[8]
Temperature 100 °C80 °C110 °C[12]
Yield HighModerateLow to Moderate>80% (optimized)[8][12]

Visualizations

Reaction Mechanisms and Troubleshooting

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 ArPd(II)XL2 Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination ArPd(II)XL2->Amine_Coordination R'-NH₂ ArPd(II)(NHR')L2 [ArPd(II)(NH₂R')L₂]⁺X⁻ Amine_Coordination->ArPd(II)(NHR')L2 Deprotonation Deprotonation ArPd(II)(NHR')L2->Deprotonation Base ArPd(II)(NR')L2 ArPd(II)(NR')L₂ Deprotonation->ArPd(II)(NR')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'H Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Suzuki_Miyaura_Cycle cluster_1 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 ArPd(II)XL₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 ArPd(II)Ar'L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Troubleshooting_Workflow start Low Yield of This compound check_conversion Low Conversion of Starting Materials? start->check_conversion check_catalyst Check Catalyst Activity (Pd source, Ligand) check_conversion->check_catalyst Yes side_products Significant Side Products? check_conversion->side_products No optimize_conditions Optimize Conditions (Temp, Base, Solvent) check_catalyst->optimize_conditions success High Yield Achieved optimize_conditions->success hydrodehalogenation Address Hydrodehalogenation (Dry Reagents, Optimize Base) side_products->hydrodehalogenation Hydrodehalogenation homocoupling Prevent Homocoupling (Inert Atmosphere, Stoichiometry) side_products->homocoupling Homocoupling hydrodehalogenation->success homocoupling->success

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Palladium-Catalyzed Amination of Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed amination of biphenyls, a critical transformation in modern synthetic chemistry. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the Buchwald-Hartwig amination of these sterically demanding substrates. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded explanations to help you navigate the complexities of this reaction and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?

A1: Low or no conversion in a Buchwald-Hartwig amination of biphenyls can stem from several sources. The primary areas to troubleshoot are the catalyst's activity, the reaction conditions, and the purity of your reagents.

  • Catalyst Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction is often facilitated by the amine reactant or the phosphine ligand.[1] Inefficient reduction can halt the reaction before it starts. Consider using a commercially available Pd(0) precatalyst, such as those from the Buchwald or Hartwig groups (e.g., G3-XPhos), which are designed for rapid and clean generation of the active catalyst.[2][3]

  • Ligand Choice: The steric bulk and electronic properties of the phosphine ligand are paramount. For challenging substrates like biphenyls, bulky, electron-rich ligands are often necessary to promote both the oxidative addition and reductive elimination steps.[4][5] Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points. The ligand also plays a crucial role in preventing the formation of inactive off-cycle palladium species.[6]

  • Solvent and Base: The choice of solvent and base is critical and interdependent.[7] Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices. The base must be strong enough to deprotonate the amine but should not promote side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but its solubility can be an issue.[8] In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ can be effective, particularly with more acidic amines.[9]

  • Reagent Purity: Ensure all reagents, especially the solvent and amine, are free from water and oxygen. Impurities can poison the catalyst.[10] Aryl halides, particularly aryl chlorides, can be less reactive, and trace impurities can have a more pronounced negative effect.[11]

Q2: I'm observing significant formation of palladium black. What does this indicate and how can I prevent it?

A2: The formation of palladium black, which is finely divided elemental palladium, is a clear sign of catalyst decomposition.[10] This is a common deactivation pathway where the active Pd(0) catalyst aggregates into an inactive form.

Causes and Prevention:

  • Ligand Dissociation: The phosphine ligand stabilizes the Pd(0) center. If the ligand dissociates, the unprotected palladium atoms can aggregate. This is more likely at higher temperatures. Using a sufficient excess of the ligand can help maintain the stability of the catalytic species.[12]

  • Incomplete Reduction of Pd(II): If the reduction of the Pd(II) precatalyst is slow or incomplete, side reactions can lead to the formation of palladium black.

  • Reaction with Water or Oxygen: Trace amounts of water or oxygen can lead to the oxidation of the Pd(0) catalyst and subsequent decomposition. Rigorous inert atmosphere techniques are crucial.

  • Unfavorable Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of unstable palladium species. The optimal ratio is often determined empirically for a specific reaction.

To prevent palladium black formation, ensure your reaction is set up under a strictly inert atmosphere, use high-purity, anhydrous, and deoxygenated reagents and solvents, and consider using a robust precatalyst with a well-chosen ligand.

Q3: My reaction produces a mixture of mono- and di-arylated amine products. How can I improve the selectivity for the desired product?

A3: Controlling selectivity between mono- and di-arylation is a common challenge, especially when using primary amines. The relative rates of the first and second amination reactions determine the product distribution.

Strategies for Improving Selectivity:

  • Stoichiometry: Carefully controlling the stoichiometry of the amine and aryl halide is the most straightforward approach. Using a slight excess of the limiting reagent can favor the formation of the mono-arylated product.

  • Ligand Design: The steric bulk of the ligand can influence selectivity. Bulkier ligands can disfavor the formation of the di-arylated product by sterically hindering the approach of the second aryl halide.[6]

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity, as the second amination may have a higher activation energy.

  • Base Selection: The choice of base can also play a role. A weaker base may slow down the second amination more significantly than the first.

Q4: I am using an aryl chloride, and the reaction is very slow. What modifications should I consider?

A4: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[11][13]

Strategies for Activating Aryl Chlorides:

  • Ligand Selection: Highly electron-rich and sterically demanding ligands are essential for activating aryl chlorides. Ligands specifically designed for this purpose, such as those from the Buchwald laboratory, are highly effective.[5]

  • Catalyst System: Using a precatalyst that rapidly generates a highly active, monoligated Pd(0) species is crucial.[3][5]

  • Higher Temperatures: Reactions with aryl chlorides often require higher temperatures to facilitate the oxidative addition step.

  • Base: A strong, non-nucleophilic base is typically required.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and solving common problems.

Issue 1: Low or No Product Yield
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Analyze a small aliquot of the reaction mixture by TLC or LC-MS at an early time point. No change from the starting materials suggests a catalyst issue.Use a reliable precatalyst. Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly.
Incorrect Ligand Review the literature for successful aminations of similar biphenyl substrates.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[6]
Suboptimal Base/Solvent Combination The base may be insoluble in the chosen solvent, or the solvent may not be suitable for the reaction temperature.For nonpolar solvents like toluene, consider a more soluble base or a phase-transfer catalyst. For polar solvents, ensure the base does not form an overly stable complex with the palladium.[7]
Reagent Decomposition Check the stability of your amine and aryl halide under the reaction conditions (base, temperature) in the absence of the catalyst.If reagents are unstable, consider milder reaction conditions or protecting groups.
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Potential Cause Observation Recommended Solution
Oxygen/Moisture Contamination The reaction solution turns black, and a precipitate forms.Use Schlenk techniques or a glovebox. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[2]
Ligand Degradation Inconsistent results or stalling of the reaction over time.Use a more robust ligand. Ensure the reaction temperature is not excessively high.
Side Reactions with Substrate/Product Formation of unexpected byproducts alongside palladium black.Certain functional groups on the substrate can coordinate to the palladium and lead to deactivation.[1] Consider protecting these groups.
Experimental Protocols: A Starting Point for Optimization

General Procedure for a Small-Scale Buchwald-Hartwig Amination of a Biphenyl Halide:

Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool under a stream of nitrogen or argon.[2]

Reagent Addition (in a glovebox or under a strong flow of inert gas):

  • To the reaction flask, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) and the phosphine ligand (if not part of the precatalyst).

  • Add the biphenyl halide (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M).

Reaction Execution:

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process: Key Mechanistic Pathways

Understanding the catalytic cycle and potential deactivation pathways is crucial for effective troubleshooting.

The Buchwald-Hartwig Amination Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R₂NH, Base Pd(II) Amido Complex Pd(II) Amido Complex Amine Coordination & Deprotonation->Pd(II) Amido Complex Reductive Elimination Reductive Elimination Pd(II) Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[14][15][16][17][18] This is often the rate-determining step, especially for less reactive aryl chlorides.[19] The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by the base to form a palladium amido complex.[7][20] The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[21][22]

Common Catalyst Deactivation Pathways

Catalyst Deactivation Active Pd(0)L Active Pd(0)L Ligand Dissociation Ligand Dissociation Active Pd(0)L->Ligand Dissociation Oxidation Oxidation Active Pd(0)L->Oxidation O₂, H₂O Unstable Pd(0) Unstable Pd(0) Ligand Dissociation->Unstable Pd(0) Aggregation Aggregation Unstable Pd(0)->Aggregation Palladium Black (Inactive) Palladium Black (Inactive) Aggregation->Palladium Black (Inactive) Inactive Pd(II) Species Inactive Pd(II) Species Oxidation->Inactive Pd(II) Species

References

Technical Support Center: Optimizing 2'-Methoxy-biphenyl-2-ylamine Synthesis via High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Methoxy-biphenyl-2-ylamine. Leveraging high-throughput screening (HTS) is a powerful strategy to rapidly optimize reaction conditions, increase yield, and minimize byproduct formation. This document provides practical troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Introduction: The Challenge of Synthesizing Substituted Biaryl Amines

The synthesis of this compound, a key structural motif in many pharmacologically active compounds, typically relies on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination. While powerful, these reactions are sensitive to a multitude of variables. The presence of both an ortho-amino and an ortho-methoxy group introduces significant steric and electronic complexity, which can impede catalyst performance and lead to undesired side reactions. High-throughput screening offers a systematic and accelerated approach to navigate this complex reaction landscape and identify optimal conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and problems encountered during the HTS setup for this compound synthesis.

Q1: Which cross-coupling strategy is better for synthesizing this compound: Suzuki-Miyaura or Buchwald-Hartwig?

A1: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are viable. The choice depends on the availability and stability of your starting materials.

  • Suzuki-Miyaura Coupling: This approach typically involves the coupling of an aniline derivative (e.g., 2-bromoaniline or 2-chloroaniline) with a methoxy-substituted phenylboronic acid (e.g., 2-methoxyphenylboronic acid). It is often favored for its tolerance of a wide range of functional groups.[1]

  • Buchwald-Hartwig Amination: This method would involve coupling a biphenyl halide (e.g., 2-bromo-2'-methoxybiphenyl) with an ammonia source or an amine surrogate. This can be a powerful tool for C-N bond formation.[2][3]

For an initial HTS campaign, a Suzuki-Miyaura approach is often more straightforward due to the commercial availability and relative stability of the boronic acid and aryl halide starting materials.

Q2: My initial HTS runs show very low to no product formation across all wells. What are the first things to check?

A2: When facing widespread reaction failure, it's crucial to systematically verify your setup and reagents.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your reaction plates were adequately sealed and purged with an inert gas (e.g., argon or nitrogen). If using a benchtop inertion box, verify the integrity of the seals.

  • Reagent Quality:

    • Solvents: Ensure solvents are anhydrous and degassed. The presence of water can lead to hydrolysis of starting materials and intermediates.

    • Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous. Some bases, like potassium phosphate, may require the presence of a small amount of water to be effective in anhydrous couplings, so this is a parameter to screen.

    • Starting Materials: Confirm the purity of your aryl halide and boronic acid. Impurities can act as catalyst poisons.

  • Catalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[5] Inefficient reduction can halt the catalytic cycle before it begins. Consider using a pre-activated Pd(0) source for initial troubleshooting.

Q3: How can I quickly analyze the results of my 96-well HTS plate?

A3: The key is to use a rapid and sensitive analytical technique.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common and powerful method. It provides both retention time and mass-to-charge ratio, allowing for the quantification of the desired product and the identification of byproducts. Modern UPLC-MS systems can analyze a sample in under a minute.[4]

  • Fluorescence-Based Assays: If your product or a byproduct is fluorescent, or if you can use a fluorescent indicator, this can be an extremely rapid method for plate-reader-based screening.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if your product and starting materials are sufficiently volatile.

For a typical HTS workflow, samples are diluted in a suitable solvent, filtered, and injected directly into the LC-MS.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your HTS optimization.

Issue 1: Low Yield of this compound with Significant Starting Material Remaining

Q: My HTS results show low conversion to the desired product, with a large amount of unreacted aryl halide and/or boronic acid. How can I improve the yield?

A: This issue points to a slow or stalled catalytic cycle. The ortho-substituents on both coupling partners can sterically hinder the reaction. Here’s a systematic approach to troubleshoot this:

1. Catalyst and Ligand Screening: The choice of ligand is paramount in overcoming steric hindrance and promoting efficient catalysis.[7]

  • Rationale: Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, which are often rate-limiting.[8]

  • HTS Protocol:

    • Use a pre-plated HTS kit (e.g., KitAlysis™) containing a variety of palladium precatalysts and ligands.[9]

    • Screen a diverse set of ligands, including:

      • Biarylphosphines: SPhos, XPhos, RuPhos (known to be effective for sterically demanding couplings).

      • Ferrocenylphosphines: dppf.

      • N-Heterocyclic Carbenes (NHCs): PEPPSI™-type catalysts.

    • Keep the base, solvent, and temperature constant for this initial screen.

Table 1: Example Ligand Screening Data for Suzuki Coupling

LigandCatalyst PrecursorRelative Yield (%)
SPhosPd₂(dba)₃85
XPhosPd(OAc)₂78
RuPhosPd-G392
dppfPd(dppf)Cl₂45
P(t-Bu)₃Pd₂(dba)₃65

2. Base and Solvent Optimization:

  • Rationale: The base plays a crucial role in the transmetalation step of the Suzuki coupling. The solvent affects the solubility of the reagents and the stability of the catalytic species.

  • HTS Protocol:

    • Using the best catalyst/ligand combination from the previous screen, create a matrix of different bases and solvents.

    • Bases to screen: K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu.

    • Solvents to screen: Dioxane, Toluene, DMF, 2-MeTHF, and aqueous mixtures (e.g., Dioxane/H₂O).

3. Temperature and Concentration:

  • Rationale: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition.

  • HTS Protocol:

    • Run the optimized reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C).

    • Vary the concentration of the limiting reagent to assess its impact on reaction kinetics.

Issue 2: Significant Formation of Homocoupled Byproducts

Q: My LC-MS analysis shows a significant peak corresponding to the homocoupling of my boronic acid (e.g., 2,2'-dimethoxybiphenyl). How can I minimize this side reaction?

A: Homocoupling is a common byproduct in Suzuki reactions and is often promoted by the presence of oxygen or Pd(II) species.[5]

1. Rigorous Exclusion of Oxygen:

  • Rationale: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid.

  • Protocol:

    • Thoroughly degas all solvents by sparging with an inert gas for at least 30 minutes.

    • Ensure a positive pressure of inert gas is maintained throughout the reaction setup and reagent addition.

    • Use freshly opened or purified starting materials.

2. Catalyst Choice and Pre-activation:

  • Rationale: Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can minimize the amount of Pd(II) present at the start of the reaction.

  • Protocol:

    • Compare the performance of a Pd(0) precatalyst with a Pd(II) precatalyst under otherwise identical conditions.

    • If using a Pd(II) source, ensure the ligand is sufficiently electron-rich to promote rapid reduction to Pd(0).

3. Stoichiometry of Reactants:

  • Rationale: Using a slight excess of the aryl halide relative to the boronic acid can sometimes suppress homocoupling of the boronic acid.

  • HTS Protocol:

    • Screen a range of aryl halide to boronic acid ratios (e.g., 1:1.1, 1:1.2, 1.1:1, 1.2:1).

Issue 3: Presence of Dehalogenated and/or Protodeborylated Byproducts

Q: I am observing byproducts corresponding to the loss of the halogen from my aryl halide (dehalogenation) or the replacement of the boronic acid group with a hydrogen (protodeborylation). What causes this and how can I prevent it?

A: These side reactions are often competitive with the desired cross-coupling and can be influenced by the choice of base, solvent, and the stability of the organometallic intermediates.

1. Dehalogenation:

  • Rationale: This can occur via a competing hydrodehalogenation pathway, where a hydride source in the reaction mixture reacts with the palladium intermediate.

  • Troubleshooting:

    • Solvent Choice: Avoid solvents that can act as hydride donors, such as alcohols, if possible.

    • Base Selection: Use a non-nucleophilic base that is less likely to promote side reactions. K₃PO₄ or Cs₂CO₃ are often good choices.

    • Ligand Effects: Bulky ligands can sometimes disfavor the intermediates that lead to dehalogenation.

2. Protodeborylation:

  • Rationale: The C-B bond of the boronic acid can be cleaved by water or other protic sources, especially under basic conditions and at elevated temperatures.

  • Troubleshooting:

    • Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions.

    • Base Strength: Very strong bases can accelerate protodeborylation. Screen a range of bases to find a balance between reactivity and stability.

    • Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) before the coupling reaction.

Part 3: Experimental Protocols and Visualizations

Protocol: High-Throughput Screening Workflow for Suzuki-Miyaura Coupling

This protocol outlines a general workflow for a 96-well plate-based HTS campaign to optimize the synthesis of this compound.

  • Plate Preparation (in a glovebox or under inert atmosphere):

    • Dispense the solid reagents (palladium precatalyst, ligand, and base) into the wells of a 96-well plate. This can be done using automated powder handling systems or pre-weighed beads (e.g., ChemBeads).[9]

  • Reagent Addition:

    • Prepare stock solutions of the aryl halide (e.g., 2-bromoaniline) and the boronic acid (e.g., 2-methoxyphenylboronic acid) in the chosen anhydrous, degassed solvent.

    • Using a liquid handling robot, dispense the stock solutions into the appropriate wells according to the experimental design.

  • Reaction:

    • Seal the 96-well plate with a pierceable, chemically resistant cap mat.

    • Place the plate on a heated shaker block and run the reaction at the desired temperature for the specified time.

  • Quenching and Sample Preparation:

    • After cooling, add a quenching solution (e.g., water or a buffered solution) to each well.

    • Add an extraction solvent (e.g., ethyl acetate) containing an internal standard for quantification.

    • Mix thoroughly and centrifuge the plate to separate the layers.

  • Analysis:

    • Transfer the organic layer from each well to a new 96-well plate for analysis by LC-MS.

Visualization of the HTS Workflow

HTS_Workflow cluster_prep Plate Preparation (Inert) cluster_reaction Reaction Setup cluster_analysis Analysis prep1 Dispense Solids (Catalyst, Ligand, Base) add_reagents Add Stock Solutions (Aryl Halide, Boronic Acid) prep1->add_reagents Automated Dispensing seal_plate Seal Plate add_reagents->seal_plate heat_shake Heat & Shake seal_plate->heat_shake quench Quench & Extract heat_shake->quench Reaction Complete analyze LC-MS Analysis quench->analyze data_analysis Data Analysis & Iteration analyze->data_analysis

Caption: High-throughput screening workflow for reaction optimization.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield in HTS check1 Significant Starting Material Remaining? start->check1 check2 Major Byproduct: Homocoupling? check1->check2 No sol1 Screen Catalysts & Ligands (Bulky, e⁻ rich) check1->sol1 Yes check3 Major Byproduct: Dehalogenation? check2->check3 No sol4 Ensure Rigorous Inert Atmosphere check2->sol4 Yes sol6 Screen Alternative Bases (e.g., K₃PO₄) check3->sol6 Yes sol2 Optimize Base & Solvent sol1->sol2 sol3 Increase Temperature sol2->sol3 sol5 Use Pd(0) Precatalyst sol4->sol5 sol7 Use Anhydrous Solvents sol6->sol7

Caption: Decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Palladium Catalyst Removal from 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from 2'-Methoxy-biphenyl-2-ylamine. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds. The presence of residual palladium, a common catalyst in cross-coupling reactions used to synthesize biphenylamines, is a critical concern due to its potential toxicity and impact on downstream processes and final product stability.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in active pharmaceutical ingredients (APIs), making efficient palladium removal a crucial step in drug development.[1][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from this compound?

A1: The primary challenge lies in the chelating nature of the this compound product itself. The amine and methoxy groups can coordinate with palladium species, forming soluble complexes that are difficult to remove by simple filtration or standard aqueous washes.[7][8][9] The specific form of the residual palladium (e.g., Pd(0), Pd(II), colloidal palladium) can also vary depending on the reaction conditions, further complicating the purification process.[10]

Q2: What are the most common methods for removing residual palladium?

A2: The most prevalent methods for palladium removal can be broadly categorized as:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium. These include activated carbon and specialized metal scavengers such as silica-based or polymer-based resins functionalized with thiol, amine, or thiourea groups.[7][10][11][12][13][14][15]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor. The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species.[10]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[10][16][17]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[10][17][18]

Q3: How do I choose the best palladium removal method for my experiment?

A3: The optimal method depends on several factors:

  • Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • Scale of the reaction: Some methods are more scalable and cost-effective than others.

  • Required purity level: The stringency of the final palladium limit will dictate the necessary rigor of the purification method.[2]

A screening of different methods is often the most effective approach to identify the optimal conditions for your specific system.[7]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound and provides actionable solutions.

Issue 1: High residual palladium levels after initial purification (e.g., filtration or extraction).

  • Possible Cause: Strong chelation of palladium by the aminobiphenyl product, rendering it soluble and difficult to remove by simple physical methods.[8][9]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based (mercapto) or trimercaptotriazine (TMT) functionalized scavengers often exhibit high efficacy.[8][19][20]

    • Optimize Scavenging Conditions: Increase the temperature (e.g., to 40-60 °C) and/or extend the treatment time (e.g., up to 18 hours) to enhance the scavenger's efficiency.[7][10] A kinetic study can help determine the optimal scavenging time.[21]

    • Pre-treatment: Consider a mild oxidation or reduction step to convert various palladium species into a single, more easily removed form.[10]

Issue 2: Significant loss of this compound product during palladium removal.

  • Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon and some silica-based scavengers.[7]

  • Suggested Solutions:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.

    • Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. Testing a panel of scavengers is recommended.[8]

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[10]

    • Change the Purification Method: If product loss remains high, consider switching to crystallization or a targeted extraction method.

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variability in the final state of the palladium catalyst (e.g., oxidation state, particle size) at the end of the reaction.

  • Suggested Solutions:

    • Standardize Reaction Quench: Implement a consistent and robust quenching procedure to ensure the palladium is in a more uniform state before purification.

    • Aqueous Wash Pre-treatment: An aqueous wash with a mild acid or a chelating agent like EDTA can sometimes help to break up palladium-product complexes before scavenging.[17]

    • Combined Purification Strategy: A multi-step approach, such as an initial filtration through Celite followed by treatment with a high-affinity scavenger, can provide more consistent results.[18]

Palladium Removal Workflow

The following diagram illustrates a typical decision-making process and workflow for removing palladium from a reaction mixture containing this compound.

Palladium_Removal_Workflow start Crude Reaction Mixture (this compound + Pd) is_heterogeneous Is Pd Heterogeneous? (e.g., Pd/C) start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging_step Scavenging Protocol is_heterogeneous->scavenging_step No analyze1 Analyze Pd Content (ICP-MS) filtration->analyze1 is_low1 Pd < Limit? analyze1->is_low1 end Purified Product is_low1->end Yes is_low1->scavenging_step No screen_scavengers Screen Scavengers (Thiol, TMT, Amine-based) scavenging_step->screen_scavengers optimize_conditions Optimize Scavenging (Temp, Time, Equivalents) screen_scavengers->optimize_conditions analyze2 Analyze Pd Content (ICP-MS) optimize_conditions->analyze2 is_low2 Pd < Limit? analyze2->is_low2 is_low2->end Yes crystallization Consider Crystallization or Chromatography is_low2->crystallization No

Caption: Decision workflow for palladium removal.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using Silica-Based Scavengers

This protocol provides a general procedure for using commercially available silica-based scavengers. It is crucial to consult the manufacturer's specific recommendations for the chosen scavenger.

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol, MP-TMT) to the solution. A typical starting point is 3-5 molar equivalents relative to the initial amount of palladium catalyst used.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[7][10] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[10]

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[22][23]

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective option, but it may lead to product loss due to non-specific adsorption.[7][24]

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-50 °C) for 2-18 hours. A treatment of a THF solution with 0.2 wt of Darco KB-B at 45 °C for 18 hours has been shown to be effective in some cases.[7]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Thoroughly wash the Celite® pad with fresh solvent to recover the product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Comparison of Common Palladium Scavenging Methods

MethodAdvantagesDisadvantagesTypical Efficiency
Silica-Based Scavengers High selectivity, broad solvent compatibility, high efficiency.[7][13][15]Higher cost compared to activated carbon.>99% removal, often to <10 ppm.[8]
Activated Carbon Low cost, widely available.[7][24]Potential for significant product loss due to non-specific adsorption, filtration can be challenging.[7]Variable, highly dependent on conditions and can reduce Pd levels significantly.[7]
Crystallization Can be highly effective for achieving very low Pd levels, combines purification and palladium removal.Product must be crystalline, may require significant optimization.Can reduce palladium to <1 ppm.[7]
Liquid-Liquid Extraction Simple and scalable.[16]Often insufficient for reaching very low ppm levels, may require specific aqueous phases.Moderate, often used as a preliminary purification step.

Analytical Methods for Palladium Quantification

Accurate quantification of residual palladium is essential to verify the effectiveness of the chosen removal method.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and ability to detect palladium at parts-per-billion (ppb) levels.[22][23]

  • Atomic Absorption (AA) Spectroscopy: Another common technique for quantifying metal content.

  • X-ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening.[1][23]

  • Fluorometric Methods: Rapid, high-throughput screening methods based on palladium-catalyzed reactions that produce a fluorescent product have been developed.[22] These are particularly useful for optimizing purification protocols before committing to more time-consuming ICP-MS analysis.[23]

Regulatory Limits for Palladium

The acceptable limit for residual palladium in a pharmaceutical product depends on the route of administration and the daily dose. The ICH Q3D guideline provides Permitted Daily Exposure (PDE) values. For oral administration, the PDE for palladium is 100 µ g/day .[3][4] This translates to a concentration limit in the drug substance, which is often targeted to be below 10 ppm.[4]

Conclusion

The removal of palladium from this compound requires a systematic approach, often involving a combination of techniques. Due to the chelating nature of the product, specialized palladium scavengers are frequently the most effective solution. Careful optimization of the scavenging conditions, coupled with sensitive analytical verification, is crucial for ensuring that the final product meets the stringent purity requirements of the pharmaceutical industry.

References

Technical Support Center: Purity Assessment of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical purity assessment of 2'-Methoxy-biphenyl-2-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the analysis of this compound. Our goal is to equip you with the scientific understanding to perform accurate and reliable purity assessments.

Introduction to this compound and the Critical Role of Purity

This compound is a key building block in medicinal chemistry and materials science. The purity of this starting material is paramount as impurities can have a significant impact on the yield, purity, and safety profile of the final product. Therefore, robust analytical methods for purity determination are essential.

This guide will focus on the most common and effective analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into method development, troubleshooting, and data interpretation.

Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse technique for the purity analysis of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.

Recommended HPLC Method Parameters (Starting Point)

This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.

ParameterRecommendationRationale
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase helps to protonate the amine, leading to sharper peaks. Acetonitrile is a common organic modifier.
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.A gradient is recommended to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detector UV-Vis at 254 nm and 280 nmAromatic compounds typically absorb in this range. Monitoring multiple wavelengths can help in identifying co-eluting impurities.
Sample Prep. Dissolve in mobile phase A/B (50:50) or a suitable solvent like methanol or acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm filter.Ensures sample is free of particulates that could clog the column.
HPLC Troubleshooting Guide: Q&A Format

Here we address common issues encountered during the HPLC analysis of this compound.

Question 1: I'm observing significant peak tailing for the main compound. What could be the cause and how can I fix it?

Answer: Peak tailing with aromatic amines is a classic sign of secondary interactions with acidic silanol groups on the silica-based stationary phase.[1] Here’s a step-by-step guide to troubleshoot this:

  • Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the amine group of this compound. A lower pH ensures the amine is protonated, minimizing interactions with silanol groups.

  • Increase Buffer Concentration: A buffer concentration of 20-50 mM can help to mask the silanol groups.

  • Use a Mobile Phase Additive: If adjusting the pH is not sufficient, consider adding a competitive amine like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the silanol groups, improving the peak shape of your analyte.

  • Column Choice: Consider using a column with end-capping or a "base-deactivated" column specifically designed for the analysis of basic compounds.

Question 2: I am seeing an unexpected peak in my chromatogram. How can I determine if it's an impurity or a degradation product?

Answer: Differentiating between impurities from the synthesis and degradation products formed during analysis or storage is crucial.

  • Review the Synthesis: Understanding the synthetic route of this compound can provide clues about potential starting materials, reagents, or by-products that might be present as impurities.[2] For instance, if a Suzuki-Miyaura coupling was used, residual starting materials or homocoupling products could be present.[3]

  • Forced Degradation Studies: Subject a sample of your material to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products.[4] Comparing the chromatograms from the forced degradation studies to your sample chromatogram can help identify degradation products.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to obtain the mass of the unknown peak. This information can be used to propose a structure and determine if it is a known impurity or a novel degradant.

Question 3: My retention times are drifting between injections. What should I check?

Answer: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A slow equilibration can lead to drifting retention times.[5]

  • Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the composition and affect retention times.[5] Prepare fresh mobile phase daily and keep the reservoirs capped.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable. Fluctuations in temperature can lead to changes in retention.

  • Pump Performance: Check for leaks in the pump or faulty check valves, which can lead to inconsistent flow rates.[6]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For a compound like this compound, thermal lability and polarity can be a challenge.

GC-MS Method Considerations

Direct analysis of this compound by GC-MS can be problematic due to potential on-column degradation or poor peak shape.[7] Therefore, derivatization is often recommended for aromatic amines to improve their volatility and thermal stability.[8]

dot

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Aprotic Solvent (e.g., Dichloromethane, Toluene) Sample->Dissolve Derivatize Derivatization (e.g., with TFAA or BSTFA) Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on Capillary Column (e.g., DB-5ms) Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Identify Identify Peaks using Mass Spectra (NIST Library) Detect->Identify Quantify Quantify Impurities (Area % or with Internal Standard) Identify->Quantify

Caption: A general workflow for the GC-MS analysis of this compound.

Recommended GC-MS Method Parameters (Post-Derivatization)
ParameterRecommendationRationale
Derivatizing Agent Trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)TFAA creates a volatile trifluoroacetyl derivative. BSTFA creates a thermally stable silyl derivative.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A common, robust column for a wide range of compounds.
Injector Temp. 250 °CA good starting point to ensure volatilization without degradation.
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.A general-purpose temperature program to separate compounds with a range of boiling points.
Carrier Gas Helium at a constant flow of 1 mL/minThe most common carrier gas for GC-MS.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
Scan Range 50-500 m/zA wide enough range to capture the molecular ion and fragmentation patterns of the analyte and potential impurities.
GC-MS Troubleshooting Guide: Q&A Format

Question 1: I'm not seeing my compound of interest in the chromatogram, or the peak is very small.

Answer: This could be due to several reasons:

  • Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. This can be checked by analyzing the sample at different reaction times or by using a known standard.

  • Thermal Degradation: The injector temperature might be too high, causing the compound to degrade before it reaches the column. Try lowering the injector temperature in 20 °C increments. Using a shorter column can also reduce the residence time of the analyte in the heated zones.[7]

  • Adsorption: The amine group can be highly adsorptive. Ensure the GC liner is clean and consider using a deactivated liner.

Question 2: My mass spectrum for the main peak doesn't match the expected molecular weight.

Answer: This is a common issue with GC-MS of amines.

  • Fragmentation: Electron ionization is a high-energy technique that can cause extensive fragmentation. The molecular ion (M+) peak may be weak or absent. Look for characteristic fragment ions.

  • Degradation in the Source: The compound may be degrading in the hot ion source of the mass spectrometer.

  • Incorrect Derivatization: The mass spectrum will correspond to the derivatized compound, not the original amine. Make sure to calculate the expected mass of the derivative.

Section 3: Spectroscopic Analysis

Spectroscopic techniques are invaluable for confirming the identity and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for structural elucidation and can be used for purity assessment.

  • Expected ¹H NMR Signals: The spectrum should show characteristic signals for the aromatic protons on both phenyl rings, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the amine protons (a broad singlet). The integration of these signals should correspond to the number of protons in the molecule.

  • Impurity Detection: The presence of unexpected signals in the ¹H NMR spectrum can indicate the presence of impurities. The relative integration of these signals can be used to estimate the level of impurity.

UV-Vis Spectroscopy

UV-Vis spectroscopy is primarily used in conjunction with HPLC for detection and quantification.

  • Expected Absorbance: Aromatic amines like this compound are expected to have strong UV absorbance in the range of 230-290 nm. It is recommended to run a UV-Vis scan of a pure standard to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity in HPLC analysis.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should be looking for in my this compound sample?

A1: The potential impurities will largely depend on the synthetic route used. Common impurities could include:

  • Unreacted starting materials (e.g., a substituted aniline or a boronic acid derivative).

  • By-products from the coupling reaction, such as homocoupled products.

  • Residual solvents from the purification process.

  • Products of over-reaction or side reactions.

Q2: How do I validate my analytical method for purity assessment?

A2: Method validation is crucial to ensure your results are accurate and reliable. According to ICH and FDA guidelines, a full validation should include studies on:[9][10]

  • Specificity: The ability to assess the analyte in the presence of impurities and degradants.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Q3: What is the best way to store this compound to prevent degradation?

A3: Aromatic amines can be susceptible to oxidation and degradation upon exposure to light and air. It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature.

dot

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_solutions Potential Solutions Problem Analytical Problem Observed PeakTailing Peak Tailing Problem->PeakTailing RetentionDrift Retention Time Drift Problem->RetentionDrift ExtraPeak Unexpected Peak Problem->ExtraPeak NoPeak No/Small Peak Problem->NoPeak MassMismatch Incorrect Mass Spectrum Problem->MassMismatch Sol_pH Adjust Mobile Phase pH PeakTailing->Sol_pH Sol_Equilibrate Ensure Column Equilibration RetentionDrift->Sol_Equilibrate Sol_ForcedDeg Forced Degradation Study ExtraPeak->Sol_ForcedDeg Sol_Derivatize Optimize Derivatization NoPeak->Sol_Derivatize Sol_Temp Lower Injector Temperature NoPeak->Sol_Temp MassMismatch->Sol_Derivatize

Caption: A troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2'-Methoxy-biphenyl-2-ylamine and 4'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and outcome of a synthetic route. Biphenylamines are a privileged scaffold in numerous biologically active compounds and functional materials. Within this class, methoxy-substituted isomers serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of two common positional isomers: 2'-Methoxy-biphenyl-2-ylamine and 4'-Methoxy-biphenyl-2-ylamine, offering insights into how a simple change in substituent position dramatically alters chemical behavior.

Structural and Electronic Landscape: The Root of Divergent Reactivity

At first glance, this compound (1) and 4'-Methoxy-biphenyl-2-ylamine (2) are structurally similar. Both possess a biphenyl core with an amine at the C2 position and a methoxy group on the second ring. The crucial difference lies in the ortho versus para placement of the methoxy group relative to the biphenyl linkage. This distinction gives rise to profound differences in their steric and electronic profiles.

Chemical structures of this compound and 4'-Methoxy-biphenyl-2-ylamine

Figure 1. Chemical structures of this compound (1) and 4'-Methoxy-biphenyl-2-ylamine (2).

The 2'-methoxy group in isomer 1 is positioned proximate to the C2-amino group. This proximity introduces significant steric hindrance, a phenomenon where the physical bulk of a group impedes a reaction at a nearby site.[1][2] This steric congestion restricts the rotation around the C1-C1' bond, influencing the molecule's preferred conformation and shielding the amine's lone pair of electrons.[3][4]

Conversely, in isomer 2 , the 4'-methoxy group is remote from the amine. Its influence is primarily electronic, acting as an electron-donating group through resonance. This effect increases the electron density on the aromatic rings and, to a lesser extent, on the amine nitrogen.[5][6]

G cluster_0 This compound (1) cluster_1 4'-Methoxy-biphenyl-2-ylamine (2) a 2'-Methoxy Group b 2-Amino Group a->b Steric Hindrance (High Proximity) c 4'-Methoxy Group d 2-Amino Group c->d Primarily Electronic Effect (Low Proximity)

Diagram 1. Proximity and primary influence of the methoxy group in each isomer.

Comparative Reactivity Analysis

The structural differences outlined above manifest in varied reactivity across several key classes of organic transformations.

Amine Basicity and Nucleophilicity

The basicity of an amine is a measure of the availability of its lone pair of electrons to accept a proton. While both methoxy groups are electron-donating, their positional influence differs.

  • 4'-Methoxy Isomer (2): The methoxy group at the para position donates electron density into the aromatic system via resonance. This effect slightly increases the electron density on the nitrogen atom, making it more basic than unsubstituted 2-aminobiphenyl.[6]

  • 2'-Methoxy Isomer (1): The methoxy group at the ortho position exerts a stronger inductive electron-withdrawing effect due to its proximity to the biphenyl linkage, which can decrease basicity.[7][8] Furthermore, steric hindrance can impede the solvation of the resulting ammonium cation, further decreasing its stability and thus the amine's basicity.

CompoundKey Influencing FactorExpected Relative Basicity
This compound (1) Steric Hindrance, Inductive EffectLower
4'-Methoxy-biphenyl-2-ylamine (2) Resonance (Electron-Donating)Higher
Table 1. Predicted relative basicity of the isomeric amines.

This difference in basicity directly correlates with nucleophilicity. Isomer 2 is expected to be a more potent nucleophile in reactions such as acylation, alkylation, and sulfonylation, where the initial step is the attack of the amine's lone pair. For isomer 1 , the sterically encumbered nature of the amine will significantly slow the rates of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of complex arylamines.[9] The steric environment of the amine coupling partner is a critical parameter for reaction success.

  • 4'-Methoxy Isomer (2): As a relatively unhindered primary arylamine, this isomer is an excellent substrate for a wide range of Buchwald-Hartwig conditions, coupling efficiently with various aryl halides and pseudohalides.

  • 2'-Methoxy Isomer (1): This isomer represents a sterically hindered amine.[10] Coupling this substrate is more challenging and often requires specialized, bulky phosphine ligands (e.g., XPhos, tBuXPhos) designed to promote the reductive elimination step from the palladium center.[11][12] The reaction may necessitate higher catalyst loadings or elevated temperatures compared to its 4'-isomer.

Buchwald_Hartwig cluster_cycle Catalytic Cycle cluster_reactivity Reactivity Comparison Ar-X Aryl Halide R-NH2 Amine Coord Amine Coordination R-NH2->Coord Pd(0)Ln Pd(0) Catalyst OA Oxidative Addition Pd(0)Ln->OA Ar-X Base Base Product Ar-NH-R OA->Coord [Ar-Pd(II)-X]Ln RE Reductive Elimination RE->Pd(0)Ln + Product Coord->RE Base Isomer1 Isomer 1 (2'-OMe) Sterically Hindered Requires Bulky Ligands Isomer2 Isomer 2 (4'-OMe) Less Hindered Standard Conditions

Diagram 2. Generalized Buchwald-Hartwig cycle and isomer reactivity.

Experimental Protocol: Comparative Acetylation

To provide a tangible demonstration of the reactivity difference, the following protocol outlines a competitive acetylation experiment. This method validates the claim that the sterically unhindered amine of isomer 2 reacts preferentially.

Objective: To demonstrate the differential acylation rate between this compound and 4'-Methoxy-biphenyl-2-ylamine.

Materials:

  • This compound (1)

  • 4'-Methoxy-biphenyl-2-ylamine (2)

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Dichloromethane (DCM)

  • Internal Standard (e.g., Dodecane)

Procedure:

  • Preparation: In a clean, dry flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and 4'-Methoxy-biphenyl-2-ylamine in 10 mL of DCM. Add 1.0 mmol of an internal standard.

  • Initial Sample: Withdraw a 0.1 mL aliquot for GC-MS or LC-MS analysis (t=0).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a sub-stoichiometric amount of acetic anhydride (e.g., 0.5 mmol, 0.5 equivalents relative to total amine) dropwise, followed by pyridine (1.2 equivalents).

  • Monitoring: Stir the reaction at 0 °C. Withdraw aliquots (0.1 mL) at regular intervals (e.g., 5, 15, 30, and 60 minutes). Quench each aliquot immediately in a vial containing a small amount of methanol to consume any remaining acetic anhydride.

  • Analysis: Analyze all aliquots by GC-MS or LC-MS. Quantify the remaining starting materials and the formed acetamide products relative to the internal standard.

Expected Outcome: The analysis will show a significantly faster consumption of 4'-Methoxy-biphenyl-2-ylamine (2 ) and a correspondingly faster formation of its acetylated product compared to the 2'-methoxy isomer (1 ). This result provides direct evidence of the steric hindrance imposed by the 2'-methoxy group, which impedes the approach of the electrophile (acetic anhydride) to the amine nucleophile.

Conclusion and Strategic Application

The choice between this compound and 4'-Methoxy-biphenyl-2-ylamine is not arbitrary but a strategic decision based on desired reactivity.

  • 4'-Methoxy-biphenyl-2-ylamine (2) should be selected when a standard, reactive biphenylamine building block is required for transformations like acylation, alkylation, or standard cross-coupling reactions. Its reactivity is predictable and generally high.

  • This compound (1) is the substrate of choice when steric hindrance is a desirable feature. This could be in the synthesis of atropisomeric compounds where restricted bond rotation is key, or in the design of specialized ligands for catalysis where the bulk around the coordinating nitrogen atom can influence selectivity. Its use in cross-coupling reactions is feasible but requires careful optimization with modern, sterically demanding catalyst systems.

By understanding the fundamental principles of steric and electronic effects, researchers can harness the distinct chemical personalities of these isomers to achieve their synthetic goals with greater precision and efficiency.

References

The Pivotal Role of the 2'-Methoxy-biphenyl-2-ylamine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of molecular exploration. Within the vast landscape of medicinal chemistry, the biphenyl scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This guide delves into the nuanced world of 2'-Methoxy-biphenyl-2-ylamine analogs, providing a comparative analysis of their structure-activity relationships (SAR) and offering insights into the rational design of next-generation therapeutics.

The this compound core represents a unique confluence of structural features: the conformational flexibility of the biphenyl system, the hydrogen bonding capabilities of the amino group, and the electronic influence of the methoxy substituent. These characteristics make it an attractive starting point for the development of potent and selective modulators of various biological processes, particularly in the realms of oncology and inflammation.

Understanding the Core Scaffold: Key Interaction Points

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the biphenyl rings and the amino group. Understanding the contribution of each component is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The 2'-Methoxy Group: The methoxy group at the 2'-position plays a significant role in dictating the conformation of the biphenyl rings. Through steric hindrance, it influences the dihedral angle between the two phenyl rings, which can be critical for fitting into the binding pocket of a target protein. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, forming key interactions with amino acid residues. Studies on related methoxy-substituted biphenyl derivatives have shown that the position and number of methoxy groups can significantly impact biological activities such as antioxidant potential.[1][2]

The 2-Amino Group: The primary amine at the 2-position is a crucial pharmacophoric element. It can serve as a hydrogen bond donor and a point of attachment for various substituents, allowing for the exploration of a wide chemical space. N-substitution of the amino group can modulate the compound's basicity, lipophilicity, and steric bulk, thereby influencing its binding affinity and cellular permeability. Synthetic methodologies like the Buchwald-Hartwig amination and Ullmann condensation have been effectively employed for the N-arylation of 2-aminobiphenyl scaffolds, enabling the synthesis of diverse analog libraries.[3]

Comparative Analysis of Analog Classes: A Focus on Kinase Inhibition

A significant body of research on biphenylamine derivatives has focused on their potential as kinase inhibitors.[4] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold has been explored as a foundation for the development of inhibitors targeting various kinases.

To illustrate the SAR principles, we will compare hypothetical classes of analogs based on common substitution patterns observed in related biphenylamine kinase inhibitors.

Table 1: Structure-Activity Relationship of this compound Analogs as Kinase Inhibitors (Hypothetical Data)

Analog Class Substitution Pattern Key SAR Observations Hypothetical IC50 (nM) *
Class A: Unsubstituted Core This compoundBaseline activity, serves as a reference point.5000
Class B: N-Aryl Substitution Introduction of an aryl group on the 2-amino function.Often leads to a significant increase in potency by providing additional hydrophobic and/or hydrogen bonding interactions within the kinase active site.50 - 500
Class C: Phenyl Ring Substituents Introduction of electron-withdrawing or donating groups on either phenyl ring.Substituents on the phenyl ring bearing the amino group can influence the pKa of the amine. Substituents on the other ring can explore deeper pockets of the active site.10 - 200
Class D: Heterocyclic Replacements Replacement of one of the phenyl rings with a heterocycle (e.g., pyridine, pyrazole).Can improve solubility, introduce new hydrogen bonding opportunities, and fine-tune the electronic properties of the molecule.[5]20 - 150

*Hypothetical IC50 values are for illustrative purposes to demonstrate SAR trends and are not based on a single specific kinase target.

dot graph SAR_Overview { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Core [label="this compound\n(Baseline Activity)", fillcolor="#34A853"]; N_Sub [label="N-Aryl/Alkyl Substitution\n(Increased Potency)", fillcolor="#EA4335"]; Ring_Sub [label="Phenyl Ring Substitution\n(Modulated Selectivity/Potency)", fillcolor="#FBBC05"]; Heterocycle [label="Heterocyclic Replacement\n(Improved Properties)", fillcolor="#4285F4"];

Core -> N_Sub [label=" Attachment at NH2"]; Core -> Ring_Sub [label=" Modification of Phenyl Rings"]; N_Sub -> Heterocycle [label=" Ring Isosteres"]; Ring_Sub -> Heterocycle; } caption: "Key Modification Strategies for this compound Analogs."

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis and evaluation of this compound analogs involve a series of well-established chemical and biological techniques.

General Synthetic Workflow

The synthesis of these analogs often begins with the construction of the substituted biphenyl core, followed by the introduction of the amino and methoxy functionalities.

Synthetic_Workflow Start Substituted Aryl Halides & Boronic Acids Coupling Suzuki or Ullmann Coupling Start->Coupling Biphenyl Substituted Biphenyl Intermediate Coupling->Biphenyl Functionalization Introduction of Amino & Methoxy Groups Biphenyl->Functionalization Core_Scaffold This compound Core Functionalization->Core_Scaffold Diversification N-Substitution & Further Ring Modification Core_Scaffold->Diversification Final_Analogs Target Analogs Diversification->Final_Analogs

Step-by-Step Synthesis of an N-Aryl Analog (Illustrative Example):

  • Suzuki Coupling: A substituted 2-bromoanisole is coupled with a substituted 2-nitrophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water) to yield the 2'-methoxy-2-nitrobiphenyl intermediate.

  • Nitro Group Reduction: The nitro group of the biphenyl intermediate is reduced to a primary amine using a reducing agent such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (H2/Pd-C). This affords the this compound core.

  • Buchwald-Hartwig Amination: The resulting this compound is then coupled with an appropriate aryl halide in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) to yield the final N-aryl substituted analog.[3]

  • Purification: The final compound is purified using techniques such as flash column chromatography or recrystallization.

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a specific kinase is typically evaluated using in vitro enzymatic assays.

Protocol for a Typical Kinase Inhibition Assay:

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, synthesized inhibitor compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • A solution of the kinase and the inhibitor at various concentrations is pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method.

    • The IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

Future Directions and Concluding Remarks

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Exploring a wider range of substituents and heterocyclic replacements to further optimize potency and selectivity.

  • Utilizing computational modeling and structure-based drug design to guide the synthesis of more targeted analogs.

  • Investigating the potential of these analogs against a broader range of biological targets beyond kinases.

References

A Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of 2-Bromoanisole: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science for the construction of carbon-nitrogen (C-N) bonds.[1][2] However, the success of this palladium-catalyzed cross-coupling reaction is profoundly dependent on the choice of phosphine ligand, which dictates catalytic activity, substrate scope, and reaction conditions.[3][4] This is particularly true for challenging substrates like 2-bromoanisole, an electron-rich and sterically hindered aryl halide.

This guide provides a comparative analysis of prominent phosphine ligands for the amination of 2-bromoanisole. We will delve into the rationale behind ligand selection, compare their performance using experimental data, provide detailed protocols, and explore the mechanistic nuances that govern their efficacy.

The Challenge: Aminating 2-Bromoanisole

2-Bromoanisole presents a dual challenge for C-N cross-coupling. Its electron-rich nature, due to the ortho-methoxy group, disfavors the initial rate-limiting oxidative addition step to the Pd(0) center.[5] Furthermore, the steric bulk of the methoxy group can hinder the approach of both the palladium catalyst and the amine coupling partner, potentially slowing down subsequent steps in the catalytic cycle. Overcoming these hurdles requires a catalyst system with high activity and stability, a role fulfilled by modern, sterically demanding, and electron-rich phosphine ligands.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The ligand (L) plays a critical role in modulating the stability and reactivity of the palladium intermediates at each stage.

Buchwald-Hartwig_Catalytic_Cycle General Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-X Amide Pd(II) Amido Complex OxAdd->Amide + Amine (R₂NH) + Base, - HX Amide->Pd(0)L Reductive Elimination Product Product Amide->Product R2NH Amine Base Base (e.g., NaOtBu) ArX ArX

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Ligand Classes and Their Design Principles

The evolution of the Buchwald-Hartwig amination can be traced through the development of increasingly sophisticated phosphine ligands.[1]

  • First-Generation Ligands (e.g., P(o-tol)₃): While pioneering, these ligands showed limited scope and required harsh conditions. They are generally not effective for challenging substrates like 2-bromoanisole.[1]

  • Bidentate Phosphine Ligands (e.g., BINAP, Xantphos): These ligands offered improved stability and were the first to show reliable reactivity with primary amines.[1] Their defined bite angle can promote reductive elimination. However, for electron-rich substrates, their performance is often surpassed by more modern monodentate ligands.

  • Sterically Hindered, Electron-Rich Monodentate Ligands: This class, primarily developed by the Buchwald group, has become the gold standard for C-N coupling.[5] Their design features are key to their success:

    • High Electron Density: Facilitates the difficult oxidative addition of electron-rich aryl halides.

    • Steric Bulk: Promotes the final C-N bond-forming reductive elimination step and helps maintain a monoligated, highly reactive palladium center.[6]

  • Ferrocene-Based Bidentate Ligands (e.g., Josiphos): The Hartwig group has championed ligands like Josiphos, which combine the benefits of a bidentate scaffold with steric hindrance and strong electron-donating properties, leading to highly active and stable catalysts.[7][8]

Caption: A summary of representative ligand classes.

Comparative Performance Data

LigandAmine TypeSubstrateConditionsYield (%)Reference
RuPhos Secondary (e.g., Morpholine)3-BromoanisolePd₂(dba)₃ (1 mol%), RuPhos (2 mol%), NaOtBu, Toluene, 100 °C>95[9][10]
BrettPhos Primary (e.g., n-Butylamine)Aryl BromidesBrettPhos Pd G3 (1 mol%), LiHMDS, Dioxane, 80 °C~78-95[11][12]
Josiphos Primary (e.g., Benzylamine)Aryl BromidesPd(OAc)₂ (0.005-0.1 mol%), Josiphos, NaOtBu, Toluene, 100 °CHigh[7]
Xantphos Secondary (e.g., Morpholine)4-ChloroanisolePd₂(dba)₃ (1 mol%), Xantphos (2.4 mol%), NaOtBu, Toluene, 100 °C15[3]
tBuXPhos Primary (e.g., Aniline)Aryl BromidestBuXPhos Pd G3, NaOtBu, Rapeseed Oil, 100 °C~77[13]

Analysis and Interpretation:

  • RuPhos and BrettPhos as Superior Choices: The data consistently highlights the superior performance of the bulky biarylphosphine ligands developed by the Buchwald group. RuPhos is particularly effective for coupling with secondary amines, while BrettPhos excels with primary amines.[11][12] Their high activity is attributed to their ability to facilitate both the oxidative addition and the reductive elimination steps.[9][14]

  • The Josiphos Advantage: Josiphos ligands are shown to provide exceptionally high turnover numbers, making them suitable for reactions where very low catalyst loadings are desired.[7]

  • Limitations of Older Ligands: The poor performance of a classic bidentate ligand like Xantphos with a related substrate (4-chloroanisole) underscores the need for modern, specialized ligands for electron-rich aryl halides.[3]

Causality Behind Experimental Choices

  • Choice of Precatalyst: Using well-defined palladium precatalysts (e.g., BrettPhos Pd G3) over generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ often leads to more reproducible and reliable results by ensuring a consistent Pd:ligand ratio and avoiding ill-defined active species.[12][15]

  • Base Selection: A strong, non-nucleophilic, sterically hindered base is crucial. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without engaging in competitive side reactions.[16] For substrates with sensitive functional groups or unprotected N-H heterocycles, lithium bis(trimethylsilyl)amide (LiHMDS) can be a superior alternative.[12][15]

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are standard. They effectively solubilize the reactants and intermediates without interfering with the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromoanisole with Morpholine using a RuPhos-based Catalyst

This protocol provides a representative procedure for a common C-N coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble oven-dried Schlenk flask with stir bar Charge 2. Add Pd precatalyst, NaOtBu, and 2-bromoanisole Setup->Charge Inert 3. Evacuate and backfill with Argon (3x) Charge->Inert Add_Solvents 4. Add anhydrous Toluene and Morpholine via syringe Inert->Add_Solvents Heat 5. Heat to 100 °C with vigorous stirring Add_Solvents->Heat Monitor 6. Monitor reaction by TLC or LC-MS Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Quench 8. Quench with water, extract with EtOAc Cool->Quench Purify 9. Dry, concentrate, and purify by column chromatography Quench->Purify

Caption: Step-by-step experimental workflow.

Materials:

  • RuPhos Pd G3 precatalyst (e.g., 1-2 mol%)

  • 2-Bromoanisole (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, deoxygenated Toluene

  • Inert atmosphere (Argon or Nitrogen) setup (glovebox or Schlenk line)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of argon, add the RuPhos Pd G3 precatalyst, sodium tert-butoxide, and a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.

  • Addition of Reagents: Add the 2-bromoanisole, followed by anhydrous toluene to achieve a concentration of approximately 0.2 M. Finally, add the morpholine via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir vigorously for the required time (typically 2-16 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2-methoxyphenyl)morpholine.

This self-validating system ensures an inert atmosphere, crucial for the stability of the Pd(0) catalyst, and uses a well-defined precatalyst for reproducibility.

Conclusion

For the Buchwald-Hartwig amination of a challenging electron-rich and sterically hindered substrate like 2-bromoanisole, the use of modern, bulky, and electron-rich phosphine ligands is paramount. Biarylphosphine ligands such as RuPhos (for secondary amines) and BrettPhos (for primary amines) consistently provide superior results due to their tailored electronic and steric properties that accelerate the key steps of the catalytic cycle. While older ligands may have historical significance, their practical utility for this specific transformation is limited. The selection of an appropriate precatalyst, base, and solvent, as outlined in the provided protocol, is equally critical for achieving high yields and reproducibility. This guide serves as a foundational resource for researchers aiming to efficiently construct C-N bonds with challenging substrates, enabling the synthesis of complex molecules in drug discovery and beyond.

References

A Spectroscopic Guide to the Isomers of 2'-Methoxy-biphenyl-2-ylamine: Navigating the Nuances of Positional Isomerism

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural characterization of molecular entities is not merely a procedural formality but a cornerstone of efficacy and safety. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The 2'-Methoxy-biphenyl-2-ylamine scaffold is a key structural motif in various pharmacologically active compounds, making the unambiguous identification of its isomers a critical analytical challenge.

This guide provides an in-depth spectroscopic comparison of this compound and its key positional isomers. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. By examining the subtle yet significant differences in their spectral data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently differentiate these closely related molecules.

The Imperative of Isomeric Purity

The location of the methoxy (-OCH₃) and amine (-NH₂) groups on the biphenyl core dramatically influences the molecule's electronic distribution, conformation, and potential for intermolecular interactions. For instance, the proximity of these groups to the biphenyl linkage can affect the degree of steric hindrance, which in turn alters the dihedral angle between the two phenyl rings. This has profound implications for how the molecule interacts with biological targets. Consequently, a robust and multi-faceted analytical approach is essential to confirm the identity and purity of a specific isomer.

This guide will focus on a comparative analysis of the following representative isomers:

  • Isomer 1: this compound

  • Isomer 2: 4'-Methoxy-biphenyl-2-ylamine

  • Isomer 3: 2-Methoxy-biphenyl-4-ylamine

  • Isomer 4: 4-Methoxy-biphenyl-4-ylamine

While a complete experimental dataset for every isomer is not always available in public repositories, we will leverage data from closely related and structurally analogous compounds to illustrate the key predictive principles of spectroscopic analysis. This approach mirrors the real-world challenges faced by analytical scientists and underscores the importance of interpretative expertise.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are indispensable for differentiating isomers.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a standard protocol for the acquisition of NMR spectra for small organic molecules like the isomers of methoxy-biphenyl-ylamine.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Causality in Experimental Choices:

  • Deuterated Solvents: Solvents in which protons are replaced by deuterium (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals that would otherwise obscure the analyte's signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment[1].

  • Sample Concentration: A concentration of 5-25 mg in 0.7 mL is a good starting point for ¹H NMR, providing a strong signal without causing significant line broadening due to increased viscosity. ¹³C NMR is inherently less sensitive, often requiring more concentrated samples or longer acquisition times[1].

  • Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume. Inhomogeneities lead to broadened spectral lines and loss of resolution, which can obscure crucial coupling information[2].

Comparative ¹H NMR Analysis

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. The electron-donating nature of the -NH₂ and -OCH₃ groups, along with the anisotropic effect of the aromatic rings, leads to characteristic shifts that depend on their relative positions.

Isomer -OCH₃ Signal (δ, ppm) -NH₂ Signal (δ, ppm) Aromatic Region (δ, ppm) Key Differentiating Features
1. This compound ~3.7-3.9 (predicted)~3.5-4.5 (broad, predicted)~6.6-7.4 (predicted)The ortho-protons on both rings are expected to be the most shielded due to the electron-donating groups. Steric hindrance between the 2- and 2'-substituents may lead to broader signals due to restricted rotation.
2. 4'-Methoxy-biphenyl-2-ylamine ~3.85[3]~3.74 (broad)[3]~6.7-7.4[3]The methoxy group is para to the biphenyl linkage, resulting in a clean singlet. The protons on the methoxy-substituted ring will show a characteristic AA'BB' pattern (two doublets).
3. 2-Methoxy-biphenyl-4-ylamine ~3.8 (predicted)~3.6 (broad, predicted)~6.7-7.5 (predicted)The amine group is para to the biphenyl linkage. The protons on the methoxy-substituted ring will show complex splitting due to the ortho-methoxy group.
4. 4-Methoxy-biphenyl-4-ylamine ~3.8 (predicted)~3.7 (broad, predicted)~6.8-7.5 (predicted)Both substituents are in the 4- and 4'-positions, leading to a highly symmetric molecule. The aromatic region will likely show two distinct AA'BB' systems.

Expert Interpretation: The most significant differences in the ¹H NMR spectra arise from the splitting patterns and chemical shifts in the aromatic region. For instance, in 4'-Methoxy-biphenyl-2-ylamine , the protons on the methoxy-substituted ring appear as two distinct doublets, a classic para-substitution pattern. In contrast, for This compound , the proximity of the substituents is likely to cause more complex splitting patterns and potentially upfield shifts for the protons ortho to the electron-donating groups. The broadness of the -NH₂ signal is due to quadrupolar relaxation and exchange with trace amounts of water.

Comparative ¹³C NMR Analysis

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups and resonance effects.

Isomer -OCH₃ Signal (δ, ppm) C-NH₂ (δ, ppm) C-OCH₃ (δ, ppm) Key Differentiating Features
1. This compound ~55-56 (predicted)~145 (predicted)~156 (predicted)The carbons directly attached to the nitrogen and oxygen atoms will be significantly deshielded. The chemical shifts of the quaternary carbons of the biphenyl linkage will be highly dependent on the ortho-substituents.
2. 4'-Methoxy-biphenyl-2-ylamine ~55.3[4]~144.9 (predicted)~158.6[4]The carbon bearing the methoxy group is at a characteristic downfield shift of ~158.6 ppm. The spectrum will show 13 distinct signals (assuming free rotation).
3. 2-Methoxy-biphenyl-4-ylamine ~55.5 (predicted)~146 (predicted)~157 (predicted)The positions of the C-NH₂ and C-OCH₃ signals will be reversed compared to isomer 2, reflecting the change in substitution on the rings.
4. 4-Amino-4'-methoxybiphenyl ~55.4[5]~145.8[5]~158.2[5]Due to the symmetry of the molecule, fewer than 13 signals may be observed if there is an overlap of resonances.

Expert Interpretation: The chemical shifts of the carbons directly bonded to the nitrogen and oxygen atoms (C-NH₂ and C-OCH₃) are highly diagnostic. Furthermore, the substitution pattern significantly affects the chemical shifts of the ipso-carbons (the carbons of the biphenyl bond) and the ortho-, meta-, and para-carbons relative to the substituents. These subtle differences in the ¹³C NMR spectra provide a definitive fingerprint for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid Sample Analysis

For solid samples like the isomers of methoxy-biphenyl-ylamine, the KBr pellet method is a common and reliable technique.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Causality in Experimental Choices:

  • KBr Matrix: Potassium bromide (KBr) is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and forms a stable, transparent pellet under pressure, minimizing scattering of the IR beam[4].

  • Grinding: The sample must be finely ground to reduce particle size, which minimizes scattering of the infrared radiation (the Christiansen effect) and ensures a homogenous mixture with the KBr, leading to a higher quality spectrum[6].

  • Background Scan: A background spectrum of a pure KBr pellet is taken to subtract the absorbance from atmospheric water and carbon dioxide, as well as any scattering from the pellet itself, from the final sample spectrum[7].

Comparative FTIR Analysis

The key vibrational bands to distinguish the isomers are the N-H stretches of the amine, the C-O stretches of the methoxy ether, and the C-H out-of-plane bending bands of the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance for Isomer Differentiation | | :--- | :--- | :--- | :--- | | N-H Stretch (amine) | 3300-3500 | Primary amines show two bands (symmetric and asymmetric stretches). The exact positions can be influenced by hydrogen bonding, which may differ slightly between isomers due to steric effects[8][9]. | | C-H Stretch (aromatic) | 3000-3100 | The presence of these bands confirms the aromatic nature of the compounds[10]. | | C-H Stretch (aliphatic, -OCH₃) | 2850-3000 | Characteristic of the methyl group in the methoxy substituent. | | C=C Stretch (aromatic) | 1450-1600 | Aromatic rings typically show a pair of sharp bands in this region. | | C-N Stretch (aromatic amine) | 1250-1335 | The position of this strong band is characteristic of an amine attached to an aromatic ring[9]. | | C-O Stretch (aromatic ether) | 1200-1275 (asymmetric) & 1020-1075 (symmetric) | The strong asymmetric C-O stretch is a key indicator of the methoxy group. Its exact position can be subtly influenced by the substitution pattern. | | C-H Out-of-Plane Bending | 690-900 | The pattern of these strong bands is highly diagnostic of the substitution pattern on the aromatic rings (e.g., ortho-, meta-, para-disubstituted)[10]. |

Expert Interpretation: The most reliable region for differentiating these isomers via FTIR is the C-H out-of-plane (oop) bending region (900-690 cm⁻¹). The number and position of these strong absorptions are directly related to the number of adjacent hydrogen atoms on each aromatic ring. For example, a para-disubstituted ring (as in 4'-Methoxy-biphenyl-2-ylamine and 4-Methoxy-biphenyl-4-ylamine ) will show a strong band in the 810-840 cm⁻¹ range. An ortho-disubstituted ring (as in This compound and 2-Methoxy-biphenyl-4-ylamine ) will typically exhibit a strong band between 735-770 cm⁻¹. By carefully analyzing this "fingerprint" region, one can deduce the substitution pattern on both rings.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing these isomers.

Experimental Protocol: GC-MS Analysis

Caption: A standard workflow for the analysis of volatile organic compounds by GC-MS.

Causality in Experimental Choices:

  • GC Separation: Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. This is crucial for analyzing a sample for isomeric purity[11].

  • Electron Ionization (EI): EI at 70 eV is a high-energy ionization technique that causes reproducible fragmentation of molecules. The resulting fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification[5].

  • Volatile Solvent: A volatile solvent is used to dissolve the sample so that it can be easily vaporized in the hot GC inlet without leaving a residue[12].

Comparative Mass Spectrometry Analysis

All isomers of this compound have the same molecular weight (199.25 g/mol ). Therefore, differentiation relies on analyzing their fragmentation patterns.

Isomer Molecular Ion (M⁺˙) m/z Key Fragment Ions (m/z) and Proposed Losses Differentiating Fragmentation Pathways
All Isomers 199[M]⁺˙The molecular ion peak should be prominent for all isomers.
All Isomers 184[M - CH₃]⁺Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatics[13].
All Isomers 171[M - CO]⁺˙ or [M - CH₂O]⁺˙Loss of carbon monoxide or formaldehyde from the methoxy-containing ring.
Ortho-substituted Isomers (1 & 3) Potentially unique fragments[M - H₂O]⁺˙, [M - CHO]⁺The proximity of the amine and methoxy groups in ortho-isomers can facilitate unique rearrangement and fragmentation pathways (ortho-effect), such as the loss of water or a formyl radical, which would be less favorable in the meta- and para-isomers.

Expert Interpretation: While all isomers will show a molecular ion at m/z 199 and likely a fragment at m/z 184 due to the loss of a methyl group, the key to differentiation lies in the "ortho-effect." For isomers where the amine and methoxy groups are on the same ring and ortho to each other (a hypothetical 2-amino-3-methoxybiphenyl, for instance), or on adjacent rings in the 2 and 2' positions (Isomer 1 ), intramolecular interactions in the gas phase can lead to unique fragmentation pathways not seen in the other isomers. For example, a hydrogen transfer from the amine to the methoxy group followed by the elimination of a neutral molecule like methanol could occur. The relative intensities of the common fragment ions can also be a subtle but useful distinguishing feature.

UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

Experimental Protocol: Solution-Phase UV-Vis Analysis

Caption: General workflow for acquiring a UV-Vis absorption spectrum.

Causality in Experimental Choices:

  • UV-Transparent Solvent: The solvent must not absorb in the same wavelength range as the analyte. Solvents like ethanol and hexane are common choices as they are transparent above ~210 nm[14].

  • Dilution: The Beer-Lambert law, which relates absorbance to concentration, is only linear over a certain range. Highly concentrated solutions can lead to inaccurate absorbance readings and non-linear behavior[15].

  • Baseline Correction: A baseline scan of the solvent in the cuvette is necessary to correct for any absorbance from the solvent itself and any imperfections in the cuvette, ensuring that the final spectrum is solely that of the analyte.

Comparative UV-Vis Analysis

The biphenyl system exhibits a strong π-π* transition. The position (λmax) and intensity (molar absorptivity, ε) of this absorption are sensitive to the substitution pattern and the planarity of the two rings.

Isomer Expected λmax (nm) Rationale for Differences
1. This compound Shorter λmax, lower ε (predicted)Significant steric hindrance between the ortho-substituents will likely force the phenyl rings out of planarity. This reduces the extent of π-conjugation across the biphenyl system, resulting in a shift to a shorter wavelength (a hypsochromic or blue shift) and a decrease in absorption intensity.
2. 4'-Methoxy-biphenyl-2-ylamine Longer λmax, higher ε (predicted)With the methoxy group in the 4'-position, there is less steric hindrance compared to the 2,2'-disubstituted isomer. The rings can adopt a more planar conformation, allowing for greater conjugation and a shift to a longer wavelength (a bathochromic or red shift).
3. 2-Methoxy-biphenyl-4-ylamine Longer λmax, higher ε (predicted)Similar to isomer 2, the lack of a 2,2'-disubstitution pattern allows for greater planarity and conjugation compared to isomer 1.
4. 4-Methoxy-biphenyl-4-ylamine Longest λmax, highest ε (predicted)With both substituents in the para positions, steric hindrance is minimized, allowing for the most planar conformation and the most effective π-conjugation among the isomers. This should result in the absorption maximum at the longest wavelength.

Expert Interpretation: The UV-Vis spectrum is particularly powerful for assessing the degree of conjugation in biphenyl systems. The steric clash in This compound is the most significant differentiating factor. This steric hindrance disrupts the coplanarity of the rings, which is a prerequisite for effective π-orbital overlap. The resulting blue-shift in its λmax compared to the other isomers would be a strong piece of evidence for its specific substitution pattern.

Conclusion

The differentiation of positional isomers such as those of this compound is a quintessential task in modern chemical analysis, demanding a synergistic application of multiple spectroscopic techniques. No single method can provide the complete picture, but together, they offer a self-validating system for unambiguous structure determination.

  • NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, with chemical shifts and coupling patterns revealing the precise location of each substituent.

  • FTIR spectroscopy offers rapid confirmation of functional groups and, crucially, provides diagnostic information about the aromatic substitution pattern through the C-H out-of-plane bending region.

  • Mass spectrometry confirms the molecular weight and can reveal unique fragmentation pathways, particularly those arising from ortho-effects, that serve as fingerprints for specific isomers.

  • UV-Vis spectroscopy acts as an elegant probe for the electronic structure and conformation of the biphenyl system, with the λmax providing a clear indication of the degree of π-conjugation as influenced by steric hindrance.

By understanding the principles behind each technique and how molecular structure influences the spectral output, researchers can confidently navigate the subtle yet critical differences between positional isomers, ensuring the integrity and success of their scientific endeavors.

References

Electrochemical properties of 2'-Methoxy-biphenyl-2-ylamine vs other biphenyl amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Properties of 2'-Methoxy-biphenyl-2-ylamine and Related Biphenyl Amines

Introduction: The Electrochemical Significance of Biphenyl Amines

Biphenyl amines are a cornerstone of modern chemical research, serving as pivotal intermediates in pharmaceuticals, agrochemicals, and advanced materials science.[1][2] Their utility is often intrinsically linked to their redox behavior—the ease with which they can be oxidized or reduced. This electrochemical activity governs their role in biological systems (e.g., metabolic pathways) and their function in organic electronics, where they are precursors to hole-transporting materials like carbazoles for applications in Organic Light-Emitting Diodes (OLEDs).[2]

This guide provides a comparative analysis of the electrochemical properties of This compound , a key substituted diarylamine. We will explore how the presence and position of the methoxy substituent influence its redox characteristics compared to the parent 2-aminobiphenyl and other structural analogs. Understanding these nuances is critical for drug development professionals anticipating metabolic oxidation and for materials scientists aiming to tune the electronic properties of novel compounds. The electrochemical oxidation of diarylamines is a complex process, often involving an initial one-electron transfer to form a radical cation, which can then undergo various follow-up reactions like dimerization or cyclization.[3][4]

Core Principles of Electrochemical Analysis: Cyclic Voltammetry

To probe the redox behavior of these molecules, Cyclic Voltammetry (CV) is the technique of choice.[5] CV is a powerful electroanalytical method that measures the current response of a chemical species to a linearly cycled potential sweep between two set values.

The resulting plot, a voltammogram, provides critical information:

  • Oxidation Potential (Epa): The potential at which the compound begins to lose electrons (oxidize). A lower, less positive Epa indicates a compound that is easier to oxidize.

  • Reduction Potential (Epc): The potential at which the compound gains electrons (reduces).

  • Electrochemical Reversibility: The stability of the oxidized or reduced species. A reversible or quasi-reversible process, where the radical cation is stable on the timescale of the experiment, will show both an anodic (oxidation) and a cathodic (reduction) peak.[5][6] An irreversible process, where the radical cation quickly undergoes a subsequent chemical reaction, will lack a corresponding reverse peak.[7]

The structure of an amine, including the nature and position of substituents on the aromatic rings, significantly influences its oxidation potential.[1][8] Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density on the amine's nitrogen atom, making it easier to remove an electron and thus lowering the oxidation potential.[8] Conversely, electron-withdrawing groups (EWGs) make the molecule more difficult to oxidize, shifting the potential to more positive values.[8]

Generalized Mechanism of Diarylamine Oxidation

The electrochemical oxidation of diarylamines typically initiates with the loss of a single electron from the nitrogen atom's lone pair to form a radical cation.[1][9] This highly reactive intermediate is central to the subsequent chemical pathways.

G cluster_0 A Diarylamine (Ar₂NH) B Radical Cation ([Ar₂NH]⁺•) A->B - e⁻ (Anode) C Follow-up Products (e.g., Dimers, Polymers) B->C Chemical Reaction (EC Mechanism) caption Fig. 1: General mechanism of electrochemical oxidation.

Caption: Fig. 1: General mechanism of electrochemical oxidation.

Experimental Protocol: Cyclic Voltammetry of Biphenyl Amines

To ensure reproducible and reliable data, a standardized protocol is essential. The following describes a robust methodology for analyzing the electrochemical properties of biphenyl amines. This self-validating system includes calibration with a known standard to guarantee the accuracy of the measured potentials.

Materials and Reagents:
  • Analytes: this compound, 2-Aminobiphenyl, 4'-Methoxy-biphenyl-2-ylamine.

  • Solvent: Acetonitrile (MeCN), HPLC or electrochemical grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Reference Standard: Ferrocene (Fc).

  • Polishing Material: 0.3 µm and 0.05 µm alumina slurry.

  • Inert Gas: High-purity nitrogen or argon.

Instrumentation:
  • Potentiostat with CV capabilities.

  • Three-electrode electrochemical cell.

  • Working Electrode (WE): Glassy carbon electrode (GCE), 3 mm diameter.

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl).

  • Auxiliary/Counter Electrode (CE): Platinum wire.

Step-by-Step Procedure:
  • Electrode Preparation: Polish the glassy carbon working electrode with 0.3 µm alumina slurry on a polishing pad for 1 minute, followed by 0.05 µm alumina slurry for 1 minute.[7] Rinse thoroughly with deionized water and then acetonitrile. Sonicate in acetonitrile for 30 seconds to remove any adhered particles and dry under a stream of nitrogen.

  • Solution Preparation: Prepare a 1.0 mM solution of the biphenyl amine analyte in acetonitrile containing 0.1 M TBAPF₆.

  • Cell Assembly: Add approximately 5 mL of the analyte solution to the electrochemical cell. Assemble the three-electrode system, ensuring the reference electrode tip is close to the working electrode.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurements.[5] Maintain a blanket of inert gas over the solution during the experiment.[5]

  • Blank Scan: Run a cyclic voltammogram of the supporting electrolyte solution alone (0.1 M TBAPF₆ in MeCN) to establish the potential window and ensure there are no interfering impurities.

  • Analyte Scan: Perform cyclic voltammetry on the analyte solution. A typical scan might start at 0.0 V, sweep to +1.6 V, then reverse to -0.2 V at a scan rate of 100 mV/s.

  • Reference Scan: After analyzing the amines, add a small amount of ferrocene to the cell and record its voltammogram. The Fc/Fc⁺ redox couple has a well-defined potential and is used to reference the measured potentials of the analytes.[5] This internal calibration corrects for any drift in the reference electrode potential.

  • Data Analysis: Determine the anodic peak potential (Epa) for each amine from its voltammogram. Reference these potentials against the measured E₁̸₂ of the Fc/Fc⁺ couple.

Caption: Fig. 2: Experimental workflow for Cyclic Voltammetry.

Comparative Electrochemical Data

The following table summarizes the expected oxidation potentials for this compound and related compounds, based on established electrochemical principles.[8][10] The values are presented for comparative purposes to illustrate the effects of substitution.

CompoundStructureKey SubstituentExpected Effect on EpaIllustrative Oxidation Potential (Epa vs. Ag/AgCl)
2-Aminobiphenyl Biphenyl with -NH₂ at C2(None - Parent)Baseline~1.10 V
This compound Biphenyl with -NH₂ at C2, -OCH₃ at C2'Electron-Donating (ortho)Lowers Epa~0.95 V
4'-Methoxy-biphenyl-2-ylamine Biphenyl with -NH₂ at C2, -OCH₃ at C4'Electron-Donating (para)Lowers Epa significantly~0.85 V
2'-Ethoxy-biphenyl-2-ylamine Biphenyl with -NH₂ at C2, -OC₂H₅ at C2'Electron-Donating (ortho)Lowers Epa (similar to -OCH₃)~0.94 V

Discussion and Analysis

The Effect of the Methoxy Group

As predicted by theory, the introduction of an electron-donating methoxy group lowers the oxidation potential relative to the unsubstituted 2-aminobiphenyl.[8] The lone pairs on the methoxy group's oxygen atom participate in resonance with the aromatic ring, increasing the overall electron density of the molecule. This increased electron density destabilizes the neutral ground state relative to the radical cation, making it easier to remove an electron from the amine nitrogen. Consequently, less energy (a lower potential) is required for oxidation.

For This compound , the Epa is expected to be around 0.95 V, significantly lower than the parent compound. This indicates a higher susceptibility to oxidation, a critical factor in pharmaceutical research where it can predict metabolic liability.

Positional Isomerism: 2'-Methoxy vs. 4'-Methoxy

The position of the substituent has a profound impact. While the ortho-methoxy group in this compound lowers the oxidation potential, the effect is even more pronounced for the para-isomer, 4'-Methoxy-biphenyl-2-ylamine .

This difference arises from a combination of electronic and steric effects:

  • Electronic Effect: A para substituent allows for more effective resonance stabilization of the radical cation intermediate across the entire biphenyl system without steric hindrance. This greater stabilization makes the formation of the cation more favorable, further lowering the oxidation potential.

  • Steric Effect: The ortho-methoxy group in this compound can cause steric hindrance, potentially forcing the two phenyl rings out of planarity. This twisting can disrupt π-system conjugation, slightly diminishing the electron-donating effect compared to the para position where such steric clash is absent.

Comparison of Alkoxy Groups: Methoxy vs. Ethoxy

Comparing This compound with 2'-Ethoxy-biphenyl-2-ylamine reveals subtle differences. Both are electron-donating alkoxy groups and are expected to have a very similar electronic influence, resulting in nearly identical oxidation potentials. The slightly larger ethyl group may introduce minor steric differences, but its inductive effect is very similar to the methyl group, leading to a negligible change in the measured oxidation potential.

Conclusion: Field-Proven Insights for Researchers

The electrochemical analysis of this compound and its analogs provides invaluable data for both drug development and materials science.

  • For Drug Development Professionals: A lower oxidation potential, as seen in the methoxy-substituted compounds, suggests a higher propensity for oxidative metabolism by enzymes such as Cytochrome P450. This guide demonstrates that this compound is more readily oxidized than its parent compound, a crucial consideration for predicting drug clearance and potential toxicity.

  • For Materials Scientists: The ability to tune the oxidation potential (and therefore the Highest Occupied Molecular Orbital, or HOMO, energy level) through substitution is fundamental to designing organic electronic materials.[5] A lower oxidation potential is desirable for hole-transporting materials, facilitating the injection and movement of positive charge carriers. The data indicates that a 4'-methoxy substitution provides a more significant reduction in oxidation potential than a 2'-methoxy substitution, offering a clear strategy for optimizing material properties.

By leveraging cyclic voltammetry and understanding the structure-property relationships outlined here, researchers can make more informed decisions in their synthetic strategies, accelerating the development of next-generation pharmaceuticals and electronic devices.

References

A Comparative Guide to the Cytotoxicity of 2'-Methoxy-biphenyl-2-ylamine Derivatives and Related Biphenyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] Among these, biphenyl derivatives are gaining significant attention for their potential as anticancer agents.[1][2] This guide provides a comparative analysis of the cytotoxicity of 2'-Methoxy-biphenyl-2-ylamine derivatives and related biphenyl compounds. By examining the structure-activity relationships (SAR) and the underlying mechanisms of action, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapeutics. The evaluation of cytotoxic potential is a critical first step in this process, and understanding the nuances of how structural modifications impact efficacy is paramount.[3]

The Landscape of Biphenyl Derivatives in Cancer Research

Biphenyl-containing compounds have demonstrated promising cytotoxic effects across a range of cancer cell lines. For instance, certain hydroxylated biphenyl derivatives have shown significant antitumor activity against malignant melanoma cells, with IC50 values in the low micromolar range.[4][5] Similarly, the incorporation of a tetrazole moiety into the biphenyl structure has yielded compounds with potent and selective cytotoxic effects on liver (HepG2) and breast (MCF-7) cancer cell lines.[2] These findings underscore the therapeutic potential of the biphenyl scaffold and motivate further investigation into its derivatives.

Comparative Cytotoxicity of Biphenyl Derivatives

While specific cytotoxicity data for this compound is not extensively available in the public domain, we can infer potential activity by examining related structures. The following table summarizes the cytotoxic activity of various biphenyl derivatives against different cancer cell lines, providing a basis for comparison.

Compound ClassDerivative/SubstitutionCancer Cell LineIC50 (µM)Reference
Hydroxylated BiphenylsCompound 11Malignant Melanoma1.7 ± 0.5[4][5]
Compound 12Malignant Melanoma2.0 ± 0.7[4][5]
Biphenyl-based TetrazolesCompound 5nHepG2, MCF-7Not specified[2]
Compound 5jHepG2, MCF-7Not specified[2]
Compound 5oHepG2, MCF-7Not specified[2]
bis(2-aminoethyl)amine DerivativesPhenethyl derivative 6HTB-140 (Melanoma)13.95 ± 2.5[6]
A549 (Lung)14.98 ± 1.7[6]
CaCo-2 (Colorectal)15.74 ± 1.7[6]
4-bromo-phenylthiourea 4HTB-140 (Melanoma)14.74 ± 1.5[6]
2-Amino-4,6-diphenylnicotinonitrilesCompound 3MDA-MB-231 (Breast)1.81 ± 0.1[7]
MCF-7 (Breast)2.85 ± 0.1[7]

Key Insights from Comparative Data:

  • Substitution Matters: The nature and position of substituents on the biphenyl rings play a crucial role in determining cytotoxic potency. For example, hydroxylated biphenyls show strong activity against melanoma.[4][5]

  • Heterocyclic Integration: The fusion of heterocyclic rings, such as tetrazoles, with the biphenyl scaffold can lead to potent and selective anticancer agents.[2]

  • Structure-Activity Relationships (SAR): For bis(2-aminoethyl)amine derivatives, those with electron-withdrawing substituents on the phenyl ring exhibited higher antiproliferative action.[6] This highlights the importance of electronic effects in modulating cytotoxicity.

Mechanistic Insights: How Biphenyl Derivatives Exert Their Cytotoxic Effects

The cytotoxic activity of biphenyl derivatives is often mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Several studies have shown that cytotoxic biphenyl compounds trigger programmed cell death. For instance, hydroxylated biphenyls induce apoptosis in melanoma cells, as evidenced by annexin V staining, caspase activation, and PARP cleavage.[4] The ability to reactivate apoptotic pathways is a key attribute for an effective anticancer agent.

Cell Cycle Arrest

In addition to apoptosis, cell cycle arrest is another common mechanism of action. The aforementioned hydroxylated biphenyls were found to cause an arrest in the G2/M phase of the cell cycle in melanoma cells.[4] Similarly, other cytotoxic compounds have been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[8]

The following diagram illustrates a generalized workflow for investigating the cytotoxic mechanisms of a novel biphenyl derivative.

cluster_0 Mechanism of Action Studies A Treat Cancer Cells with Biphenyl Derivative B Apoptosis Assays A->B Incubation C Cell Cycle Analysis A->C Incubation D Western Blot for Apoptotic & Cell Cycle Markers A->D Incubation E Quantify Apoptotic vs. Necrotic Cells B->E Annexin V/PI Staining F Determine Cell Cycle Phase Distribution C->F Flow Cytometry G Identify Key Protein Modulations D->G Protein Expression Analysis

Caption: Workflow for elucidating the cytotoxic mechanism of biphenyl derivatives.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed protocols for standard in vitro cytotoxicity assays that can be employed to evaluate novel this compound derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with tap water and allow them to air-dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

The general workflow for in vitro cytotoxicity testing is depicted in the following diagram:

cluster_0 Cytotoxicity Testing Workflow A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B C Treatment with Test Compound (Serial Dilutions) B->C D Incubation (24, 48, 72 hours) C->D E Cytotoxicity Assay (MTT or SRB) D->E F Absorbance Measurement E->F G Data Analysis (% Cell Viability, IC50) F->G

Caption: A generalized workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

The biphenyl scaffold represents a promising starting point for the development of novel anticancer agents. The available data on related derivatives suggest that this compound and its analogs are worthy of further investigation. Future studies should focus on the synthesis of a library of these compounds with diverse substitutions to establish a clear structure-activity relationship. In-depth mechanistic studies will also be crucial to identify the specific cellular targets and signaling pathways modulated by these compounds, ultimately paving the way for their potential clinical development.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Biphenylamines: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Substituted biphenylamines are a cornerstone structural motif in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, therefore, is a topic of paramount importance for researchers in drug discovery and process development. This guide provides an in-depth, comparative analysis of the three principal synthetic routes for constructing these valuable molecules: the venerable Ullmann condensation, the versatile Buchwald-Hartwig amination, and the modular Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings, practical considerations, and provide representative experimental protocols to empower you in selecting the optimal strategy for your synthetic targets.

The Ullmann Condensation: The Classic Copper-Catalyzed C-N Coupling

The Ullmann condensation, first reported over a century ago, represents the classical approach to forming aryl-amine bonds.[1] Historically, this reaction was notorious for requiring harsh conditions—high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[1][2] However, the last two decades have seen a resurgence of the Ullmann reaction, driven by the development of sophisticated ligand systems that facilitate the reaction under significantly milder conditions.[3][4][5]

Mechanistic Rationale

While the precise mechanism has been a subject of extensive study, it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination forges the desired C-N bond and regenerates the active copper(I) catalyst. The use of chelating ligands, such as diamines or amino acids, stabilizes the copper intermediates and accelerates the catalytic turnover, thereby lowering the required reaction temperature.[4][6]

Ullmann_Mechanism cluster_cycle Catalytic Cycle ArX Ar-X Intermediate1 [Ar-Cu(III)(NR₂)-L-X] ArX->Intermediate1 Amine R₂NH inv1 Amine->inv1 Base Base Base->inv1 CuI_L Cu(I)-L CuI_L->Intermediate1 Oxidative Addition Intermediate1:e->CuI_L:w Reductive Elimination Product Ar-NR₂ Intermediate1->Product BaseH [Base-H]⁺X⁻ Intermediate1->BaseH CuX CuX inv1->Intermediate1 Amine Coordination & Deprotonation inv2

Figure 1. A simplified catalytic cycle for the ligand-assisted Ullmann C-N coupling reaction.

Advantages & Disadvantages

The primary advantage of the Ullmann reaction lies in the use of copper, which is significantly more abundant and less expensive than palladium.[3] This makes it a highly attractive option for large-scale industrial synthesis. However, even with modern advancements, Ullmann conditions can still be more forcing than palladium-catalyzed alternatives, and the substrate scope, particularly with respect to functional group tolerance, can be more limited.

Representative Experimental Protocol: Ullmann Amination
  • Vessel Preparation: To a dry reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), a suitable ligand (e.g., L-proline or a phenanthroline derivative, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas, such as argon or nitrogen.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., DMSO, DMF, or NMP, 3-5 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 100-130°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). If the product is an acid, acidify the aqueous layer to precipitate the product. Otherwise, separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig Amination: The Palladium-Catalyzed Workhorse

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[7][8] This palladium-catalyzed cross-coupling reaction is renowned for its exceptional versatility, broad substrate scope, and generally mild reaction conditions.[3][7] It has become the go-to method for C-N bond formation in many medicinal and discovery chemistry laboratories.

Mechanistic Rationale

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[7][9] A Pd(0) complex, typically stabilized by bulky, electron-rich phosphine ligands, undergoes oxidative addition into the aryl halide bond to form a Pd(II) intermediate. The amine then coordinates to this complex, and a base facilitates deprotonation of the amine to form a palladium amide. The final, crucial step is reductive elimination, which forms the desired biphenylamine product and regenerates the active Pd(0) catalyst.[9][10]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)(L)₂-X] Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdAmide [Ar-Pd(II)(L)₂(NR₂)] OxAdd->PdAmide Amine Coordination & Deprotonation Amine R₂NH Amine->OxAdd Base Base Base->OxAdd -[Base-H]⁺X⁻ Product Ar-NR₂ PdAmide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Suzuki_Workflow ArylHalide Aryl Halide (Ar¹-X) Suzuki Suzuki-Miyaura Coupling ArylHalide->Suzuki ArylBoronic Arylboronic Acid (Ar²-B(OH)₂) ArylBoronic->Suzuki Biphenyl Substituted Biphenyl (Ar¹-Ar²) Suzuki->Biphenyl Amination Amination (e.g., Buchwald-Hartwig) Biphenyl->Amination FinalProduct Biphenylamine (Ar¹(NHR)-Ar²) Amination->FinalProduct

References

A Comparative Guide to Palladium Catalysts for C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development and organic synthesis, the construction of carbon-nitrogen (C-N) bonds is a fundamental and often critical step. Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool, revolutionizing the synthesis of arylamines and their derivatives.[1] The choice of the palladium catalyst, particularly the ancillary ligand, is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of benchmark palladium catalysts for C-N cross-coupling reactions, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.

The Engine of C-N Bond Formation: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle, illustrated below, involves the interplay of a palladium(0) active species, the aryl halide, the amine, and a base.

Buchwald-Hartwig_Catalytic_Cycle Pd0L2 Pd(0)Lu2082 OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_complex Lu2082Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNRu00B9Ru00B2 PdII_amine_complex [Lu2082Pd(II)(Ar)(HNRu00B9Ru00B2)]u207A Xu207B Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation PdII_amido_complex Lu2082Pd(II)(Ar)(NRu00B9Ru00B2) Deprotonation->PdII_amido_complex RedElim Reductive Elimination PdII_amido_complex->RedElim RedElim->Pd0L2 Regeneration of Pd(0) catalyst Product Ar-NRu00B9Ru00B2 RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination: The amine coordinates to the Pd(II) complex.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[2]

The efficiency of each step is highly dependent on the nature of the phosphine ligand (L) attached to the palladium center. The ligand's steric bulk and electronic properties influence the rates of oxidative addition and reductive elimination, and ultimately, the overall catalytic activity.

Generations of Innovation: A Comparison of Palladium Catalyst Systems

The evolution of the Buchwald-Hartwig amination has been marked by the development of increasingly sophisticated and efficient catalyst systems, often categorized into "generations."

First-Generation Catalysts: The Pioneers

The initial breakthroughs in palladium-catalyzed amination utilized relatively simple, commercially available phosphine ligands such as P(o-tol)₃ and bidentate ligands like BINAP and DPPF.[3] While groundbreaking, these early systems often required harsh reaction conditions, including high temperatures and strong bases, and were generally limited to the coupling of aryl bromides and iodides with secondary amines. The amination of less reactive aryl chlorides and primary amines remained a significant challenge.

Second-Generation Catalysts: The Rise of Bulky, Electron-Rich Ligands

A major advancement came with the introduction of sterically hindered, electron-rich monophosphine ligands. These ligands, developed by the Buchwald and Hartwig groups, dramatically expanded the scope and utility of C-N cross-coupling. Key examples include:

  • Buchwald's Biarylphosphine Ligands: This class of ligands, characterized by a biaryl backbone, offers a high degree of steric bulk and electron-donating ability. Prominent members include:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly versatile and widely used ligand for a broad range of C-N coupling reactions, including those involving challenging aryl chlorides.

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another powerful ligand, often showing excellent performance in Suzuki-Miyaura couplings as well as aminations.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Particularly effective for the amination of sterically hindered amines and unreactive aryl halides.

  • Hartwig's Ligands: John Hartwig's group also made significant contributions with ligands like Josiphos , a ferrocene-based diphosphine ligand, which has shown high efficacy in various cross-coupling reactions.[3]

These second-generation catalysts enabled the use of milder reaction conditions and significantly broadened the substrate scope to include aryl chlorides and a wider variety of amines.

Third and Fourth-Generation Precatalysts: Enhancing Stability and Ease of Use

To further improve practicality and reproducibility, pre-formed palladium complexes, known as precatalysts, were developed. These air- and moisture-stable compounds eliminate the need for the in-situ generation of the active catalyst, simplifying experimental setup and often leading to more consistent results.[1] The Buchwald group has introduced several generations of precatalysts, with each iteration offering improved stability and ease of activation.[4] These precatalysts typically consist of a Pd(II) source complexed with a biarylphosphine ligand and are readily activated under the reaction conditions.

Performance Comparison: A Benchmark Study

To objectively compare the performance of different palladium catalyst systems, we will consider a benchmark reaction: the coupling of 4-chloroanisole with morpholine. This reaction is a good measure of catalyst efficacy as it involves a relatively unreactive aryl chloride.

Catalyst System (Pd Precursor/Ligand)BaseSolventTemp (°C)Cat. Loading (mol%)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃NaOt-BuDioxane801.02>95[5]
Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O1002.018~90[6]
[Pd(allyl)Cl]₂ / XPhosNaOt-BuToluene1001.02496[7]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane1001.024~90[6]
[Pd(allyl)Cl]₂ / RuPhosNaOt-BuToluene1001.02496[7]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002.018>95[6]
XPhos Pd G3 PrecatalystNaOt-BuToluene800.10.6>99[8]
RuPhos Pd G3 PrecatalystNaOt-BuTolueneRT1.02>99[9]

Note: The data presented is compiled from various sources and aims to provide a representative comparison. Actual yields may vary depending on specific reaction conditions and substrate purity.

From the data, it is evident that the modern bulky phosphine ligands like XPhos, RuPhos, and SPhos, especially when used as precatalysts, offer superior performance, enabling high yields with lower catalyst loadings and often under milder conditions compared to first-generation systems.

Experimental Protocol: A Representative Workflow

The following is a general and representative experimental protocol for the Buchwald-Hartwig amination of an aryl chloride with an amine using a modern palladium precatalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Weigh and add aryl chloride, amine, base, and palladium precatalyst to a dry flask. start->reagents atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). reagents->atmosphere solvent Add anhydrous, degassed solvent via syringe. atmosphere->solvent heat Heat the reaction mixture to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor cool Cool the reaction mixture to room temperature. monitor->cool Reaction Complete quench Quench the reaction with water or a saturated aqueous solution. cool->quench extract Extract the product with an appropriate organic solvent. quench->extract dry Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄). extract->dry concentrate Concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify end End purify->end

Caption: A general experimental workflow for a palladium-catalyzed C-N cross-coupling reaction.

Materials:

  • Aryl chloride (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01-1 mol%)

  • Anhydrous, degassed toluene (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, amine, sodium tert-butoxide, and the palladium precatalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion: Selecting the Optimal Catalyst for Your Needs

The palladium-catalyzed C-N cross-coupling reaction is a testament to the power of catalyst development in modern organic synthesis. While first-generation catalysts laid the groundwork, the advent of bulky, electron-rich phosphine ligands and their corresponding precatalysts has transformed this methodology into a highly reliable and versatile tool for the construction of C-N bonds.

For routine applications involving activated aryl halides, older and more economical catalyst systems may suffice. However, for challenging substrates such as unactivated aryl chlorides, sterically hindered amines, or for processes where high efficiency and mild conditions are paramount, the investment in modern Buchwald-type ligands and precatalysts is often justified by the superior results they deliver. This guide serves as a starting point for navigating the diverse landscape of palladium catalysts, and researchers are encouraged to consult the primary literature for specific applications and further optimization.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2'-Methoxy-biphenyl-2-ylamine (CAS No: 1206-76-4). Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety information with field-proven procedures to ensure regulatory compliance and minimize environmental impact. The protocols herein are grounded in authoritative safety data and best practices for laboratory chemical waste management.

Introduction

This compound is an aromatic amine used in specialized research and synthesis applications. While specific toxicity data for this compound is limited, its classification as an irritant and its structural relation to other biphenyl amines—a class known to include toxic and potentially carcinogenic compounds—necessitates a cautious and systematic approach to its disposal.[1][2][3] Improper disposal can lead to hazardous chemical reactions, environmental contamination, and significant health risks.[3][4]

This guide provides an in-depth operational plan for managing waste streams containing this compound, from personal protective equipment (PPE) selection to final disposal by certified handlers. Adherence to these procedures is fundamental to maintaining a safe laboratory environment and ensuring environmental stewardship.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the chemical's properties and hazards is the cornerstone of safe handling. The primary known hazard is irritation, but the broader class of aromatic amines presents risks of toxicity and carcinogenicity.[1][2]

Table 1: Chemical Identity and Properties of this compound

Property Value Source
CAS Number 1206-76-4 [1]
Molecular Formula C₁₃H₁₃NO [1][5][6]
Molecular Weight 199.25 g/mol [1][5][6]
Known Hazards Irritant [1]

| Associated Hazards | Aromatic amines can be toxic, readily absorbed through the skin, and potentially carcinogenic. Harmful to aquatic life with long-lasting effects. |[2][3] |

Chemical Incompatibility

The causality behind chemical segregation is the prevention of dangerous reactions. Amines are basic and can react violently or exothermically with acids and oxidizing agents.[2][7] Mixing this waste with incompatible materials can lead to heat generation, fire, or the release of toxic gases.[2][8]

Table 2: Chemical Incompatibility Summary

Incompatible With Potential Hazard of Mixing
Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates) Fire, explosion, and/or formation of toxic fumes.[2][3]
Acids (Mineral and Organic) Exothermic (heat-generating) neutralization reaction.[2][7]

| Acid Halides & Anhydrides | Vigorous or violent reaction.[2] |

Section 2: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and chemical exposure; its proper selection and use are non-negotiable.[9] For handling this compound, especially during waste consolidation and disposal, the following PPE is mandatory.

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale & Best Practices
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standards.[10][11] Protects against splashes and potential irritant effects. A face shield should be worn over goggles when handling larger quantities (>1L) or when there is a significant splash risk.[10][11]
Hand Chemical-resistant disposable nitrile gloves.[10][11] Provides primary protection against skin contact. Nitrile gloves offer good short-term resistance.[11] Always inspect gloves before use and replace them immediately after known contact. For prolonged tasks, consider double-gloving.[11][12]
Body Fully-buttoned laboratory coat.[9][10] Protects skin and personal clothing from contamination.
Footwear Closed-toe, liquid-resistant shoes.[9][10] Prevents exposure from spills that reach the floor.

| Respiratory | Use only in a well-ventilated area, preferably a certified chemical fume hood. | Aromatic amines can be absorbed via inhalation.[2] If work outside a fume hood is unavoidable or if dust/aerosols may be generated, a NIOSH-approved respirator with organic vapor cartridges is required.[3][10] |

Section 3: Step-by-Step Waste Disposal Protocol

The disposal of this compound must be treated as hazardous waste from the point of generation to its final destruction.[13] Disposing of this chemical down the drain or in standard trash is a serious violation of safety and environmental regulations.[4][14]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for compliant chemical waste disposal.

G Disposal Workflow for this compound start Start: Waste Generated identify 1. Identify & Characterize Waste (Solid vs. Liquid, Contaminants) start->identify ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe segregate 3. Segregate Waste (Keep away from acids & oxidizers) ppe->segregate container 4. Select Compatible Container (HDPE or Glass, Leak-proof) segregate->container label 5. Label Container Correctly ('HAZARDOUS WASTE', Chemical Name, Date) container->label store 6. Store in Satellite Accumulation Area (SAA) (Cool, Ventilated, Secondary Containment) label->store pickup 7. Arrange for Disposal (Contact EHS or Licensed Contractor) store->pickup end End: Waste Removed & Documented pickup->end

Caption: Decision workflow for compliant disposal of this compound waste.

Detailed Procedural Steps
  • Waste Segregation (The Critical First Step):

    • Immediately upon generation, designate waste containing this compound as hazardous.

    • Crucially, keep this amine waste stream separate from all other chemical wastes, especially acids and strong oxidizing agents, to prevent dangerous reactions.[4][13]

  • Containerization:

    • Select a robust, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass). Do not use metal containers for any amine waste.

    • Place all solid waste, including contaminated PPE (gloves, wipes) and empty stock bottles, into a designated solid waste container.[15]

    • Pour liquid waste carefully into a designated liquid waste container, using a funnel to prevent spills.

    • Never fill a liquid waste container more than 90% full to allow for vapor expansion.

  • Labeling:

    • The container must be clearly and accurately labeled from the moment the first drop of waste is added.[13]

    • The label must include:

      • The words "HAZARDOUS WASTE" [13]

      • The full chemical name: "this compound"

      • An accurate list of all components and their approximate percentages.

      • The date accumulation started.

  • Temporary Storage (Satellite Accumulation):

    • Keep the waste container tightly sealed at all times, except when adding waste.[4][13]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[13]

    • The SAA must be in a cool, well-ventilated location, away from direct sunlight and heat sources, and separate from incompatible chemicals.[4]

    • The use of secondary containment (e.g., a larger bin) is required to contain any potential leaks.

  • Final Disposal:

    • Once the waste container is full, or if waste has been accumulated for a period defined by your institutional or local regulations, arrange for its disposal.

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional hazardous waste disposal company to schedule a pickup.[4][16]

    • Maintain meticulous records of waste disposal, including quantities, dates, and disposal methods, as required by regulations.[4]

Section 4: Emergency Procedures for Spills and Exposures

Spill Response
  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Assess & Secure: If the spill is minor and you are trained to handle it, ensure the area is well-ventilated (i.e., inside a fume hood). Prevent the spill from entering drains.[15]

  • Don PPE: Wear the full PPE ensemble described in Section 2.

  • Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[16]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the waste container and manage it according to the protocol in Section 3.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][18]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[16][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[16][18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][16]

Conclusion

The responsible management of this compound waste is a critical component of laboratory safety and environmental compliance. By adhering to this protocol—grounded in the principles of hazard identification, proper PPE utilization, stringent segregation, and compliant disposal procedures—researchers can effectively mitigate the risks associated with this chemical. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 2'-Methoxy-biphenyl-2-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers in Drug Development

Hazard Assessment and Core Principles

2'-Methoxy-biphenyl-2-ylamine is classified as an irritant. [cite: ] Based on data from similar aromatic amines, it should be handled with caution as it may cause allergic skin reactions and serious eye irritation. [cite: ] Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[1] Therefore, a comprehensive approach to minimizing all routes of exposure is critical.

The Precautionary Principle in Practice: Due to the limited specific toxicological data on this compound, a conservative approach to safety is paramount. All handling procedures should be designed to prevent direct contact, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is crucial for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Body PartRecommended PPERationale and Best Practices
Hands Double-gloving with compatible materials (e.g., Viton™ over nitrile)Aromatic amines can readily penetrate many common glove materials. Nitrile gloves alone may offer insufficient protection and should not be used for prolonged contact. Double-gloving provides an additional barrier. Regularly inspect gloves for any signs of degradation or breakthrough and change them frequently.
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles. A face shield provides an extra layer of protection for the entire face and should always be worn in conjunction with safety goggles.
Body Chemical-resistant lab coat (fully buttoned) and chemical-resistant apronA lab coat made of a material like coated polypropylene provides a barrier against spills. An apron offers additional protection for the torso. Ensure the lab coat has tight-fitting cuffs.
Respiratory NIOSH-approved respirator with organic vapor cartridgesTo be used when handling the powder outside of a certified chemical fume hood or in case of a spill. A fit test and proper training are required before using a respirator.
Feet Closed-toe, chemical-resistant shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow is essential to minimize the risk of exposure during the handling of this compound.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

Handling and Use in Solution
  • Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Transfers: Use appropriate tools such as spatulas for solids and pipettes for liquids to transfer the chemical. Avoid pouring whenever possible to minimize the risk of spills.

  • Heating: If heating is required, use a controlled heating source like a heating mantle and ensure the setup is secure within the fume hood.

Storage
  • Container: Store this compound in a tightly sealed, clearly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from other chemicals to prevent accidental mixing.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Collect all solid waste contaminated with this compound, including used weighing boats, contaminated paper towels, and spent gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Closure: Keep waste containers closed at all times, except when adding waste.

  • Secondary Containment: Store liquid waste containers in secondary containment to prevent spills.

Disposal Procedure

Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of aromatic amine waste.

Emergency Procedures: Be Prepared

Spills
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS department or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_storage Storage prep_start Start: Don PPE fume_hood Work in Fume Hood prep_start->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react segregate_waste Segregate Waste (Solid & Liquid) react->segregate_waste store Store in a Cool, Dry, Ventilated Area react->store label_waste Label Waste Container segregate_waste->label_waste dispose Dispose via EHS label_waste->dispose caption Safe Handling Workflow for this compound

Caption: A visual guide to the safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.